Product packaging for AIR(Cat. No.:CAS No. 115043-27-1)

AIR

Cat. No.: B040264
CAS No.: 115043-27-1
M. Wt: 720.8 g/mol
InChI Key: HQTMLRUQTHILKM-CHKASDEDSA-N
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Description

Synthetic Air is a precisely formulated mixture of primarily nitrogen (N₂) and oxygen (O₂), typically at a 78%/21% ratio, designed to replicate the composition of natural atmospheric this compound without its inherent contaminants. This high-purity, standardized reagent is indispensable in research settings where environmental control and reproducibility are paramount. Its primary applications include serving as a vital gas phase for the cultivation of aerobic cells in vitro, ensuring optimal oxygen tension for metabolic processes and preventing acidosis in culture media. In environmental and atmospheric science, synthetic this compound acts as a zero-grade carrier gas and diluent in analytical instrumentation such as Gas Chromatography (GC) and Mass Spectrometry (MS), enabling accurate calibration and analysis of trace atmospheric pollutants, greenhouse gases, and volatile organic compounds. Furthermore, it is critical in combustion studies, where it provides a consistent oxidizer source for investigating flame dynamics, reaction kinetics, and emissions profiles. By offering a contaminant-free baseline—lacking variable levels of carbon dioxide, water vapor, hydrocarbons, and particulates found in ambient this compound—this reagent allows researchers to isolate specific variables, ensuring the integrity and reliability of experimental data across disciplines including biochemistry, environmental science, material science, and chemical engineering.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H51Cl2N3O5S B040264 AIR CAS No. 115043-27-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-4-methyl-2-propan-2-yl-2-[2-[4-[4-[2-(3,4,5-trimethoxyphenyl)ethyl]piperazin-1-yl]butoxy]phenyl]-1,4-benzothiazin-3-one;dihydrochloride
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InChI

InChI=1S/C37H49N3O5S.2ClH/c1-27(2)37(36(41)38(3)30-14-8-10-16-34(30)46-37)29-13-7-9-15-31(29)45-24-12-11-18-39-20-22-40(23-21-39)19-17-28-25-32(42-4)35(44-6)33(26-28)43-5;;/h7-10,13-16,25-27H,11-12,17-24H2,1-6H3;2*1H/t37-;;/m1../s1
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InChI Key

HQTMLRUQTHILKM-CHKASDEDSA-N
Source PubChem
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Canonical SMILES

CC(C)C1(C(=O)N(C2=CC=CC=C2S1)C)C3=CC=CC=C3OCCCCN4CCN(CC4)CCC5=CC(=C(C(=C5)OC)OC)OC.Cl.Cl
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Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@]1(C(=O)N(C2=CC=CC=C2S1)C)C3=CC=CC=C3OCCCCN4CCN(CC4)CCC5=CC(=C(C(=C5)OC)OC)OC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H51Cl2N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00921600
Record name 4-Methyl-2-(propan-2-yl)-2-[2-(4-{4-[2-(3,4,5-trimethoxyphenyl)ethyl]piperazin-1-yl}butoxy)phenyl]-2H-1,4-benzothiazin-3(4H)-one--hydrogen chloride (1/2)
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Molecular Weight

720.8 g/mol
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Physical Description

Ordinary air, compressed and shipped in cylinders under pressure. Under prolonged exposure to fire or heat containers may rupture violently and rocket., Ordinary air liquefied. Shipped unconfined at its boiling point (approx -300 °F). Noncombustible but promotes the burning of other materials. Can cause serious injury by freezing exposed skin., Air that is compressed and shipped under pressure; [CAMEO] Colorless odorless gas; [Linde MSDS]
Record name AIR, COMPRESSED
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CAS No.

132259-10-0, 115043-27-1
Record name AIR, COMPRESSED
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Record name 4-Methyl-2-(propan-2-yl)-2-[2-(4-{4-[2-(3,4,5-trimethoxyphenyl)ethyl]piperazin-1-yl}butoxy)phenyl]-2H-1,4-benzothiazin-3(4H)-one--hydrogen chloride (1/2)
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Foundational & Exploratory

The Central Role of Aminoimidazole Ribonucleotide (AIR) in De Novo Purine Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of 5-aminoimidazole ribonucleotide (AIR), a key intermediate in the de novo purine biosynthesis pathway. This document provides a comprehensive overview of the enzymatic reactions involving this compound, its regulation, and its significance as a target for therapeutic intervention. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug discovery efforts in this critical metabolic pathway.

Introduction to Purine Biosynthesis and the Significance of this compound

Purine nucleotides are fundamental building blocks for DNA and RNA, serve as the primary currency of cellular energy in the form of ATP and GTP, and act as essential components of various cofactors and signaling molecules.[1] The de novo purine biosynthesis pathway, a highly conserved 10-step enzymatic process in humans, constructs the purine ring from basic precursors.[2]

5-Aminoimidazole ribonucleotide (this compound) is a crucial intermediate at the midpoint of this pathway.[3][4] Its formation completes the five-membered imidazole ring of the purine structure. The subsequent carboxylation of this compound represents a key bifurcation point in the pathway, exhibiting significant differences between eukaryotes and prokaryotes, which presents a valuable opportunity for the development of selective antimicrobial agents.[5][6][7] Furthermore, the enzymes responsible for this compound metabolism are gaining attention as potential targets in cancer therapy due to the increased demand for purines in rapidly proliferating cells.[6][7]

The Enzymatic Formation and Conversion of this compound

This compound occupies a central position in the de novo purine biosynthesis pathway, being both a product of the fifth step and the substrate for the sixth.

Formation of this compound: this compound Synthetase

This compound is synthesized from 2-(formamido)-N1-(5-phospho-β-D-ribosyl)acetamidine (FGAM) in an ATP-dependent intramolecular cyclization reaction.[8] This reaction is catalyzed by phosphoribosylformylglycinamidine cyclo-ligase , commonly known as This compound synthetase (AIRS).[8]

Reaction: FGAM + ATP → this compound + ADP + Pi + H⁺

In humans, AIRS is one of the three enzymatic activities of the trifunctional purine biosynthetic protein adenosine-3 (GART), which also contains glycinamide ribonucleotide synthetase (GARS) and glycinamide ribonucleotide formyltransferase (GARTF) activities.[9] This multifunctional enzyme complex is thought to facilitate substrate channeling and increase metabolic efficiency.

Conversion of this compound: A Tale of Two Pathways

The subsequent step, the carboxylation of this compound to 4-carboxy-5-aminoimidazole ribonucleotide (Cthis compound), is a critical carbon-carbon bond formation reaction.[6][7] Interestingly, two distinct evolutionary pathways have emerged to catalyze this transformation.[6][7]

  • Eukaryotic Pathway (Single-Step): In humans and other higher eukaryotes, This compound carboxylase (AIRc) directly carboxylates this compound using carbon dioxide (CO₂) as the carbon source.[6][7] This enzyme is the N-terminal domain of the bifunctional enzyme PAICS, which also contains SAICAR synthetase activity for the subsequent step in the pathway.[10][11]

    Reaction: this compound + CO₂ → Cthis compound + 2H⁺

  • Prokaryotic, Fungal, and Plant Pathway (Two-Step): In most bacteria, yeast, fungi, and plants, the conversion of this compound to Cthis compound is a two-step process requiring two separate enzymes:

    • N⁵-Cthis compound synthetase (PurK): This enzyme catalyzes the ATP-dependent carboxylation of the exocyclic amino group of this compound using bicarbonate (HCO₃⁻) to form the unstable intermediate N⁵-carboxyaminoimidazole ribonucleotide (N⁵-Cthis compound).[5][12]

    • N⁵-Cthis compound mutase (PurE): This enzyme then catalyzes the intramolecular transfer of the carboxyl group from the nitrogen to the carbon of the imidazole ring to form Cthis compound.[5]

    Reactions:

    • This compound + ATP + HCO₃⁻ → N⁵-Cthis compound + ADP + Pi

    • N⁵-Cthis compound → Cthis compound

This divergence in the this compound carboxylation pathway provides a key therapeutic window for the development of selective antimicrobial agents that target PurK and PurE without affecting the human this compound carboxylase.[3][5]

Quantitative Data

Summarized below are the available kinetic parameters for the enzymes involved in this compound metabolism and the intracellular concentrations of relevant purine intermediates. It is important to note that obtaining precise and comparable kinetic data across different species and experimental conditions can be challenging.

EnzymeOrganismSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference(s)
This compound Carboxylase Gallus gallus (Chicken)HCO₃⁻100Not ReportedNot Reported[13]
Treponema denticolaThis compoundNot Reported77Not Reported[10]
N⁵-Cthis compound Synthetase Escherichia coliThis compoundCompetitiveNot ApplicableNot Applicable[5][12]
ATPNon-competitiveNot ApplicableNot Applicable[5][12]
MetaboliteOrganism/Cell LineConditionConcentration (µmol/g CDW⁻¹)Reference(s)
IMPC. glutamicumWild Type~2.5[4]
IMPHeLa CellsPurine-depleted~2.8-fold higher vs. rich[14]
AMPHeLa CellsPurine-depletedSlightly higher vs. rich[14]

Table 2: Intracellular Concentrations of Purine Intermediates. CDW = Cell Dry Weight. It is important to note that the direct intracellular concentration of this compound is rarely reported due to its transient nature. The table provides data for related and more readily measurable intermediates.

Regulation of Purine Biosynthesis around the this compound Node

The flux through the purine biosynthesis pathway is tightly regulated to meet cellular demands. This regulation occurs at multiple levels, including allosteric feedback inhibition and the control of gene expression by signaling pathways.

Signaling Pathways
  • mTOR Pathway: The mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth and proliferation, has been shown to upregulate de novo purine synthesis. This is achieved in part by promoting the formation of "purinosomes," which are dynamic multi-enzyme complexes that enhance the efficiency of the pathway.

  • AMPK Pathway: The AMP-activated protein kinase (AMPK) pathway, a key sensor of cellular energy status, can modulate purine metabolism. The relationship is bidirectional, with intermediates of the purine pathway influencing AMPK activity, and AMPK in turn potentially regulating the energy-intensive process of purine synthesis.

  • c-Myc: The oncogenic transcription factor c-Myc directly upregulates the expression of many genes encoding enzymes in the purine biosynthesis pathway, linking cell proliferation to the increased production of nucleotides.

Signaling_Regulation cluster_signals Regulatory Signals cluster_pathway De Novo Purine Biosynthesis mTOR mTOR Purinosome Purinosome Formation mTOR->Purinosome promotes AMPK AMPK AIR_Metabolism This compound Metabolism AMPK->AIR_Metabolism modulates cMyc c-Myc PurineEnzymes Purine Biosynthesis Enzyme Expression cMyc->PurineEnzymes upregulates Purinosome->AIR_Metabolism enhances PurineEnzymes->AIR_Metabolism

Diagram 1: Signaling pathways regulating purine biosynthesis.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and the enzymes involved in its metabolism.

Expression and Purification of Recombinant Human GART

This protocol describes the heterologous expression of the human trifunctional GART protein (containing AIRS activity) in E. coli and its subsequent purification.[1][9][15]

1. Expression Vector:

  • The full-length human GART cDNA is cloned into a suitable E. coli expression vector, such as a pET vector with an N-terminal His6-tag for affinity purification.

2. Bacterial Strain and Culture:

  • Transform the expression plasmid into an appropriate E. coli strain (e.g., BL21(DE3)).

  • Grow a starter culture overnight in LB medium containing the appropriate antibiotic.

  • Inoculate a larger volume of LB medium and grow at 37°C with shaking to an OD₆₀₀ of 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

  • Continue to culture at a lower temperature (e.g., 18-25°C) for several hours or overnight to improve protein solubility.

3. Cell Lysis:

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and protease inhibitors).

  • Lyse the cells by sonication or using a French press.

  • Clarify the lysate by centrifugation to remove cell debris.

4. Purification:

  • Apply the clarified lysate to a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • Wash the column with wash buffer (lysis buffer with a slightly higher concentration of imidazole, e.g., 20-40 mM).

  • Elute the His-tagged GART protein with elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Analyze the purified protein by SDS-PAGE for purity.

  • If necessary, further purify the protein using ion-exchange and/or size-exclusion chromatography.

Coupled Spectrophotometric Assay for this compound Synthetase Activity

This assay measures the activity of this compound synthetase by coupling the production of ADP to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.[2][16]

Reagents:

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0

  • FGAM (substrate)

  • ATP

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • Purified this compound synthetase (or GART)

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing assay buffer, FGAM, ATP, PEP, and NADH at appropriate concentrations.

  • Add the coupling enzymes, PK and LDH.

  • Incubate the mixture at a constant temperature (e.g., 37°C) and monitor the baseline absorbance at 340 nm.

  • Initiate the reaction by adding a known amount of purified this compound synthetase.

  • Continuously monitor the decrease in absorbance at 340 nm over time.

  • Calculate the rate of NADH oxidation from the linear portion of the curve using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹). This rate is directly proportional to the activity of this compound synthetase.

Coupled_Assay_Workflow FGAM FGAM This compound This compound FGAM->this compound This compound Synthetase ATP ATP ADP ADP ATP->ADP This compound Synthetase ADP->ATP Pyruvate Kinase PEP PEP Pyruvate Pyruvate PEP->Pyruvate Pyruvate Kinase Lactate Lactate Pyruvate->Lactate Lactate Dehydrogenase NADH NADH (Absorbance at 340 nm) NAD NAD⁺ NADH->NAD Lactate Dehydrogenase

Diagram 2: Workflow for the coupled spectrophotometric assay of this compound synthetase.
Spectrophotometric Assay for this compound Carboxylase Activity

This assay measures the activity of this compound carboxylase by monitoring the carboxylation of this compound, which results in a change in the UV absorbance spectrum.[17][18][19][20]

Reagents:

  • Assay Buffer: e.g., 50 mM HEPES, pH 7.5

  • This compound (substrate)

  • Sodium Bicarbonate (source of CO₂)

  • Purified this compound carboxylase (or PAICS)

Procedure:

  • Prepare a reaction mixture in a UV-transparent cuvette containing assay buffer and a known concentration of this compound.

  • Equilibrate the mixture to the desired temperature (e.g., 25°C).

  • Initiate the reaction by adding purified this compound carboxylase.

  • Immediately monitor the change in absorbance at a specific wavelength (e.g., 260-280 nm, the optimal wavelength should be determined empirically by scanning the spectra of this compound and Cthis compound).

  • The initial rate of change in absorbance is proportional to the enzyme activity. The concentration of product formed can be calculated using the difference in the molar extinction coefficients of the substrate and product at the monitored wavelength.

High-Throughput Screening (HTS) for N⁵-Cthis compound Synthetase Inhibitors

This protocol outlines a workflow for identifying inhibitors of the bacterial enzyme N⁵-Cthis compound synthetase, a promising antimicrobial target.[3][5][12][21]

HTS_Workflow start Start compound_library Compound Library start->compound_library primary_screen Primary Screen (e.g., Phosphate Assay) compound_library->primary_screen hit_identification Hit Identification primary_screen->hit_identification dose_response Dose-Response Analysis (IC₅₀ Determination) hit_identification->dose_response secondary_assays Secondary Assays (e.g., Orthogonal Assays, Selectivity vs. Human AIRc) dose_response->secondary_assays kinetic_characterization Kinetic Characterization (Mechanism of Inhibition) secondary_assays->kinetic_characterization lead_optimization Lead Optimization kinetic_characterization->lead_optimization

Diagram 3: High-throughput screening workflow for N⁵-Cthis compound synthetase inhibitors.

1. Assay Principle:

  • A common method is to measure the production of phosphate using a colorimetric or fluorescent phosphate assay kit. The amount of phosphate produced is directly proportional to the enzyme activity.

2. Primary Screen:

  • Dispense purified N⁵-Cthis compound synthetase, substrates (this compound, ATP, bicarbonate), and a compound from a chemical library into the wells of a microtiter plate.

  • Incubate the reaction for a defined period.

  • Stop the reaction and add the phosphate detection reagent.

  • Measure the signal (absorbance or fluorescence). Compounds that inhibit the enzyme will result in a lower signal.

3. Hit Confirmation and Dose-Response:

  • "Hits" from the primary screen are re-tested to confirm their activity.

  • Confirmed hits are then tested at various concentrations to determine their half-maximal inhibitory concentration (IC₅₀).

4. Secondary and Selectivity Assays:

  • Active compounds are tested in orthogonal assays to rule out false positives.

  • Crucially, inhibitors should be tested against the human this compound carboxylase to ensure selectivity for the bacterial enzyme.

5. Mechanism of Action Studies:

  • Kinetic studies are performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).

Conclusion and Future Directions

Aminoimidazole ribonucleotide stands at a critical juncture in de novo purine biosynthesis. The enzymes responsible for its synthesis and subsequent carboxylation are essential for cellular life and are subject to complex regulatory networks. The stark difference in the this compound carboxylation step between humans and microbes provides a validated and promising avenue for the development of novel antimicrobial drugs. Furthermore, the reliance of cancer cells on upregulated purine synthesis makes the enzymes of this pathway, including those that metabolize this compound, attractive targets for anticancer therapies.

Future research should focus on obtaining high-resolution structures of the human GART and PAICS complexes to better understand their regulation and facilitate structure-based drug design. Further elucidation of the composition and regulation of the purinosome will also provide new insights into the control of metabolic flux. The development of potent and selective inhibitors for the bacterial enzymes PurK and PurE remains a high priority in the fight against antimicrobial resistance. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing our understanding of this fundamental metabolic pathway and exploiting it for therapeutic benefit.

References

A Technical Guide to 5-Aminoimidazole Ribonucleotide (AIR) in De Novo Purine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: The de novo synthesis of purine nucleotides is a fundamental metabolic pathway essential for the production of DNA, RNA, and various cofactors. Central to this pathway is the intermediate 5-aminoimidazole ribonucleotide (AIR), which lies at a critical juncture. The enzymatic conversion of this compound, specifically its carboxylation, represents a significant evolutionary divergence between prokaryotes and higher eukaryotes. This divergence offers a compelling therapeutic window, making the enzymes that metabolize this compound attractive targets for the development of novel antimicrobial and anticancer agents. This guide provides an in-depth examination of the biosynthesis and subsequent enzymatic fate of this compound, presents quantitative kinetic data for the key enzymes involved, details relevant experimental protocols, and discusses the therapeutic implications of targeting this crucial node in purine metabolism.

Introduction to De Novo Purine Synthesis and this compound

The de novo purine biosynthesis pathway is a highly conserved, multi-step process that constructs the purine ring from basic molecular precursors, including amino acids, bicarbonate, and one-carbon units from the folate pool. In humans, this pathway involves ten enzymatic steps to convert phosphoribosyl pyrophosphate (PRPP) into the first fully formed purine nucleotide, inosine monophosphate (IMP), which then serves as the precursor for adenosine monophosphate (AMP) and guanosine monophosphate (GMP).

5-Aminoimidazole ribonucleotide (this compound) is the product of the fifth step in this pathway.[1] Its formation represents the closure of the five-membered imidazole ring, a core component of the final purine structure. The subsequent fate of this compound is a single carboxylation reaction, but the mechanism of this step differs fundamentally between microbes and humans, making it a focal point for research and drug development.

Biosynthesis of this compound

This compound is synthesized from its linear precursor, 5′-phosphoribosylformylglycinamidine (FGAM), in a reaction catalyzed by this compound synthetase (also known as phosphoribosylformylglycinamidine cyclo-ligase or, in prokaryotes, PurM).[1] This intramolecular cyclization is an ATP-dependent process where ATP is hydrolyzed to ADP and inorganic phosphate (Pi) to facilitate ring closure.[2] The reaction proceeds via a sequential mechanism in which ATP binds to the enzyme first, followed by FGAM.[3]

Reaction: FGAM + ATP → this compound + ADP + Pi + H⁺

The Carboxylation of this compound: A Key Evolutionary Divergence

The sixth step of the pathway is the carboxylation of the C4 position of the imidazole ring of this compound to form 4-carboxy-5-aminoimidazole ribonucleotide (Cthis compound). This single transformation is accomplished by two distinct enzymatic strategies, highlighting a significant divergence between higher eukaryotes and most microorganisms.

Eukaryotic Pathway: Direct CO₂ Fixation

In humans and other higher eukaryotes, the carboxylation of this compound is a direct, single-step reaction. This conversion is catalyzed by the enzyme This compound carboxylase (AIRc) . In humans, AIRc is one of two catalytic domains of the bifunctional enzyme PAICS (phosphoribosylaminoimidazole-succinocarboxamide synthetase).[4] This reaction utilizes carbon dioxide (CO₂) as the substrate and, notably, does not require ATP .[4][5]

Prokaryotic and Fungal Pathway: A Two-Step, ATP-Dependent Process

In contrast, most bacteria, yeast, and fungi employ a two-step, ATP-dependent mechanism to carboxylate this compound. This process involves two separate enzymes:

  • N⁵-Cthis compound Synthetase (PurK): This enzyme first catalyzes the ATP-dependent carboxylation of the exocyclic N5 amine of this compound using bicarbonate (HCO₃⁻) as the carbon source. This reaction forms an unstable intermediate, N⁵-carboxyaminoimidazole ribonucleotide (N⁵-Cthis compound).[3]

  • N⁵-Cthis compound Mutase (PurE): The second enzyme, N⁵-Cthis compound mutase, catalyzes the intramolecular transfer of the carboxyl group from the N5 position to the C4 position, converting N⁵-Cthis compound into the final product, Cthis compound.[3]

This two-enzyme system introduces an additional ATP hydrolysis step into the microbial pathway that is absent in the human counterpart, making it a point of metabolic vulnerability.

DeNovoPurine_AIR_Step Figure 1: Divergent Pathways of this compound Carboxylation cluster_eukaryotes Eukaryotes (e.g., Human) cluster_prokaryotes Bacteria, Yeast, Fungi FGAM FGAM AIR_Synth This compound Synthetase (PurM) FGAM->AIR_Synth + ATP This compound 5-Aminoimidazole Ribonucleotide (this compound) AIR_Synth->this compound AIRC This compound Carboxylase (PAICS enzyme) This compound->AIRC + CO₂ PurK N⁵-Cthis compound Synthetase (PurK) This compound->PurK + HCO₃⁻ + ATP Cthis compound 4-Carboxy-5-aminoimidazole Ribonucleotide (Cthis compound) AIRC->Cthis compound N5_Cthis compound N⁵-Cthis compound PurK->N5_Cthis compound PurE N⁵-Cthis compound Mutase (PurE) N5_Cthis compound->PurE PurE->Cthis compound

Caption: Divergent pathways for the conversion of this compound to Cthis compound in different domains of life.

Quantitative Analysis of Key Enzymes

The efficiency of these enzymes can be described by their kinetic parameters. The Michaelis constant (Kₘ) reflects the substrate concentration at half-maximal velocity, indicating substrate binding affinity (a lower Kₘ suggests higher affinity). The catalytic constant (kcat), or turnover number, represents the maximum number of substrate molecules converted to product per enzyme active site per unit time.

EnzymeOrganismSubstrateKₘkcat (s⁻¹)kcat/Kₘ (M⁻¹s⁻¹)
N⁵-Cthis compound Synthetase (PurK) Staphylococcus aureusThis compound13.9 µMNDND
Staphylococcus aureusATP43.2 µMNDND
Staphylococcus aureusBicarbonate18.8 mMNDND
This compound Carboxylase (AIRc) Gallus gallus (Chicken)Bicarbonate~1.3 mM¹32~2.5 x 10⁴
Treponema denticolaBicarbonateND77ND
This compound Synthetase (PurM) Escherichia coliFGAMNDNDND
Human PAICS (AIRc domain) Homo sapiensThis compoundNDNDND

Experimental Protocols

Studying the enzymes involved in this compound metabolism requires robust assays. Due to the instability of some intermediates, coupled enzyme systems are frequently employed.

Synthesis of this compound Substrate

Chemical synthesis of this compound is challenging due to the lability of the compound. Non-enzymatic synthesis protocols often start from the more stable precursor, 5-aminoimidazole-4-carboxamide ribonucleoside (AICARs), and proceed through chemical modifications.[1] For enzymatic assays, this compound is often generated in situ from preceding pathway enzymes or from the reverse reaction of N⁵-Cthis compound mutase.

Assay for N⁵-Cthis compound Synthetase (PurK) Activity

This activity is typically measured using a continuous, coupled spectrophotometric assay that monitors ATP consumption.

  • Principle: The ADP produced by PurK is used by pyruvate kinase (PK) to convert phosphoenolpyruvate (PEP) to pyruvate. Pyruvate is then reduced to lactate by lactate dehydrogenase (LDH), a reaction that consumes NADH. The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm, which is directly proportional to the PurK activity.

  • Reagents:

    • Assay Buffer: 50 mM HEPES, 80 mM KCl, 20 mM MgCl₂

    • Substrates: this compound, ATP, NaHCO₃ (prepare fresh)

    • Coupling System: 2 mM PEP, 0.2 mM NADH, 1-2 units/mL PK, 2-4 units/mL LDH

    • PurE enzyme (e.g., 4 µM) is included to prevent the accumulation of the unstable N⁵-Cthis compound product.

  • Procedure:

    • Combine the assay buffer and coupling system components in a quartz microcuvette.

    • Add substrates this compound, ATP, and NaHCO₃ to desired final concentrations.

    • Initiate the reaction by adding a small volume of purified PurK enzyme (e.g., 10 µM stock).

    • Immediately monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 25°C).

    • Calculate the reaction rate from the linear portion of the absorbance vs. time curve using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Assay for N⁵-Cthis compound Mutase (PurE) Activity

Since the forward reaction (N⁵-Cthis compound to Cthis compound) is difficult to monitor directly, a common approach is to measure the reverse reaction (Cthis compound to N⁵-Cthis compound) and couple it to the non-enzymatic breakdown of N⁵-Cthis compound to this compound. A recently developed fluorescence assay provides high sensitivity.

  • Principle: The reverse reaction of PurE converts Cthis compound to N⁵-Cthis compound. N⁵-Cthis compound is chemically unstable and spontaneously decarboxylates to this compound. The generated this compound then reacts with a specially designed fluorescently-tagged isatin probe, causing a large increase in fluorescence intensity that can be measured.

  • Reagents:

    • Assay Buffer

    • Substrate: Cthis compound

    • Enzyme: Purified N⁵-Cthis compound Mutase (PurE)

    • Quenching Agent: 300 µM ZnCl₂ (to stop the enzymatic reaction)

    • Detection Probe: 20 µM fluorescent isatin conjugate (I-F)

  • Procedure:

    • Incubate varying concentrations of PurE with a fixed concentration of Cthis compound (e.g., 62 µM) for a set time (e.g., 5 minutes).

    • Stop the reaction by adding the quenching agent (ZnCl₂).

    • Add the I-F detection probe to measure the amount of this compound produced.

    • Monitor the increase in fluorescence over time (e.g., 60 minutes) using an appropriate fluorometer. The rate of fluorescence increase is proportional to the amount of this compound generated and thus to the PurE activity.

Therapeutic Relevance and Drug Development

The stark contrast between the human and microbial pathways for this compound carboxylation makes the bacterial enzymes, PurK and PurE, highly attractive targets for the development of novel antibiotics . An inhibitor specific to either of these enzymes would disrupt purine synthesis in bacteria without affecting the human host, offering a selective mechanism of action. Genetic studies have confirmed that deletion of either the purK or purE gene renders bacteria auxotrophic for purines and non-viable in environments like human serum.

Conversely, the de novo purine synthesis pathway is often upregulated in rapidly proliferating cells, including cancer cells, to meet the high demand for nucleotides. This makes the human enzymes in the pathway, including This compound carboxylase (PAICS), a promising target for anticancer therapies .[4] Developing inhibitors against PAICS could selectively starve cancer cells of the essential building blocks needed for their growth and division.

References

The Discovery and History of 5-Aminoimidazole Ribonucleotide (AIR) in Metabolic Pathways: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Aminoimidazole ribonucleotide (AIR) is a pivotal intermediate in the de novo biosynthesis of purine nucleotides, essential building blocks for DNA and RNA. Its discovery and the elucidation of its role were cornerstones in understanding cellular metabolism. This technical guide provides a comprehensive overview of the history of this compound's discovery, its place in metabolic pathways, detailed experimental protocols for studying the enzymes involved, and a summary of key quantitative data. Visualizations of the relevant pathways and experimental workflows are provided to facilitate a deeper understanding of this fundamental biochemical process.

Introduction: The Central Role of this compound in Purine Biosynthesis

Purine nucleotides, adenosine triphosphate (ATP) and guanosine triphosphate (GTP), are fundamental to cellular life, serving not only as the monomeric units of nucleic acids but also as the primary currency of energy transfer and as components of essential coenzymes. The de novo purine biosynthesis pathway, a highly conserved series of ten enzymatic reactions, constructs the purine ring from basic precursors. 5-Aminoimidazole ribonucleotide (this compound) emerges as the product of the fifth step in this pathway, representing the formation of the imidazole ring of the purine nucleus. The pathway was largely elucidated in the 1950s through the pioneering work of John M. Buchanan and G. Robert Greenberg, who utilized isotopic tracer studies in avian liver systems to meticulously map each step.[1][2][3] The inherent instability of many of the pathway's intermediates, including this compound, presented significant challenges to its discovery and characterization.[4]

The synthesis of this compound is catalyzed by this compound synthetase (also known as phosphoribosylaminoimidazole synthetase or PurM), which cyclizes its precursor, 5'-phosphoribosylformylglycinamidine (FGAM).[5] Subsequent enzymatic reactions modify this compound to ultimately yield inosine monophosphate (IMP), the common precursor for both AMP and GMP.[6] Given its central position, the enzymes responsible for the synthesis and conversion of this compound are critical for cellular proliferation and have become targets for therapeutic intervention, particularly in cancer and infectious diseases.[7]

Historical Perspective: The Elucidation of the Purine Pathway and the Discovery of this compound

The journey to uncover the intricate steps of de novo purine biosynthesis was a landmark achievement in biochemistry. The initial groundwork was laid in the late 1940s and early 1950s, with researchers seeking to understand the metabolic origins of the atoms in the purine ring.

Pioneering Isotopic Tracer Studies

The laboratories of John M. Buchanan and G. Robert Greenberg independently and collaboratively employed isotopic labeling techniques to trace the incorporation of simple, labeled precursors into the purine ring of uric acid excreted by pigeons.[2][3] Pigeons were an ideal model system due to their high rate of purine synthesis for nitrogen excretion. By feeding pigeons precursors labeled with ¹³C, ¹⁴C, and ¹⁵N, they were able to systematically identify the metabolic source of each atom in the purine skeleton.

These seminal experiments revealed that:

  • N1 is derived from the amino group of aspartate.

  • C2 and C8 originate from formate.

  • N3 and N9 come from the amide group of glutamine.

  • C4, C5, and N7 are contributed by glycine.

  • C6 is derived from CO₂.

Identification of Intermediates and the "Elusive" Nature of this compound

The identification of the pathway's intermediates was a formidable challenge due to their low concentrations and instability. A key breakthrough was the use of sulfonamide-inhibited bacteria, which accumulated a diazotizable amine, later identified as 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), a downstream intermediate from this compound.

The discovery of this compound itself was particularly challenging due to its lability.[4] Early evidence for its existence was indirect, based on the enzymatic conversion of its precursor, FGAM. The formal chemical synthesis of this compound was not achieved until decades later, highlighting the difficulties in handling this intermediate.[4] The non-enzymatic synthesis of 5-aminoimidazole ribonucleoside (the unphosphorylated form of this compound) and the characterization of its facile rearrangement in neutral aqueous solution underscored its inherent instability, a property that likely contributes to its efficient channeling in the multi-enzyme complexes, or "purinosomes," that are thought to form in vivo.[8][9]

The structural elucidation of this compound and its confirmation as the product of the this compound synthetase reaction and the substrate for this compound carboxylase solidified its central position in the pathway.

The Metabolic Pathway of this compound Synthesis and Conversion

This compound is synthesized and consumed in a tightly regulated series of enzymatic reactions. In eukaryotes, several of these enzymatic activities are housed on multifunctional proteins, which is thought to enhance catalytic efficiency and channel unstable intermediates.[9][10]

purine_biosynthesis PRPP Phosphoribosyl Pyrophosphate (PRPP) PRA Phosphoribosylamine (PRA) PRPP->PRA PPAT GAR Glycinamide Ribonucleotide (GAR) PRA->GAR GART (GARS) FGAR Formylglycinamide Ribonucleotide (FGAR) GAR->FGAR GART (GARTfase) FGAM Formylglycinamidine Ribonucleotide (FGAM) FGAR->FGAM FGAMS This compound 5-Aminoimidazole Ribonucleotide (this compound) FGAM->this compound AIRS (PurM) Cthis compound Carboxyaminoimidazole Ribonucleotide (Cthis compound) This compound->Cthis compound This compound Carboxylase (PurE/K) SAICAR Succinylaminoimidazole- carboxamide Ribonucleotide (SAICAR) Cthis compound->SAICAR SAICAR Synthetase (PurC) AICAR Aminoimidazole- carboxamide Ribonucleotide (AICAR) SAICAR->AICAR ADSL FAICAR Formylaminoimidazole- carboxamide Ribonucleotide (FAICAR) AICAR->FAICAR ATIC (AICARfase) IMP Inosine Monophosphate (IMP) FAICAR->IMP ATIC (IMPCH)

Figure 1: The de novo purine biosynthesis pathway highlighting the synthesis and conversion of this compound.
Synthesis of this compound: this compound Synthetase (PurM)

This compound synthetase (EC 6.3.3.1), also known as phosphoribosylformylglycinamidine cyclo-ligase or PurM, catalyzes the ATP-dependent cyclization of FGAM to form the five-membered imidazole ring of this compound.[5] This reaction is a critical step that closes the initial ring structure of the purine nucleus.

Reaction: FGAM + ATP → this compound + ADP + Pi

In humans and other vertebrates, this compound synthetase activity is one of three functions performed by the trifunctional enzyme GART, which also contains glycinamide ribonucleotide synthetase (GARS) and glycinamide ribonucleotide formyltransferase (GARTfase) activities.[8] In prokaryotes, PurM is typically a monofunctional enzyme.

Conversion of this compound: A Divergence in Strategy

Following its synthesis, this compound is carboxylated. Interestingly, two distinct enzymatic strategies have evolved for this conversion.

  • In bacteria, yeast, and plants (Two-step process):

    • N⁵-Carboxyaminoimidazole Ribonucleotide (N⁵-Cthis compound) Synthetase (PurK): This enzyme catalyzes the ATP-dependent carboxylation of the exocyclic amino group of this compound to form N⁵-Cthis compound.

    • N⁵-Cthis compound Mutase (PurE): This enzyme then rearranges the carboxyl group from the exocyclic nitrogen to the C4 position of the imidazole ring to form 4-carboxy-5-aminoimidazole ribonucleotide (Cthis compound).

  • In vertebrates (One-step process):

    • This compound Carboxylase: A single enzyme directly carboxylates this compound at the C4 position to form Cthis compound. This activity is part of a bifunctional enzyme that also contains SAICAR synthetase activity.[11]

Subsequent Steps: SAICAR Synthetase and Beyond

The Cthis compound intermediate is then converted to N-succinyl-5-aminoimidazole-4-carboxamide ribonucleotide (SAICAR) by SAICAR synthetase (EC 6.3.2.6).[11] This reaction involves the ATP-dependent condensation of aspartate with Cthis compound. In vertebrates, this enzyme is the second domain of the bifunctional protein that also contains this compound carboxylase.[11]

Quantitative Data

The following tables summarize the available kinetic parameters for the key enzymes involved in this compound metabolism from different organisms. It is important to note that assay conditions can significantly affect these values.

Table 1: Kinetic Parameters of this compound Synthetase (PurM)

OrganismSubstrateKm (µM)kcat (s⁻¹)VmaxReference
Escherichia coliFGAM162.8-[12]
ATP23[12]
Avian LiverFGAM4.5--[13]
ATP8.3[13]

Table 2: Kinetic Parameters of this compound Carboxylase (PurE/PurK) and SAICAR Synthetase (PurC)

OrganismEnzymeSubstrateKm (µM)kcat (s⁻¹)VmaxReference
Gallus gallus (Avian)This compound CarboxylaseThis compound11--[11]
HCO₃⁻1,200[11]
Gallus gallus (Avian)SAICAR SynthetaseCthis compound2.5--[11]
Aspartate30[11]
ATP10[11]
Human (recombinant)This compound CarboxylaseThis compound---[14][15]
SAICAR SynthetaseCthis compound---[14][15]

Note: Comprehensive kinetic data for the human enzymes is less readily available in the reviewed literature, reflecting the complexity of studying multifunctional enzymes.

Experimental Protocols

The study of this compound and the associated enzymes requires specialized protocols due to the instability of the substrate and intermediates.

Non-enzymatic Synthesis of 5-Aminoimidazole Ribonucleoside (AIRs)

Due to its instability, this compound is often synthesized in situ or prepared fresh. The non-phosphorylated ribonucleoside (AIRs) can be synthesized chemically and then enzymatically phosphorylated if needed. A common method involves the chemical modification of 5-aminoimidazole-4-carboxamide ribonucleoside (AICARs), a more stable and commercially available precursor.[4]

Protocol Outline:

  • Starting Material: 5-amino-1-β-D-ribofuranosylimidazole-4-carboxamide (AICARs).

  • Protection of Ribose Hydroxyls: The hydroxyl groups of the ribose moiety are typically protected, for example, by acetylation using acetic anhydride in pyridine.

  • Hofmann Rearrangement: The protected AICARs undergoes a Hofmann rearrangement of the carboxamide group to an amino group. This is a critical step to convert the carboxamide at C4 to an amine.

  • Deprotection: The protecting groups on the ribose are removed to yield AIRs.

  • Purification: Purification is often challenging due to the lability of AIRs and may involve chromatographic techniques at low temperatures and neutral pH.[4]

Purification of this compound Carboxylase and SAICAR Synthetase from Avian Liver

Avian liver has historically been a primary source for the enzymes of the de novo purine biosynthesis pathway due to its high activity.[13][16][17]

Protocol Outline:

  • Homogenization: Fresh or frozen chicken liver is homogenized in a suitable buffer (e.g., phosphate buffer with protease inhibitors and reducing agents).

  • Centrifugation: The homogenate is centrifuged to remove cellular debris and obtain a crude extract.

  • Ammonium Sulfate Fractionation: The crude extract is subjected to fractional precipitation with ammonium sulfate to enrich for the desired enzymes.

  • Chromatography: A series of chromatographic steps are employed for further purification. These may include:

    • Ion-exchange chromatography (e.g., DEAE-cellulose).

    • Affinity chromatography (e.g., using an ATP-agarose column, as both enzymes have ATP binding sites).

    • Size-exclusion chromatography to separate proteins based on size.

  • Purity Assessment: The purity of the enzyme preparation is assessed at each stage using SDS-PAGE.

purification_workflow start Avian Liver Tissue homogenization Homogenization start->homogenization centrifugation1 Low-speed Centrifugation (remove debris) homogenization->centrifugation1 supernatant1 Crude Extract centrifugation1->supernatant1 centrifugation2 High-speed Centrifugation (clarify extract) supernatant1->centrifugation2 supernatant2 Clarified Extract centrifugation2->supernatant2 fractionation Ammonium Sulfate Fractionation supernatant2->fractionation pellet Enzyme-enriched Pellet fractionation->pellet resuspension Resuspend and Dialyze pellet->resuspension ion_exchange Ion-Exchange Chromatography resuspension->ion_exchange affinity Affinity Chromatography ion_exchange->affinity size_exclusion Size-Exclusion Chromatography affinity->size_exclusion end Purified Bifunctional Enzyme size_exclusion->end

Figure 2: A general workflow for the purification of this compound carboxylase-SAICAR synthetase.
Spectrophotometric Assay for this compound Synthetase Activity

The activity of this compound synthetase can be monitored continuously by coupling the production of ADP to the oxidation of NADH through the pyruvate kinase and lactate dehydrogenase reactions. The decrease in absorbance at 340 nm due to NADH oxidation is proportional to the rate of the this compound synthetase reaction.

Reaction Mixture Components:

  • Buffer (e.g., Tris-HCl, pH 7.8)

  • ATP

  • MgCl₂

  • FGAM (substrate)

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • Enzyme preparation (source of this compound synthetase)

Procedure:

  • Combine all reaction components except the enzyme in a cuvette.

  • Incubate at the desired temperature (e.g., 37°C) to allow the temperature to equilibrate.

  • Initiate the reaction by adding the enzyme preparation.

  • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the rate of reaction from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

assay_workflow cluster_primary Primary Reaction (this compound Synthetase) cluster_coupling1 Coupling Reaction 1 (Pyruvate Kinase) cluster_coupling2 Coupling Reaction 2 (Lactate Dehydrogenase) FGAM FGAM This compound This compound FGAM->this compound This compound Synthetase ATP ATP ADP ADP ATP->ADP ADP_c1 ADP PEP PEP Pyruvate Pyruvate PEP->Pyruvate Pyruvate Kinase Pyruvate_c2 Pyruvate ATP_c1 ATP ADP_c1->ATP_c1 Lactate Lactate Pyruvate_c2->Lactate Lactate Dehydrogenase NADH NADH + H⁺ NAD NAD⁺ NADH->NAD ΔA₃₄₀

Figure 3: Coupled spectrophotometric assay for this compound synthetase activity.
Isotopic Tracer Studies for Measuring Purine Biosynthesis Flux

Isotopic labeling remains a powerful tool for measuring the flux through the de novo purine biosynthesis pathway in living cells.[12]

Protocol Outline:

  • Cell Culture: Culture cells in a defined medium. For flux analysis, cells can be grown in a medium containing a stable isotope-labeled precursor, such as [¹³C]glycine or [¹⁵N]aspartate.

  • Labeling: Introduce the labeled precursor into the cell culture medium and incubate for a specific period.

  • Metabolite Extraction: Harvest the cells and perform a rapid metabolite extraction, typically using a cold solvent mixture (e.g., methanol/acetonitrile/water) to quench enzymatic activity.

  • LC-MS/MS Analysis: Analyze the cell extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and quantify the labeled and unlabeled purine pathway intermediates and end products.

  • Data Analysis: Determine the rate of incorporation of the isotope into the purine nucleotides to calculate the metabolic flux through the pathway.

Analytical Methods for this compound Quantification (HPLC-MS/MS)

Given the low intracellular concentrations and instability of this compound, highly sensitive and specific analytical methods are required for its quantification. HPLC coupled with tandem mass spectrometry (MS/MS) is the method of choice.

Protocol Outline:

  • Sample Preparation: Rapidly quench metabolism and extract metabolites from cells or tissues as described for isotopic tracer studies.

  • Chromatographic Separation: Separate the metabolites using an appropriate HPLC column, often a HILIC (hydrophilic interaction liquid chromatography) or a reversed-phase column with an ion-pairing agent, to retain the polar ribonucleotide.

  • Mass Spectrometric Detection: Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection. This involves selecting the precursor ion (the molecular ion of this compound) and a specific fragment ion.

  • Quantification: Quantify this compound by comparing its peak area to that of a stable isotope-labeled internal standard.

Conclusion and Future Directions

The discovery of 5-aminoimidazole ribonucleotide and the elucidation of its role in de novo purine biosynthesis represent a triumph of classical biochemistry. The pioneering work of Buchanan, Greenberg, and others, using elegant isotopic tracer studies, laid the foundation for our current understanding of this essential metabolic pathway. The inherent instability of this compound posed significant challenges that were overcome with ingenuity and perseverance.

Today, our understanding of this compound's role continues to evolve with the discovery of the purinosome, a dynamic multi-enzyme complex that is thought to facilitate the channeling of unstable intermediates like this compound, thereby enhancing the efficiency of the entire pathway.[8][9] The enzymes responsible for this compound synthesis and conversion remain important targets for the development of novel therapeutics for a range of diseases.

Future research will likely focus on further characterizing the structure and regulation of the purinosome, developing more potent and specific inhibitors of the purine biosynthetic enzymes, and exploring the intricate connections between purine metabolism and other cellular processes in both health and disease. The foundational knowledge of this compound's discovery and function will continue to be indispensable in these endeavors.

References

Introduction: The Centrality of Amino-Imidazole Ribonucleotide (AIR)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Function of Amino-Imidazole Ribonucleotide in Cellular Metabolism

5'-Phosphoribosyl-5-aminoimidazole, commonly known as Amino-Imidazole Ribonucleotide (AIR), is a critical biochemical intermediate situated at a key metabolic crossroads.[1] Its primary and most conserved role is as the fifth intermediate in the de novo purine biosynthesis pathway, the universal process for building the purine rings of adenosine and guanosine nucleotides.[2] These nucleotides are fundamental to life, serving not only as the building blocks for DNA and RNA but also as the cell's primary energy currency (ATP), signaling molecules (GTP, cAMP), and components of essential cofactors (NAD+, FAD, Coenzyme A).[3]

Beyond this central role, this compound and its derivatives are implicated in other vital pathways, including thiamine biosynthesis in lower organisms and the regulation of cellular energy homeostasis through the AMP-activated protein kinase (AMPK) signaling network.[2][3] This guide provides a detailed technical overview of this compound's function, the enzymology of its synthesis and consumption, methodologies for its study, and its relevance as a target for drug development.

Core Function: this compound in De Novo Purine Biosynthesis

The de novo synthesis of purines is a ten-step enzymatic pathway that constructs the inosine monophosphate (IMP) ring from basic precursors like glycine, aspartate, glutamine, CO₂, and formate. This compound represents the first cyclic intermediate, the completed five-membered imidazole ring upon which the second six-membered ring will be built.

The synthesis of this compound is catalyzed by This compound synthetase (also known as phosphoribosylformylglycinamidine cyclo-ligase or PurM), which cyclizes its linear precursor, 5'-phosphoribosylformylglycinamidine (FGAM), in an ATP-dependent reaction.[4][5] Subsequently, this compound is carboxylated by This compound carboxylase to form 5'-phosphoribosyl-4-carboxy-5-aminoimidazole (Cthis compound).[1] This carboxylation step is mechanistically divergent across different domains of life.

de_novo_purine_biosynthesis sub sub enz enz highlight_sub highlight_sub highlight_enz highlight_enz PRPP PRPP PRPP->invis1 FGAM FGAM This compound This compound FGAM->this compound Cthis compound Cthis compound This compound->Cthis compound Cthis compound->invis3 IMP IMP invis1->FGAM ... 4 steps invis3->IMP ... 4 steps GART1 GART (AIRS domain) GART1->this compound adp_out1 ADP + Pi GART1->adp_out1 PAICS1 PAICS (AIRc domain) PAICS1->Cthis compound atp_in1 ATP atp_in1->GART1 co2_in CO2 co2_in->PAICS1

Figure 1. Position of this compound in the human de novo purine pathway.

Key Enzymes Metabolizing this compound in Humans

In humans, the enzymes responsible for the synthesis and consumption of this compound are large, multifunctional proteins. This organization is thought to facilitate substrate channeling and improve metabolic efficiency.

This compound Synthetase (AIRS)

The formation of this compound from FGAM is the fifth step in the pathway and is catalyzed by the AIRS domain of the Trifunctional Purine Biosynthetic Protein Adenosine-3 (GART) . This protein also contains the activities for steps 2 (GARS) and 3 (GARTf) of the pathway.[6]

  • Reaction: FGAM + ATP → this compound + ADP + Pi + H⁺

  • Mechanism: The reaction is an ATP-dependent intramolecular cyclization. ATP is hydrolyzed to activate the formyl oxygen of FGAM, facilitating a nucleophilic attack from the amino group to close the imidazole ring.[4]

This compound Carboxylase (AIRc)

The carboxylation of this compound to Cthis compound is the sixth step and is catalyzed by the AIRc domain of the Bifunctional Purine Biosynthetic Protein PAICS .[7] This enzyme also catalyzes the subsequent seventh step (SAICAR synthetase) in its C-terminal domain.[2]

  • Reaction: this compound + CO₂ → Cthis compound + 2H⁺

  • Mechanism: Unlike in bacteria, the human enzyme directly utilizes dissolved CO₂, not bicarbonate (HCO₃⁻), and does not require ATP for this step.[3][8] The reaction proceeds via a nucleophilic attack from the C4 position of the this compound imidazole ring on the carbon of CO₂.[3][9]

Comparative Enzymology: Humans vs. Bacteria

A key difference between human and bacterial purine synthesis lies in the this compound carboxylation step, a distinction relevant for the development of selective antimicrobial agents.

  • Humans/Animals: A single enzyme domain (AIRc, a Class II PurE) on the bifunctional PAICS protein directly carboxylates this compound using CO₂.[10]

  • Bacteria/Plants/Yeast: This conversion requires two separate enzymes. First, PurK (N⁵-Cthis compound synthetase) carboxylates this compound at the exocyclic amino group (N5) using bicarbonate (HCO₃⁻) in an ATP-dependent reaction to form N⁵-Cthis compound. Second, PurE (N⁵-Cthis compound mutase, a Class I PurE) isomerizes N⁵-Cthis compound to Cthis compound.[1]

Figure 2. Comparison of this compound carboxylation pathways.
Quantitative Data Summary

Precise kinetic parameters (Kₘ, kcat) for human enzymes are often determined under specific experimental conditions and can vary. However, mechanistic studies provide key quantitative and qualitative insights.

Enzyme Domain (Human Protein)SubstratesEffector MoleculesKey Kinetic & Mechanistic Features
This compound Synthetase (in GART)FGAM, ATP-The reaction is an irreversible, ATP-dependent cyclization. It follows a sequential mechanism where ATP binds first.[4]
This compound Carboxylase (in PAICS)This compound, CO₂ATP-independentThe human enzyme directly uses CO₂. The bifunctional nature of PAICS is thought to facilitate substrate channeling from the AIRc active site to the SAICARs active site.[2][7][9]

Experimental Protocols

Studying the enzymes that metabolize this compound is crucial for understanding purine biosynthesis and for screening potential inhibitors. A common method is a continuous coupled spectrophotometric assay.

Protocol: Coupled Spectrophotometric Assay for this compound Carboxylase Activity

This assay measures the activity of this compound carboxylase by coupling the consumption of bicarbonate to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm. This method is adapted from general assays for decarboxylases.

Principle:

  • Reaction 1 (Target): this compound + HCO₃⁻ → Cthis compound (Note: This assay uses bicarbonate and relies on the non-enzymatic equilibrium with CO₂ for the human enzyme, or it can be used directly for bacterial PurK/PurE systems).

  • Reaction 2 (Coupling): The consumption of bicarbonate is replenished by carbonic anhydrase from CO₂. The overall change in CO₂/bicarbonate is measured by coupling it to the PEP carboxylase and malate dehydrogenase system.

  • Reaction 3 (Sensing): Phosphoenolpyruvate (PEP) + HCO₃⁻ → Oxaloacetate + Pi (catalyzed by PEP Carboxylase).

  • Reaction 4 (Reporting): Oxaloacetate + NADH + H⁺ → Malate + NAD⁺ (catalyzed by Malate Dehydrogenase).

The rate of NADH oxidation (decrease in A₃₄₀) is directly proportional to the rate of this compound carboxylation.

Reagents & Buffers:

  • Assay Buffer: 100 mM HEPES, pH 7.5, 10 mM MgCl₂, 5 mM KCl.

  • Substrate Stock: 10 mM this compound in water (store at -80°C).

  • Coupling Enzyme Mix: In Assay Buffer, containing:

    • 20 U/mL Malate Dehydrogenase (MDH)

    • 10 U/mL PEP Carboxylase (PEPC)

  • Reaction Mix Components:

    • 200 mM Sodium Bicarbonate (NaHCO₃)

    • 100 mM Phosphoenolpyruvate (PEP)

    • 10 mM NADH

  • Purified Enzyme: Purified recombinant human PAICS.

Procedure:

  • Set up a UV/Vis spectrophotometer to read absorbance at 340 nm at a controlled temperature (e.g., 37°C).

  • In a 1 mL quartz cuvette, prepare the reaction mixture by adding:

    • 800 µL Assay Buffer

    • 50 µL Coupling Enzyme Mix

    • 10 µL of 10 mM NADH

    • 20 µL of 100 mM PEP

    • 10 µL of 200 mM NaHCO₃

  • Mix by gentle inversion and incubate in the spectrophotometer for 5 minutes to establish a stable baseline.

  • Initiate the reaction by adding 10-50 µL of purified PAICS enzyme. Monitor the background rate of NADH oxidation.

  • Start the specific reaction by adding 10 µL of 10 mM this compound substrate.

  • Immediately begin recording the decrease in absorbance at 340 nm for 5-10 minutes.

  • Calculate the initial reaction velocity from the linear portion of the curve using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

  • Perform control experiments without this compound or without the PAICS enzyme to subtract any background rates of NADH oxidation.

experimental_workflow step step substep substep decision decision result result prep 1. Preparation prep_sub Prepare buffers, substrates, and coupling enzyme mix. prep->prep_sub mix 2. Reaction Setup mix_sub Combine buffer, NADH, PEP, bicarbonate, and coupling enzymes in a cuvette. mix->mix_sub equilibrate 3. Equilibration equilibrate_sub Incubate at 37°C. Record stable baseline at 340 nm. equilibrate->equilibrate_sub initiate 4. Reaction Initiation initiate_sub Add purified PAICS enzyme, then initiate with this compound substrate. initiate->initiate_sub measure 5. Data Acquisition measure_sub Record decrease in A₃₄₀ over time. measure->measure_sub analyze 6. Analysis prep_sub->mix mix_sub->equilibrate equilibrate_sub->initiate initiate_sub->measure is_linear Is initial rate linear? measure_sub->is_linear is_linear->mix No, adjust enzyme/substrate concentration analyze_sub Calculate velocity using Beer-Lambert Law. (V = ΔA / (ε * l)) is_linear->analyze_sub Yes

Figure 3. Workflow for a coupled spectrophotometric enzyme assay.

Regulatory Significance and Therapeutic Potential

While this compound's primary role is structural, its metabolic context is highly regulated and therapeutically relevant. The purine pathway is tightly controlled by feedback inhibition from its end products (AMP, GMP, IMP).

Furthermore, the pathway intermediate 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), which is produced from an intermediate derived from Cthis compound, plays a critical role in cellular energy sensing. AICAR is structurally similar to adenosine monophosphate (AMP) and acts as an allosteric activator of AMP-activated protein kinase (AMPK) .[3] Activation of AMPK signals a low-energy state, subsequently inhibiting anabolic processes (like protein and fatty acid synthesis) and activating catabolic processes (like glycolysis and fatty acid oxidation) to restore ATP levels. This link places the de novo purine pathway, and by extension this compound metabolism, at the heart of cellular energy regulation.

Because cancer cells have high proliferative rates, they are heavily dependent on the de novo purine pathway for a constant supply of nucleotides.[6] This makes enzymes in the pathway, including GART and PAICS, attractive targets for anticancer drug development. Inhibiting these enzymes could selectively starve cancer cells of the building blocks needed for DNA replication and growth.

signaling_pathway cluster_AMPK_effects Cellular Energy Response metabolite metabolite pathway pathway protein protein highlight_protein highlight_protein DeNovo De Novo Purine Synthesis This compound This compound DeNovo->this compound Step 5 AICAR AICAR DeNovo->AICAR This compound->DeNovo Steps 6-9 AMPK AMPK AICAR->AMPK Allosteric Activation Anabolic Anabolic Processes (e.g., Protein Synthesis) AMPK->Anabolic INHIBITS Catabolic Catabolic Processes (e.g., Glycolysis) AMPK->Catabolic ACTIVATES

References

The Crucial Juncture: Elucidating the Synthesis of Inosine Monophosphate from Aminoimidazole Ribonucleotide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the biochemical pathway converting Aminoimidazole Ribonucleotide (AIR) to Inosine Monophosphate (IMP), a critical process in de novo purine biosynthesis. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the enzymatic steps, regulatory mechanisms, and associated pathologies. The quantitative data, experimental protocols, and pathway visualizations provided herein serve as a valuable resource for those investigating this fundamental metabolic route.

The synthesis of purine nucleotides is a fundamental biological process essential for DNA and RNA replication, cellular energy metabolism, and signaling. A key segment of the de novo purine synthesis pathway is the conversion of 5-aminoimidazole ribonucleotide (this compound) to inosine monophosphate (IMP), the precursor for both adenosine monophosphate (AMP) and guanosine monophosphate (GMP).[1][2] This transformation is a multi-step process orchestrated by a series of enzymes, with defects in this pathway leading to severe metabolic disorders.

The Enzymatic Cascade from this compound to IMP

The conversion of this compound to IMP involves four enzymatic steps, catalyzed by two key enzymes in humans: a bifunctional enzyme phosphoribosylaminoimidazole carboxylase/phosphoribosylaminoimidazole-succinocarboxamide synthetase (PAICS) and adenylosuccinate lyase (ADSL).[3]

  • Carboxylation of this compound: The first step is the carboxylation of this compound to carboxyaminoimidazole ribonucleotide (Cthis compound). This reaction is catalyzed by the this compound carboxylase (CAIRS) domain of the bifunctional enzyme PAICS.[3][4]

  • Synthesis of SAICAR: The subsequent step involves the formation of N-succinyl-5-aminoimidazole-4-carboxamide ribonucleotide (SAICAR) from Cthis compound and the amino acid aspartate. This reaction is ATP-dependent and is catalyzed by the SAICAR synthetase (SAICARS) domain of PAICS.[3][4][5]

  • Cleavage of SAICAR: Adenylosuccinate lyase (ADSL) then catalyzes the cleavage of SAICAR to produce 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) and fumarate.[4][6][7]

  • Formylation and Cyclization to IMP: The final steps to IMP involve the formylation of AICAR to formylaminoimidazole-4-carboxamide ribonucleotide (FAICAR), followed by the cyclization to yield inosine monophosphate (IMP). These reactions are catalyzed by AICAR transformylase and IMP cyclohydrolase, respectively.[4][8]

The pathway from this compound to IMP is a critical juncture in purine metabolism, representing a significant investment of cellular resources. The process consumes amino acids (glycine, aspartate, glutamine), one-carbon units from the folate pool, and ATP.[1][2]

Quantitative Insights into the Pathway

Understanding the kinetics of the enzymes involved in the this compound to IMP conversion is crucial for comprehending the regulation and flux of the entire de novo purine synthesis pathway. While specific kinetic parameters can vary between species and experimental conditions, the following table summarizes representative quantitative data.

Enzyme/MetaboliteParameterValueOrganism/Tissue
SAICAR Synthetase
Km (Cthis compound)1.8 µMEscherichia coli
Km (ATP)30 µMEscherichia coli
Km (Aspartate)20 µMEscherichia coli
Adenylosuccinate Lyase
Km (SAICAR)2.5 µMHuman erythrocytes
Intracellular Concentrations
ATP1-10 mMMammalian cells
Aspartate~0.5-2 mMMammalian cells

Note: The kinetic values are approximate and can be influenced by factors such as pH, temperature, and the presence of allosteric regulators.

Clinical Significance: Adenylosuccinate Lyase Deficiency

Defects in the conversion of this compound to IMP can have profound clinical consequences. A notable example is Adenylosuccinate Lyase Deficiency (ADSLD), a rare autosomal recessive metabolic disorder.[9][10][11] This condition arises from mutations in the ADSL gene, leading to the accumulation of SAICAR and succinyladenosine (the dephosphorylated form of S-AMP, the other substrate of ADSL) in the cerebrospinal fluid, urine, and plasma.[6][10]

Clinical manifestations of ADSLD are primarily neurological and can range from severe neonatal encephalopathy to milder forms with psychomotor retardation, epilepsy, and autistic features.[6][9][10][11][12] The pathophysiology is thought to result from a combination of factors, including a potential decrease in the availability of purine nucleotides for essential cellular processes and the possible neurotoxic effects of the accumulating succinylpurines.[10]

Therapeutic and Drug Development Perspectives

The enzymes of the de novo purine synthesis pathway, including those involved in the conversion of this compound to IMP, represent potential targets for therapeutic intervention. Inhibitors of this pathway have been explored for their applications in cancer chemotherapy and as immunosuppressive agents.[13][14][15] For instance, mycophenolate mofetil, an immunosuppressant, inhibits inosine monophosphate dehydrogenase (IMPDH), an enzyme downstream of IMP.[1][16] The structural and functional differences between microbial and human purine synthesis enzymes also present opportunities for the development of novel antimicrobial agents.[5][17][18]

Experimental Protocols

Accurate measurement of the enzymatic activities in the this compound to IMP pathway is fundamental for research and diagnostic purposes. The following outlines the principles of key experimental assays.

Measurement of SAICAR Synthetase Activity

A common method for determining SAICAR synthetase activity is a radiometric assay.[19]

Principle: This assay measures the incorporation of a radiolabeled substrate, such as L-[¹⁴C]aspartic acid, into the product, SAICAR.

Protocol Outline:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing buffer, ATP, Mg²⁺, 5-amino-4-imidazolecarboxylic acid ribonucleotide (Cthis compound), and the enzyme source (e.g., cell lysate or purified enzyme).

  • Initiation of Reaction: The reaction is initiated by the addition of L-[¹⁴C]aspartic acid.

  • Incubation: The reaction is incubated at a specific temperature for a defined period.

  • Termination of Reaction: The reaction is stopped, typically by the addition of acid.

  • Separation of Substrate and Product: Unreacted L-[¹⁴C]aspartic acid is separated from the product, [¹⁴C]SAICAR. This can be achieved by enzymatic decarboxylation of the remaining aspartic acid or by chromatographic methods.

  • Quantification: The radioactivity of the product is measured using scintillation counting, which is proportional to the enzyme activity.

A reverse reaction assay can also be performed, measuring the arsenolytic cleavage of synthesized radioactive SAICAR to generate L-[¹⁴C]aspartic acid.[19]

Measurement of Adenylosuccinate Lyase Activity

The activity of ADSL can also be determined using spectrophotometric or radiometric assays.

Principle (Spectrophotometric): This assay monitors the increase in absorbance at a specific wavelength due to the formation of fumarate, one of the products of the ADSL-catalyzed reaction.

Protocol Outline:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing buffer and the substrate, SAICAR.

  • Initiation of Reaction: The reaction is initiated by the addition of the enzyme source.

  • Spectrophotometric Monitoring: The change in absorbance at approximately 280-290 nm is monitored over time. The rate of increase in absorbance is proportional to the enzyme activity.

Visualizing the Pathway and Experimental Logic

To further clarify the relationships and processes described, the following diagrams are provided.

de_novo_purine_synthesis_pathway This compound 5-Aminoimidazole ribonucleotide (this compound) Cthis compound Carboxyaminoimidazole ribonucleotide (Cthis compound) This compound->Cthis compound PAICS (CAIRS domain) CO2 SAICAR N-Succinyl-5-aminoimidazole- 4-carboxamide ribonucleotide (SAICAR) Cthis compound->SAICAR PAICS (SAICARS domain) Aspartate, ATP AICAR 5-Aminoimidazole-4-carboxamide ribonucleotide (AICAR) SAICAR->AICAR Adenylosuccinate Lyase (ADSL) Fumarate FAICAR Formylaminoimidazole-4-carboxamide ribonucleotide (FAICAR) AICAR->FAICAR AICAR Transformylase 10-Formyl-THF IMP Inosine monophosphate (IMP) FAICAR->IMP IMP Cyclohydrolase H2O invis1 invis2

Caption: Biochemical pathway from this compound to IMP.

experimental_workflow_saicar_synthetase start Start prep Prepare Reaction Mixture (Buffer, ATP, Mg2+, Cthis compound, Enzyme) start->prep initiate Initiate with L-[14C]Aspartate prep->initiate incubate Incubate at 37°C initiate->incubate terminate Terminate Reaction (e.g., with acid) incubate->terminate separate Separate Substrate and Product terminate->separate quantify Quantify Radioactivity of Product (Scintillation Counting) separate->quantify end End quantify->end

Caption: Radiometric assay workflow for SAICAR synthetase.

Conclusion

The enzymatic conversion of this compound to IMP is a cornerstone of de novo purine biosynthesis. A thorough understanding of this pathway, its regulation, and the enzymes involved is paramount for researchers in molecular biology, genetics, and pharmacology. The intricate series of reactions not only highlights the elegance of metabolic pathways but also provides crucial targets for the development of novel therapeutics to treat a range of human diseases, from rare genetic disorders to cancer and infectious diseases. The data and protocols presented in this guide offer a solid foundation for further investigation into this vital metabolic process.

References

The Enzymatic Crossroads of Purine Biosynthesis: A Technical Guide to the Conversion of Aminoimidazole Ribonucleotide (AIR)

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth exploration of the key enzymes governing the conversion of 5-aminoimidazole ribonucleotide (AIR), a critical juncture in the de novo purine biosynthesis pathway. This document is intended for researchers, scientists, and drug development professionals engaged in the study of nucleotide metabolism and the discovery of novel therapeutic agents. We will delve into the distinct enzymatic strategies for this compound conversion, present quantitative kinetic data, and provide detailed experimental protocols for the characterization of these pivotal enzymes.

Introduction: Two Paths Diverge for a Universal Building Block

The synthesis of purine nucleotides, essential for cellular energy, signaling, and as precursors to DNA and RNA, relies on a highly conserved pathway. A key intermediate in this process is 5-aminoimidazole ribonucleotide (this compound). The subsequent carboxylation of this compound to 4-carboxy-5-aminoimidazole ribonucleotide (Cthis compound) represents a fascinating point of divergence in the metabolic strategies of different organisms. In most microorganisms, including bacteria and fungi, this conversion is a two-step process, whereas in vertebrates, it is accomplished in a single enzymatic step.[1][2] This bifurcation presents a compelling target for the development of selective antimicrobial agents.

The Microbial Two-Step: PurK and Class I PurE

In the majority of prokaryotes and lower eukaryotes, the conversion of this compound to Cthis compound is catalyzed by two distinct enzymes: N5-carboxyaminoimidazole ribonucleotide (N5-Cthis compound) synthetase (PurK) and N5-carboxyaminoimidazole ribonucleotide (N5-Cthis compound) mutase (Class I PurE).[2][3]

  • N5-carboxyaminoimidazole ribonucleotide (N5-Cthis compound) synthetase (PurK): This enzyme, belonging to the ATP-grasp superfamily, catalyzes the initial ATP-dependent carboxylation of the N5 position of the imidazole ring of this compound to form the unstable intermediate N5-Cthis compound.[4][5] The reaction requires bicarbonate as the carbon source.[3]

  • N5-carboxyaminoimidazole ribonucleotide (N5-Cthis compound) mutase (Class I PurE): Following its synthesis, the carboxyl group of N5-Cthis compound is intramolecularly transferred from the exocyclic nitrogen to the C4 position of the imidazole ring by N5-Cthis compound mutase to yield Cthis compound.[3][6]

This two-enzyme system is a hallmark of microbial purine biosynthesis and its absence in humans makes both PurK and Class I PurE attractive targets for antimicrobial drug discovery.[1]

The Vertebrate Shortcut: this compound Carboxylase (Class II PurE)

In contrast to the microbial pathway, vertebrates employ a single enzyme, this compound carboxylase (also known as Class II PurE), to directly carboxylate this compound at the C4 position, forming Cthis compound.[7][8] This reaction utilizes carbon dioxide directly as the substrate and does not require ATP.[8][9] The human enzyme is a bifunctional protein, possessing both this compound carboxylase and SAICAR synthetase activities on a single polypeptide chain.[7]

Quantitative Enzyme Kinetics

The following tables summarize the key kinetic parameters for the enzymes involved in this compound conversion from various organisms. These data are essential for comparative analysis and for the design of enzyme inhibition studies.

Table 1: Kinetic Parameters of N5-carboxyaminoimidazole ribonucleotide (N5-Cthis compound) synthetase (PurK)

OrganismSubstrateK_m_k_cat_ (min⁻¹)k_cat_/K_m_ (M⁻¹min⁻¹)Reference
Staphylococcus aureusThis compound120 ± 20 µM13.1 ± 0.61.1 x 10⁵[3]
ATP60 ± 10 µM13.1 ± 0.62.2 x 10⁵[3]
HCO₃⁻18.8 ± 3.1 mM13.1 ± 0.67.0 x 10²[3]
Aspergillus clavatus (Wild-Type)This compound170 ± 20 µM4.8 ± 0.12.8 x 10⁴[4]
ATP100 ± 10 µM4.8 ± 0.14.8 x 10⁴[4]
HCO₃⁻1.0 ± 0.1 mM2.9 ± 0.12.9 x 10³[4]
Aspergillus clavatus (Y152F mutant)This compound510 ± 140 µM1.7 ± 0.23.3 x 10³[4]

Table 2: Kinetic Parameters of N5-carboxyaminoimidazole ribonucleotide (N5-Cthis compound) mutase (Class I PurE)

OrganismSubstrateK_m_ (µM)k_cat_ (s⁻¹)Reference
Escherichia coli (Wild-Type)N5-Cthis compound-15.5 ± 0.9[6]
Cthis compound100 ± 101.0 ± 0.1[6]
Lactobacillus plantarumCthis compound63 ± 8-[10]
Bacillus cereusCthis compound71 ± 14-[10]

Table 3: Kinetic Parameters of this compound Carboxylase (Class II PurE)

OrganismSubstrateK_m_Reference
Gallus gallusHCO₃⁻10-fold lower than E. coli PurE[9]

Table 4: Inhibition Constants (K_i_) for Enzyme Inhibitors

EnzymeInhibitorK_i_Inhibition TypeReference
Gallus gallus this compound Carboxylase4-nitro-5-aminoimidazole ribonucleotide (Nthis compound)0.34 nMSlow, tight-binding[11]
Fungal and Bacterial N5-Cthis compound mutase4-nitro-5-aminoimidazole ribonucleotide (Nthis compound)~ K_m_ for Cthis compoundCompetitive[11]
E. coli N5-Cthis compound mutaseFragment 14.8 µM-[12]
E. coli N5-Cthis compound mutaseFragment 2159 µM-[12]

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of enzyme activity. The following protocols are based on established methods.

Assay for N5-carboxyaminoimidazole ribonucleotide (N5-Cthis compound) synthetase (PurK) Activity

This is a coupled-enzyme spectrophotometric assay that measures the rate of ATP consumption.[4]

Reagents:

  • Assay Buffer: 50 mM HEPES, pH 7.8

  • Substrates: 5-aminoimidazole ribonucleotide (this compound), ATP, NaHCO₃

  • Coupling Enzymes: Pyruvate kinase, Lactate dehydrogenase

  • Coupling Substrates: Phosphoenolpyruvate (PEP), NADH

Procedure:

  • Prepare a reaction mixture in a final volume of 1 mL containing:

    • 50 mM HEPES, pH 7.8

    • 1 mM ATP

    • 2 mM PEP

    • 0.2 mM NADH

    • 5 units of pyruvate kinase

    • 7 units of lactate dehydrogenase

    • 1 mM NaHCO₃

  • Add varying concentrations of this compound (e.g., 2.5 µM to 3.0 mM).

  • Initiate the reaction by adding PurK enzyme.

  • Monitor the decrease in absorbance at 340 nm at 37°C, corresponding to the oxidation of NADH.

  • Calculate the initial rates from the linear portion of the absorbance change over time.

  • Determine kinetic parameters by fitting the initial rate data to the Michaelis-Menten equation.

Assay for N5-carboxyaminoimidazole ribonucleotide (N5-Cthis compound) mutase (Class I PurE) Activity

Two primary assays are used for PurE activity: a coupled assay for the forward reaction (N5-Cthis compound to Cthis compound) and a direct spectrophotometric assay for the reverse reaction (Cthis compound to N5-Cthis compound).

5.2.1. Coupled Assay (N5-Cthis compound to Cthis compound) [6]

Reagents:

  • Assay Buffer: 50 mM HEPES, pH 7.5

  • Substrates: this compound, ATP, L-aspartate

  • Coupling Enzymes: PurK, SAICAR synthetase (PurC), Pyruvate kinase

  • Coupling Substrates: PEP, MgCl₂

Procedure:

  • Prepare a reaction mixture in a final volume of 600 µL containing:

    • 50 mM HEPES, pH 7.5

    • 10 mM MgCl₂

    • 2 mM PEP

    • 0.5 mM ATP

    • 10 mM L-aspartate

    • 1.2 U pyruvate kinase

    • 2.5 U E. coli PurK

    • 2 U E. coli PurC

    • Varying amounts of PurE

  • Pre-incubate the mixture for 2 minutes at 23°C.

  • Initiate the reaction by adding 37 µM this compound.

  • Monitor the formation of succinoaminoimidazole carboxamide ribonucleotide (SAICAR) by the increase in absorbance at 282 nm (ε₂₈₂ = 8,607 M⁻¹cm⁻¹).

  • Calculate initial rates and determine kinetic parameters.

5.2.2. Direct Assay (Cthis compound to N5-Cthis compound) [6]

Reagents:

  • Assay Buffer: 100 mM Tris, pH 8.0

  • Substrate: 4-carboxy-5-aminoimidazole ribonucleotide (Cthis compound)

Procedure:

  • Prepare a reaction mixture in a final volume of 600 µL containing 100 mM Tris, pH 8.0, and varying concentrations of Cthis compound (2-1,000 µM).

  • Initiate the reaction by adding PurE enzyme.

  • Monitor the disappearance of Cthis compound directly by the decrease in absorbance at 250 nm (Δε₂₅₀ = 7,710 M⁻¹cm⁻¹ at pH 8.0) at 37°C.

  • Calculate initial rates and determine kinetic parameters.

Assay for this compound Carboxylase (Class II PurE) Activity

This assay is typically coupled to the SAICAR synthetase reaction.

Reagents:

  • Assay Buffer: Specific to the enzyme source (e.g., for Gallus gallus).

  • Substrates: this compound, NaHCO₃, L-aspartate, ATP

  • Coupling Enzyme: SAICAR synthetase activity (can be from a bifunctional enzyme or a separate enzyme).

Procedure:

  • Develop a selective assay that monitors the formation of SAICAR, which is dependent on the production of Cthis compound by this compound carboxylase.

  • The assay conditions will need to be optimized for the specific this compound carboxylase being studied, particularly with respect to pH and the concentration of bicarbonate.

  • The reaction can be monitored spectrophotometrically by the change in absorbance associated with SAICAR formation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key enzymatic pathways and a general experimental workflow for enzyme characterization.

AIR_Conversion_Pathways cluster_microbial Microbial Pathway cluster_vertebrate Vertebrate Pathway This compound This compound N5_Cthis compound N5-Cthis compound This compound->N5_Cthis compound PurK ATP, HCO₃⁻ CAIR_microbial Cthis compound N5_Cthis compound->CAIR_microbial PurE (Class I) AIR_vert This compound CAIR_vert Cthis compound AIR_vert->CAIR_vert this compound Carboxylase (Class II PurE) CO₂

Caption: Divergent pathways for the conversion of this compound to Cthis compound.

Enzyme_Kinetics_Workflow start Start: Enzyme and Substrate Preparation assay_setup Set up series of reactions (varying substrate concentration) start->assay_setup incubation Incubate at optimal temperature and pH assay_setup->incubation measurement Measure initial reaction rates (e.g., spectrophotometry) incubation->measurement data_analysis Plot V₀ vs. [S] measurement->data_analysis parameter_determination Determine K_m_ and V_max_ (non-linear regression) data_analysis->parameter_determination end End: Kinetic Parameters Obtained parameter_determination->end

References

An In-depth Technical Guide to the Cellular Localization of Amino-Imidazole Ribonucleotide (AIR) Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the subcellular localization of the enzymatic machinery responsible for the synthesis of Amino-Imidazole Ribonucleotide (AIR), a critical intermediate in the de novo purine biosynthesis pathway. We will delve into the primary and dynamic localization patterns of the key enzymes, present quantitative data from relevant studies, and provide detailed experimental protocols for localization analysis.

Introduction to this compound Synthesis

De novo purine biosynthesis is a fundamental metabolic pathway that constructs purine nucleotides from simple precursors like amino acids, CO2, and one-carbon units. This pathway, comprising ten enzymatic steps, converts phosphoribosyl pyrophosphate (PRPP) into inosine monophosphate (IMP), the precursor for both adenosine monophosphate (AMP) and guanosine monophosphate (GMP).[1][2] The formation of 5-aminoimidazole ribonucleotide (this compound) represents the fifth step in this crucial pathway and involves the ATP-dependent cyclization of 5'-phosphoribosylformylglycinamidine (FGAM).[3][4] Understanding the precise subcellular location of this synthesis is paramount, as it provides insights into metabolic regulation, efficiency, and potential targets for therapeutic intervention, particularly in oncology where cancer cells exhibit high demand for purines.[5]

Core Enzymatic Machinery

Two key enzymes are directly involved in the synthesis and immediate preceding step of this compound formation:

  • Phosphoribosylformylglycinamidine synthase (FGAMS): This enzyme catalyzes the fourth step of the pathway, converting formylglycinamide ribonucleotide (FGAR) to FGAM.[6]

  • Aminoimidazole Ribonucleotide Synthetase (AIRS): Also known as FGAM cyclase, this enzyme catalyzes the fifth step, the conversion of FGAM to this compound.[3][7] In humans and other higher eukaryotes, AIRS is part of a large trifunctional enzyme that also contains the activities for the second and third steps of the pathway: phosphoribosylglycinamide synthetase (GARS) and phosphoribosylglycinamide formyltransferase (GART). This complex is often referred to as Trifunctional GART or GARS-AIRS-GART.[2][8][9][10]

Cellular Localization of this compound Synthesis

The synthesis of this compound is not confined to a single, static location. Its localization can be understood through three primary contexts: general cytosolic distribution, dynamic clustering into purinosomes, and specialized organellar targeting in plants.

General Localization: The Cytosol

In most eukaryotic cells, the enzymes required for de novo purine synthesis, including FGAMS and the trifunctional GART protein (containing AIRS), are located in the cytoplasm .[11][12][13] This cytosolic arrangement allows for ready access to the necessary substrates, such as ATP, glutamine, and glycine, which are abundant in this compartment. Under normal, purine-replete conditions, these enzymes are typically observed to be diffusely distributed throughout the cytoplasm.[14]

Dynamic Localization: The Purinosome

A significant discovery in the field has been the observation of dynamic, reversible compartmentalization of purine synthesis enzymes into multi-enzyme complexes known as purinosomes .

  • Formation and Function: Under conditions of purine depletion or cellular stress, the six enzymes of the de novo purine biosynthesis pathway, including FGAMS and Trifunctional GART, co-localize into transient, cytoplasmic clusters.[14][15][16] These purinosomes are hypothesized to function as metabolic factories that increase the efficiency of the pathway by channeling unstable intermediates between successive enzymes and preventing their diffusion into the bulk cytosol.[5][17]

  • Composition: FGAMS is often used as a marker for purinosome formation.[18] The core of the purinosome is thought to consist of a 3-enzyme assembly catalyzing the first five steps of the pathway, namely PPAT, Trifunctional GART (GARS-AIRS-GART), and FGAMS.[15]

  • Regulation: The assembly and disassembly of purinosomes are regulated by cellular purine levels and signaling pathways. For instance, pharmacological inhibition of the cytoplasmic activity of 3-phosphoinositide-dependent protein kinase 1 (PDK1) has been shown to promote the formation of the 3-enzyme core assembly.[15]

Specialized Localization: Mitochondria and Plastids in Plants

In contrast to the primarily cytosolic localization in animals, plant cells exhibit a more complex distribution. In cowpea (Vigna unguiculata), for example, the entire de novo purine biosynthesis pathway, including AIRS activity, is dually localized to both mitochondria and plastids .[19][20] Studies have shown that a single gene can encode the AIRS enzyme, which is then targeted to both organelles, resulting in slightly different processed isoforms.[3][19][20] This dual localization highlights the metabolic autonomy of these organelles in plants for purine synthesis.

Quantitative Data Summary

The formation of purinosomes has a quantifiable impact on metabolic flux and enzyme co-localization. The following tables summarize key quantitative findings from studies on HeLa cells.

Parameter MeasuredPurine-Rich ConditionsPurine-Depleted Conditions (Purinosome Formation)Fold ChangeReference(s)
Intracellular IMP ConcentrationNormalized to 1~3x higher~3.0[17]
De novo IMP Biosynthesis Rate (Initial)Normalized to 1~1.47x faster~1.47[16]
ATIC Protein Expression LevelNormalized to 1~1.7x higher~1.7[17]
Co-localization AnalysisObservationPercentage of CellsReference(s)
Co-expression of hTrifGART-GFP and hFGAMS-OFPCo-localization of the two enzymes into distinct cytoplasmic clusters under purine-depleted conditions.~60%[14]
Co-transfection of various purine biosynthesis enzymesCo-localization of different purine biosynthetic enzymes into the same puncta (intracellular bodies) was rare.<4%[21]

Visualizations: Pathways and Workflows

De Novo Purine Biosynthesis Pathway to this compound

DeNovoPurinePathway cluster_pathway De Novo Purine Biosynthesis (Steps 1-5) PRPP PRPP PPAT PPAT (Step 1) PRPP->PPAT PRA PRA GART_trifunctional Trifunctional GART (GARS-AIRS-GART) PRA->GART_trifunctional GARS (Step 2) GAR GAR GAR->GART_trifunctional GARTfase (Step 3) FGAR FGAR FGAMS FGAMS (Step 4) FGAR->FGAMS FGAM FGAM AIRS_domain AIRS Domain (Step 5) FGAM->AIRS_domain This compound This compound (Amino-Imidazole Ribonucleotide) PPAT->PRA GART_trifunctional->GAR GART_trifunctional->FGAR FGAMS->FGAM AIRS_domain->this compound note Key enzymes for this compound synthesis are highlighted in red. note->FGAMS note->AIRS_domain

Caption: The first five steps of the de novo purine biosynthesis pathway leading to this compound.

Logical Flow of Purinosome Assembly

PurinosomeAssembly purine_rich Purine-Rich Conditions (Normal State) diffuse Enzymes are diffuse in the cytoplasm (e.g., FGAMS, GART) purine_rich->diffuse purine_depleted Purine-Depleted Conditions (Cellular Stress) clustering Signaling Cascade Initiates Enzyme Co-localization purine_depleted->clustering purinosome Purinosome Formation (Functional Metabolic Complex) clustering->purinosome purinosome->diffuse Purine Repletion SubcellularFractionation start 1. Cell Culture (e.g., HeLa cells) harvest 2. Harvest & Wash Cells start->harvest lyse 3. Lyse Plasma Membrane (Hypotonic buffer + Dounce homogenization) harvest->lyse centrifuge1 4. Low-Speed Centrifugation (~700 x g, 5 min) lyse->centrifuge1 pellet1 Pellet 1 (Nuclei) centrifuge1->pellet1 supernatant1 Supernatant 1 (Cytosol + Mitochondria) centrifuge1->supernatant1 analysis 6. Protein Quantification & Western Blot (Probe with anti-FGAMS, anti-GART antibodies) pellet1->analysis centrifuge2 5. High-Speed Centrifugation (~10,000 x g, 10 min) supernatant1->centrifuge2 pellet2 Pellet 2 (Mitochondria) centrifuge2->pellet2 supernatant2 Supernatant 2 (Cytosolic Fraction) centrifuge2->supernatant2 pellet2->analysis supernatant2->analysis Immunofluorescence start 1. Culture Cells on Coverslips (e.g., under purine-rich vs. depleted media) fix 2. Fixation (e.g., 4% Paraformaldehyde) start->fix permeabilize 3. Permeabilization (e.g., 0.2% Triton X-100) fix->permeabilize block 4. Blocking (e.g., Bovine Serum Albumin) permeabilize->block primary_ab 5. Primary Antibody Incubation (e.g., Rabbit anti-FGAMS) block->primary_ab secondary_ab 6. Secondary Antibody Incubation (e.g., Alexa Fluor 488 anti-Rabbit) primary_ab->secondary_ab stain 7. Counterstain & Mount (e.g., DAPI for nuclei) secondary_ab->stain image 8. Confocal Microscopy & Image Analysis stain->image

References

The Centrality of 5-Aminoimidazole Ribonucleotide (AIR) in Nucleotide Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Aminoimidazole ribonucleotide (AIR) is a critical metabolic intermediate situated at a key juncture in the de novo purine biosynthesis pathway. This technical guide provides a comprehensive overview of the significance of this compound, detailing its enzymatic synthesis and consumption, its role within the higher-order multi-enzyme complex known as the purinosome, and its implications in human health and disease. We present quantitative data on pathway flux, detailed methodologies for relevant enzymatic assays, and visualizations of the pertinent biochemical pathways. This document serves as a core resource for researchers and professionals involved in nucleotide metabolism, oncology, and drug development, highlighting this compound's position as a potential therapeutic target.

Introduction: The Pivotal Role of this compound in Purine Biosynthesis

Purine nucleotides are fundamental building blocks for DNA and RNA, and they play essential roles in cellular energy metabolism, signaling, and as cofactors in various enzymatic reactions.[1] The synthesis of these vital molecules occurs through two main routes: the salvage pathway, which recycles existing purine bases, and the de novo pathway, which builds the purine ring from simpler precursors. 5-aminoimidazole ribonucleotide (this compound) is a key intermediate in the ten-step de novo synthesis pathway that converts phosphoribosyl pyrophosphate (PRPP) into inosine monophosphate (IMP), the precursor to both adenosine monophosphate (AMP) and guanosine monophosphate (GMP).[1]

In humans, the synthesis and consumption of this compound are carried out by multifunctional enzymes, underscoring the pathway's efficiency and regulation. The formation of this compound is the fifth step in the pathway, and its subsequent carboxylation is the sixth. This guide will delve into the specifics of these transformations and the broader significance of this compound in the metabolic landscape.

The Biochemistry of this compound Metabolism

Synthesis of this compound: A Cyclization Reaction

This compound is synthesized from 5'-phosphoribosylformylglycinamidine (FGAM) in an ATP-dependent intramolecular cyclization reaction. This reaction closes the imidazole ring of the nascent purine.[2] In humans, this activity is catalyzed by the phosphoribosylaminoimidazole synthetase (AIRS) domain of the trifunctional purine biosynthetic protein adenosine-3 (GART).[3]

The reaction is as follows: FGAM + ATP → this compound + ADP + Pi + H⁺[4]

The GART protein is a critical hub in the early stages of purine synthesis, also catalyzing the second and third steps of the pathway.[3]

Consumption of this compound: A Carboxylation Step

This compound is the substrate for the sixth step in de novo purine biosynthesis, a carboxylation reaction that yields 5'-phosphoribosyl-4-carboxy-5-aminoimidazole (Cthis compound). In humans and other vertebrates, this reaction is catalyzed by the phosphoribosylaminoimidazole carboxylase (AIRC) domain of the bifunctional enzyme PAICS (phosphoribosylaminoimidazole carboxylase and phosphoribosylaminoimidazolesuccinocarboxamide synthetase).[5][6]

The reaction is as follows: this compound + CO₂ → Cthis compound + 2 H⁺[5]

Interestingly, in bacteria, this conversion occurs in two steps involving two separate enzymes, PurK and PurE.[5][7] The human PAICS enzyme directly utilizes CO₂ and does not require ATP for this carboxylation step.[8] Following its formation, Cthis compound is then utilized by the SAICAR synthetase domain of the same PAICS protein for the seventh step of the pathway.[6]

Quantitative Insights into Purine Pathway Dynamics

ParameterConditionObservationReference
IMP Concentration Purinosome-rich HeLa cells (cultured in purine-depleted medium) vs. normal cells3-fold increase in IMP concentration in purinosome-rich cells.[9]
PAICS Catalytic Activity PAICS deficiency (p.Lys53Arg mutation) in patient skin fibroblasts vs. controlCatalytic activity reduced to approximately 10% of control levels.[10]
PAICS Catalytic Activity Recombinant PAICS with p.Lys53Arg mutation vs. wild-typeCatalytic activity reduced to approximately 25% of the wild-type enzyme.[10]
Km for HCO₃⁻ Gallus gallus this compound carboxylase10-fold lower than the related PurE protein from E. coli.[8]

Signaling Pathways and Regulation

The de novo purine synthesis pathway is tightly regulated to meet cellular demands. While a direct signaling role for this compound has not been extensively documented, the pathway's intermediates are known to be involved in cellular signaling.

  • The Purinosome: Under conditions of high purine demand, the enzymes of the de novo pathway, including GART and PAICS, co-localize in the cytoplasm to form a dynamic multi-enzyme complex called the purinosome. This complex is thought to enhance metabolic flux by channeling unstable intermediates between active sites, thereby increasing the efficiency of purine production.[9]

  • Downstream Signaling: The product of the seventh step, SAICAR, and the tenth step, AICAR (5-aminoimidazole-4-carboxamide ribonucleotide), have been implicated in cellular signaling. AICAR, in its monophosphorylated form (ZMP), is an activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[11] The accumulation of AICAR can influence pathways such as NF-κB signaling.[12]

Below is a logical diagram illustrating the relationship between purine demand and purinosome formation.

Purinosome_Formation_Logic High_Purine_Demand High Cellular Purine Demand (e.g., cell proliferation, purine-depleted medium) Purinosome_Formation Formation of Purinosome (Co-localization of GART, PAICS, etc.) High_Purine_Demand->Purinosome_Formation stimulates Increased_Flux Increased Flux Through De Novo Purine Pathway Purinosome_Formation->Increased_Flux leads to IMP_Production Increased IMP Production Increased_Flux->IMP_Production

Caption: Logical flow of purinosome formation in response to high purine demand.

Experimental Protocols

Precise measurement of the enzymatic activities involved in this compound metabolism is crucial for research and drug development. Below are outlines of experimental protocols for assaying this compound carboxylase and a coupled enzyme assay that can be adapted for synthetase reactions.

Assay for this compound Carboxylase Activity

This protocol is based on the detection of the product, Cthis compound, or the consumption of the substrate, this compound. A coupled enzyme assay can also be employed.

Principle: The carboxylation of this compound to Cthis compound can be monitored by spectrophotometry, as the product may have a different absorbance spectrum from the substrate. Alternatively, a coupled assay can be used where a subsequent enzyme in the pathway utilizes Cthis compound, leading to a measurable change, such as the consumption of NADH.

Materials:

  • Purified human PAICS enzyme

  • This compound substrate

  • Reaction buffer (e.g., Tris-HCl with appropriate pH and cofactors)

  • For coupled assay: SAICAR synthetase domain of PAICS, aspartate, ATP, and a suitable coupling enzyme and substrate (e.g., pyruvate kinase/lactate dehydrogenase and phosphoenolpyruvate/NADH)

  • Spectrophotometer

Procedure Outline:

  • Prepare a reaction mixture containing the reaction buffer and this compound substrate.

  • Initiate the reaction by adding the purified PAICS enzyme.

  • Monitor the change in absorbance at a predetermined wavelength over time.

  • For a coupled assay, include all components of the coupling system in the initial reaction mixture and monitor the decrease in absorbance at 340 nm due to NADH oxidation.

  • Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the product or NADH.

General Protocol for a Coupled Synthetase Assay

This protocol provides a general framework for measuring the activity of synthetase enzymes, like the this compound synthetase domain of GART, that produce ADP.

Principle: The production of ADP by the synthetase is coupled to the pyruvate kinase and lactate dehydrogenase reactions. Pyruvate kinase converts ADP and phosphoenolpyruvate to ATP and pyruvate. Lactate dehydrogenase then reduces pyruvate to lactate, oxidizing NADH to NAD⁺. The decrease in NADH concentration is monitored spectrophotometrically at 340 nm.

Materials:

  • Purified human GART enzyme

  • FGAM substrate

  • ATP

  • Reaction buffer (e.g., HEPES buffer, pH 7.5, containing MgCl₂ and KCl)

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • Spectrophotometer

Procedure Outline:

  • Prepare a reaction mixture containing the reaction buffer, FGAM, ATP, PEP, NADH, PK, and LDH.

  • Equilibrate the mixture to the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding the purified GART enzyme.

  • Immediately monitor the decrease in absorbance at 340 nm in a spectrophotometer.

  • Calculate the rate of the reaction from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADH.

Below is a workflow diagram for a coupled enzyme assay.

Coupled_Enzyme_Assay_Workflow cluster_primary_reaction Primary Reaction (e.g., this compound Synthetase) cluster_coupling_reactions Coupling Reactions FGAM FGAM + ATP GART GART (AIRS domain) FGAM->GART This compound This compound + ADP GART->this compound ADP_PEP ADP + PEP This compound->ADP_PEP PK Pyruvate Kinase ADP_PEP->PK ATP_Pyruvate ATP + Pyruvate PK->ATP_Pyruvate Pyruvate_NADH Pyruvate + NADH ATP_Pyruvate->Pyruvate_NADH LDH Lactate Dehydrogenase Pyruvate_NADH->LDH Lactate_NAD Lactate + NAD+ LDH->Lactate_NAD Monitor Monitor NADH Depletion (Absorbance at 340 nm) Lactate_NAD->Monitor

Caption: Workflow for a coupled enzyme assay to measure synthetase activity.

Significance in Disease and Drug Development

The central role of the de novo purine synthesis pathway in rapidly proliferating cells makes it an attractive target for cancer therapy.[13]

This compound Metabolism in Cancer
Genetic Disorders: PAICS Deficiency

A rare autosomal recessive inborn error of metabolism, PAICS deficiency, has been identified.[16] This disorder is caused by mutations in the PAICS gene that lead to a significant reduction in the enzyme's catalytic activity.[10] The clinical presentation can be severe, with multiple congenital anomalies and early neonatal death.[10][16] In some cases, a milder phenotype with progressive cerebral atrophy and psychomotor retardation has been observed.[17] The metabolic profile of this deficiency is expected to show an accumulation of this compound and/or Cthis compound.[17]

Therapeutic Targeting of this compound-Metabolizing Enzymes

The enzymes that produce and consume this compound are promising targets for drug development.

  • GART Inhibitors: The trifunctional GART protein also presents a target for cancer therapy. Inhibitors of the GART formyltransferase domain, which are folate analogs, have demonstrated anti-leukemic activity.[16]

The diagram below illustrates the targeting of the de novo purine synthesis pathway for cancer therapy.

Drug_Targeting_Pathway PRPP PRPP FGAM FGAM PRPP->FGAM ... GART GART (AIRS domain) FGAM->GART This compound This compound PAICS PAICS (AIRC domain) This compound->PAICS Cthis compound Cthis compound IMP IMP Cthis compound->IMP ... DNA_RNA DNA/RNA Synthesis IMP->DNA_RNA GART->this compound PAICS->Cthis compound Inhibitor_GART GART Inhibitors (e.g., Folate Analogs) Inhibitor_GART->GART Inhibitor_PAICS PAICS Inhibitors (e.g., MRT252040) Inhibitor_PAICS->PAICS

Caption: Therapeutic targeting of the de novo purine synthesis pathway.

Conclusion

5-Aminoimidazole ribonucleotide stands as a cornerstone of de novo purine biosynthesis. Its synthesis and consumption are tightly regulated and integrated into the cellular metabolic network, particularly through the formation of the purinosome. The dependence of rapidly proliferating cells, especially cancer cells, on this pathway has positioned the enzymes that metabolize this compound, namely GART and PAICS, as significant targets for therapeutic intervention. The rare genetic disorder, PAICS deficiency, further underscores the critical role of this pathway in normal human development. Future research focused on developing specific and potent inhibitors of these enzymes holds great promise for the development of novel anti-cancer therapies. This guide provides a foundational understanding of the multifaceted significance of this compound, intended to aid researchers and clinicians in their pursuit of new scientific discoveries and therapeutic strategies.

References

An In-depth Technical Guide to the Precursors for the Synthesis of Amino-Imidazole Ribonucleotide (AIR)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminoimidazole ribonucleotide (AIR) is a pivotal intermediate in the de novo biosynthesis of purine nucleotides, making it a critical building block for DNA and RNA.[1][2][3] Its central role in cellular metabolism also extends to the biosynthesis of thiamine (vitamin B1) in some organisms.[1][4] Understanding the precursors and synthesis pathways of this compound is paramount for research in enzymology, metabolic disorders, and the development of novel therapeutic agents targeting nucleotide metabolism. This technical guide provides a comprehensive overview of the enzymatic and chemical synthesis of this compound, detailing the precursors, experimental protocols, and quantitative data to support research and drug development endeavors.

Enzymatic Synthesis of Amino-Imidazole Ribonucleotide (this compound)

The primary route for this compound synthesis in biological systems is the de novo purine biosynthesis pathway. This evolutionarily conserved pathway assembles the purine ring from basic molecular components.

Precursors in the De Novo Purine Biosynthesis Pathway

The immediate precursor for the synthesis of this compound is 5'-Phosphoribosylformylglycinamidine (FGAM) . The synthesis of FGAM itself begins with Ribose-5-phosphate (R5P), a product of the pentose phosphate pathway.[2] The key enzymatic steps leading to the formation of this compound are outlined below:

  • Phosphoribosyl pyrophosphate (PRPP) Synthesis: Ribose-5-phosphate is converted to PRPP by the enzyme Ribose-phosphate diphosphokinase.

  • Phosphoribosylamine (PRA) Formation: Amidophosphoribosyltransferase catalyzes the attachment of an amino group from glutamine to PRPP, forming PRA.[2]

  • Glycinamide Ribonucleotide (GAR) Synthesis: Phosphoribosylamine—glycine ligase forms an amide bond between PRA and glycine in an ATP-dependent reaction to yield GAR.[2]

  • Formylglycinamide Ribonucleotide (FGAR) Formation: Phosphoribosylglycinamide formyltransferase adds a formyl group from 10-formyltetrahydrofolate to GAR, producing FGAR.[2]

  • 5'-Phosphoribosylformylglycinamidine (FGAM) Synthesis: The enzyme phosphoribosylformylglycinamidine synthase facilitates the transfer of an amino group from glutamine to FGAR, an ATP-dependent reaction that yields FGAM.[2]

  • Amino-imidazole Ribonucleotide (this compound) Synthesis: Finally, This compound synthetase (PurM) catalyzes the ATP-dependent intramolecular cyclization of FGAM to form the five-membered imidazole ring of this compound.[5][6][7]

Signaling Pathway Diagram

de_novo_purine_biosynthesis R5P Ribose-5-Phosphate PRPP PRPP R5P->PRPP ATP -> AMP PRA PRA PRPP->PRA Gln -> Glu GAR GAR PRA->GAR Gly, ATP -> ADP, Pi FGAR FGAR GAR->FGAR 10-formyl-THF -> THF FGAM FGAM FGAR->FGAM Gln, ATP -> Glu, ADP, Pi This compound Amino-imidazole Ribonucleotide (this compound) FGAM->this compound ATP -> ADP, Pi E1 Ribose-phosphate diphosphokinase E1->PRPP E2 Amidophosphoribosyl- transferase E2->PRA E3 Phosphoribosylamine- glycine ligase E3->GAR E4 Phosphoribosylglycinamide formyltransferase E4->FGAR E5 Phosphoribosylformyl- glycinamidine synthase E5->FGAM E6 This compound synthetase (PurM) E6->this compound enzymatic_assay_workflow A Prepare Reaction Mixture (Buffer, MgCl2, ATP, FGAM) B Initiate with this compound Synthetase A->B C Incubate at 37°C B->C D Quench Reaction C->D E Add Inorganic Pyrophosphatase D->E F Add Malachite Green Reagent E->F G Measure Absorbance (620-640 nm) F->G H Calculate this compound Concentration (via Standard Curve) G->H chemical_synthesis_workflow A AICAR B Saponification (NaOH) A->B C 5-amino-1-ribofuranosyl- imidazole-4-carboxylate B->C D Acetylation (Optional) (Ac₂O, Pyridine) C->D F Decarboxylation (pH 4.8 buffer) C->F Direct E Tri-O-acetylated intermediate D->E E->F G Crude AIRs (or derivative) F->G H Purification (Chromatography) G->H I Purified AIRs (or derivative) H->I J Deprotection (if needed) I->J K 5-Aminoimidazole Ribonucleoside (AIRs) I->K If no protection J->K L Phosphorylation K->L M Amino-imidazole Ribonucleotide (this compound) L->M

References

Methodological & Application

Measuring Adenosine-Inosine Rich (AIR) Levels in Cell Lysates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The balance between adenosine and its deaminated metabolite, inosine, plays a crucial role in various cellular processes, including signal transduction, immune response, and nucleic acid metabolism. Adenosine-to-inosine (A-to-I) RNA editing, a post-transcriptional modification catalyzed by adenosine deaminases acting on RNA (ADARs), further diversifies the transcriptome and proteome. Consequently, the accurate measurement of adenosine and inosine levels, as well as the extent of A-to-I editing, in cell lysates is critical for understanding cellular function in both health and disease.

These application notes provide detailed protocols for the two primary approaches to assessing "AIR levels":

  • Quantification of Free Adenosine and Inosine Nucleosides: This involves the direct measurement of the concentrations of adenosine and inosine in cell lysates using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and enzymatic assays.

  • Analysis of Adenosine-to-Inosine (A-to-I) RNA Editing: This approach determines the percentage of adenosine residues that have been converted to inosine within specific RNA transcripts or across the transcriptome.

Part 1: Quantification of Free Adenosine and Inosine in Cell Lysates

This section details the methodologies for measuring the concentration of free adenosine and inosine nucleosides.

Experimental Workflow for Free Nucleoside Quantification

Free Nucleoside Quantification Workflow cell_culture Cell Culture cell_lysis Cell Lysis cell_culture->cell_lysis sample_prep Sample Preparation (e.g., Protein Precipitation) cell_lysis->sample_prep hplc HPLC Analysis sample_prep->hplc Option 1 lcms LC-MS/MS Analysis sample_prep->lcms Option 2 enzymatic Enzymatic Assay sample_prep->enzymatic Option 3 data_analysis Data Analysis hplc->data_analysis lcms->data_analysis enzymatic->data_analysis

Caption: Workflow for quantifying free adenosine and inosine.

Protocol 1: Cell Lysate Preparation for Nucleoside Analysis

This protocol is a general method for preparing cell lysates suitable for subsequent analysis by HPLC, LC-MS/MS, or enzymatic assays.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • RIPA Lysis and Extraction Buffer (e.g., Thermo Scientific™, Cat. No. 89900) or a similar buffer.[1]

  • Protease and phosphatase inhibitor cocktail (e.g., Thermo Scientific™, Cat. No. 78440)

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

  • Microcentrifuge

Procedure for Adherent Cells:

  • Remove the culture medium from the cells.

  • Wash the cells twice with ice-cold PBS.[1]

  • Add an appropriate volume of ice-cold RIPA buffer with freshly added protease and phosphatase inhibitors to the culture dish (e.g., 1 mL for a 10 cm dish).[2]

  • Incubate on ice for 5-15 minutes.[2]

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[3]

  • (Optional) Sonicate the lysate on ice to increase protein yield. Use short pulses to avoid overheating.[2]

  • Centrifuge the lysate at approximately 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1][2]

  • Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube.

  • The lysate is now ready for downstream analysis or can be stored at -80°C.

Procedure for Suspension Cells:

  • Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

  • Wash the cell pellet twice with ice-cold PBS.

  • Resuspend the cell pellet in an appropriate volume of ice-cold RIPA buffer with inhibitors.

  • Follow steps 5-9 from the adherent cell protocol.

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates adenosine and inosine based on their different affinities for a stationary phase, allowing for their quantification by UV detection.

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., Luna C18(2), 3 µm, 150 x 2.0 mm)[4]

  • Mobile Phase A: 25 mM ammonium acetate in water[4]

  • Mobile Phase B: Acetonitrile[4]

  • Adenosine and inosine standards

Procedure:

  • Sample Preparation:

    • To 100 µL of cell lysate, add 200 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex and incubate at -20°C for 30 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of Mobile Phase A.

  • HPLC Analysis:

    • Set the UV detector to 259 nm.[5]

    • Equilibrate the C18 column with the initial mobile phase conditions.

    • Inject 10 µL of the prepared sample.[4]

    • Run a gradient or isocratic elution to separate adenosine and inosine. A typical isocratic method uses 10% acetonitrile in 25 mM ammonium acetate at a flow rate of 0.2 mL/min.[4]

  • Quantification:

    • Prepare a standard curve using known concentrations of adenosine and inosine standards.

    • Identify and integrate the peaks corresponding to adenosine and inosine in the sample chromatogram based on retention times of the standards.

    • Calculate the concentration of adenosine and inosine in the sample by comparing the peak areas to the standard curve.

Protocol 3: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS offers high sensitivity and specificity by separating nucleosides with liquid chromatography and then identifying and quantifying them based on their mass-to-charge ratio.

Instrumentation and Reagents:

  • LC-MS/MS system (e.g., API3000)[4]

  • C18 column (as for HPLC)

  • Mobile Phase A: 25 mM ammonium acetate in water[4]

  • Mobile Phase B: Acetonitrile[4]

  • Adenosine and inosine standards

  • Stable isotope-labeled internal standards (e.g., ¹³C₅-adenosine)[4]

Procedure:

  • Sample Preparation:

    • Follow the same protein precipitation and extraction procedure as for HPLC.

    • Spike the samples with a known concentration of the internal standard before protein precipitation.[4]

  • LC-MS/MS Analysis:

    • Set up the LC method as described for HPLC.

    • Optimize the mass spectrometer for the detection of adenosine and inosine using multiple reaction monitoring (MRM). Precursor/product ion pairs for adenosine are typically 267.8/136.2.[4]

  • Quantification:

    • Generate a standard curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.

    • Calculate the concentration of adenosine and inosine in the samples from the standard curve.

Protocol 4: Quantification by Enzymatic Assay

Principle: Commercially available kits provide a convenient method for quantifying adenosine. These assays typically involve a series of enzymatic reactions that convert adenosine to a product that can be measured colorimetrically or fluorometrically.

Example using a Commercial Kit (e.g., Cell Biolabs, Inc. Adenosine Assay Kit): [5]

Materials:

  • Adenosine Assay Kit (containing adenosine standard, assay buffer, fluorometric probe, HRP, adenosine deaminase, purine nucleoside phosphorylase, and xanthine oxidase)

  • 96-well black microtiter plate

  • Fluorescence plate reader

Procedure:

  • Sample Preparation: Prepare cell lysates as described in Protocol 1. The kit is compatible with cell or tissue lysates.[5]

  • Standard Curve Preparation: Prepare a dilution series of the adenosine standard provided in the kit.

  • Assay Reaction:

    • Add 50 µL of each standard and unknown sample to the wells of the 96-well plate. For each sample, prepare two wells: one with the complete reaction mix (+ADA) and one with a control mix without adenosine deaminase (-ADA) to measure background.[5]

    • Add 50 µL of the Reaction Mix to the standard wells and the +ADA sample wells.

    • Add 50 µL of the Control Mix to the -ADA sample wells.

    • Incubate for 15 minutes at room temperature, protected from light.[5]

  • Measurement: Read the fluorescence at the recommended excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).

  • Calculation: Subtract the fluorescence of the -ADA well from the +ADA well for each sample to get the net fluorescence. Calculate the adenosine concentration in the samples using the standard curve.

Data Presentation: Quantitative Levels of Free Nucleosides
Cell Type/TissueConditionAdenosine Concentration (µM)Inosine Concentration (µM)Reference
Human Colorectal CarcinomaSolid Tumor0.2 - 2.4-[6]
Human BloodHealthy0.1 - 4.31.15 - 8.18[7]
UMSCC47 (HNSCC cell line)SupernatantHighHigh[8]

Note: Concentrations can vary significantly depending on the cell type, metabolic state, and experimental conditions.

Part 2: Analysis of Adenosine-to-Inosine (A-to-I) RNA Editing

This section outlines the methods to determine the frequency of A-to-I conversion in RNA.

Signaling Pathway Involving Adenosine and Inosine

Adenosine_Inosine_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ATP ATP ADP ADP ATP:e->ADP:w AMP AMP ADP:e->AMP:w ADO Adenosine AMP:e->ADO:w INO Inosine ADO:n->INO:s AR Adenosine Receptors (A1, A2A, A2B, A3) ADO->AR CD39 CD39 CD73 CD73 ADA_ext ADA signaling Downstream Signaling AR->signaling RNA dsRNA edited_RNA Inosine-containing RNA RNA->edited_RNA A-to-I Editing ADAR ADAR

Caption: Adenosine and Inosine Signaling Pathways.

Experimental Workflow for A-to-I RNA Editing Analysis

A_to_I_Editing_Workflow cell_lysis_rna Cell Lysis rna_isolation RNA Isolation cell_lysis_rna->rna_isolation dnase_treatment DNase Treatment rna_isolation->dnase_treatment rt_pcr Reverse Transcription (RT-PCR) dnase_treatment->rt_pcr sanger_seq Sanger Sequencing rt_pcr->sanger_seq Targeted ngs Next-Generation Sequencing (NGS) rt_pcr->ngs Transcriptome-wide data_analysis_editing Data Analysis (A/G Ratio) sanger_seq->data_analysis_editing ngs->data_analysis_editing

Caption: Workflow for A-to-I RNA editing analysis.

Protocol 5: RNA Isolation and DNase Treatment

Principle: High-quality, DNA-free RNA is essential for accurate A-to-I editing analysis.

Materials:

  • TRIzol™ Reagent (e.g., Invitrogen™, Cat. No. 15596026)

  • Chloroform

  • Isopropanol

  • 75% Ethanol

  • Nuclease-free water

  • DNase I, RNase-free (e.g., TURBO DNA-free™ Kit, Invitrogen™, Cat. No. AM1907)

Procedure:

  • Lyse cells in TRIzol™ reagent (1 mL per 5-10 x 10⁶ cells).

  • Add 0.2 mL of chloroform per 1 mL of TRIzol™, shake vigorously for 15 seconds, and incubate at room temperature for 2-3 minutes.

  • Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • Transfer the upper aqueous phase to a new tube.

  • Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol™ used. Incubate at room temperature for 10 minutes.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Wash the RNA pellet with 1 mL of 75% ethanol.

  • Centrifuge at 7,500 x g for 5 minutes at 4°C.

  • This compound-dry the pellet and resuspend in nuclease-free water.

  • Treat the isolated RNA with DNase I according to the manufacturer's instructions to remove any contaminating genomic DNA.

Protocol 6: Reverse Transcription and PCR (RT-PCR)

Principle: Inosine is read as guanosine by reverse transcriptase. Therefore, A-to-I editing events are detected as A-to-G changes when comparing cDNA to the genomic DNA sequence.

Materials:

  • Reverse transcriptase (e.g., SuperScript™ IV Reverse Transcriptase, Invitrogen™, Cat. No. 18090010)

  • Random hexamers or gene-specific primers

  • dNTPs

  • PCR polymerase (e.g., Platinum™ Taq DNA Polymerase, Invitrogen™, Cat. No. 10966018)

  • Gene-specific PCR primers flanking the editing site of interest

Procedure:

  • Perform reverse transcription on 1-2 µg of total RNA using reverse transcriptase and primers according to the manufacturer's protocol.

  • Use the resulting cDNA as a template for PCR amplification of the target region using gene-specific primers.

  • Run the PCR product on an agarose gel to verify the size and purity of the amplicon.

  • Purify the PCR product using a PCR purification kit.

Protocol 7: A-to-I Editing Quantification by Sanger Sequencing

Principle: For a specific editing site, the relative peak heights of 'A' and 'G' in the Sanger sequencing chromatogram of the PCR product reflect the proportion of unedited and edited transcripts.

Procedure:

  • Send the purified PCR product for Sanger sequencing using one of the PCR primers.

  • Analyze the resulting chromatogram using sequencing analysis software (e.g., FinchTV).

  • At the editing site, determine the peak height of the 'G' peak and the 'A' peak.

  • Calculate the editing level (%): (Peak Height of G) / (Peak Height of G + Peak Height of A) * 100.

Protocol 8: A-to-I Editing Quantification by Next-Generation Sequencing (NGS)

Principle: NGS allows for transcriptome-wide identification and quantification of A-to-I editing sites by comparing RNA sequences to a reference genome.

Procedure:

  • Prepare a cDNA library from the isolated RNA.

  • Perform high-throughput sequencing (e.g., Illumina).

  • Align the sequencing reads to the reference genome.

  • Use specialized bioinformatics tools (e.g., REDItools) to identify A-to-G mismatches between the RNA-seq data and the reference genome, which are indicative of A-to-I editing.

  • The editing level at each site is calculated as the ratio of 'G' reads to the total number of reads covering that site.

Data Presentation: A-to-I RNA Editing Levels
GeneTissue/Cell TypeEditing SiteEditing Level (%)Reference
MED13 (Alu region)Brain Tumor-Reduced vs. Normal[9]
VariousBrainMultipleHigher than other tissues[10]
VariousGlioblastoma (U87MG)>4000 sites>20%[11]
VariousHuman TissuesMultipleMedian ~9-21%[10]

Note: Editing levels are highly variable depending on the specific gene, tissue, and physiological state.

Conclusion

The choice of method for measuring this compound levels depends on the specific research question. For assessing the overall metabolic state and signaling potential, quantification of free adenosine and inosine is appropriate. For investigating the post-transcriptional regulation of specific genes or the global impact on the transcriptome, A-to-I RNA editing analysis is the method of choice. The protocols provided here offer a comprehensive guide for researchers to accurately measure these important cellular components.

References

Application Notes and Protocols for the Enzymatic Assay of AIR Synthetase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminoimidazole ribonucleotide (AIR) synthetase, also known as phosphoribosylformylglycinamidine cyclo-ligase (EC 6.3.3.1), is a crucial enzyme in the de novo purine biosynthesis pathway.[1] It catalyzes the ATP-dependent cyclization of 2-(formamido)-N¹-(5-phospho-β-D-ribosyl)acetamidine (FGAM) to form 5-aminoimidazole ribonucleotide (this compound), a key intermediate in the formation of purine nucleotides.[1] This reaction is the fifth step in a conserved pathway essential for the synthesis of DNA, RNA, and various cofactors. Due to its vital role in cell proliferation, this compound synthetase is a potential target for the development of antimicrobial and anticancer agents.

These application notes provide a detailed protocol for a continuous spectrophotometric assay to determine the kinetic parameters of this compound synthetase. The assay is based on a coupled-enzyme system that monitors the production of adenosine diphosphate (ADP), a product of the this compound synthetase reaction.

Signaling Pathway: De Novo Purine Biosynthesis

This compound synthetase is a key enzyme in the multi-step de novo purine biosynthesis pathway, which constructs the purine ring from basic precursors. The pathway begins with phosphoribosyl pyrophosphate (PRPP) and culminates in the synthesis of inosine monophosphate (IMP), the precursor for both adenosine monophosphate (AMP) and guanosine monophosphate (GMP). The reaction catalyzed by this compound synthetase is a critical ring-closure step that forms the imidazole ring of the purine structure.

de_novo_purine_biosynthesis PRPP PRPP PRA PRA PRPP->PRA Gln, H2O GAR GAR PRA->GAR Gly, ATP FGAR FGAR GAR->FGAR N10-formyl-THF FGAM FGAM FGAR->FGAM Gln, ATP, H2O This compound This compound FGAM->this compound ATP -> ADP + Pi (this compound Synthetase) Cthis compound Cthis compound This compound->Cthis compound CO2 SAICAR SAICAR Cthis compound->SAICAR Asp, ATP AICAR AICAR SAICAR->AICAR Fumarate FAICAR FAICAR AICAR->FAICAR N10-formyl-THF IMP IMP FAICAR->IMP H2O

Figure 1: De Novo Purine Biosynthesis Pathway.

Experimental Protocols

Principle of the Coupled Enzymatic Assay

A direct spectrophotometric measurement of this compound synthetase activity is challenging due to the lack of a chromophoric change in the substrates or products. Therefore, a coupled-enzyme assay is employed to continuously monitor the reaction progress. The production of ADP by this compound synthetase is coupled to the oxidation of NADH via the sequential action of pyruvate kinase (PK) and lactate dehydrogenase (LDH).

The reaction scheme is as follows:

  • This compound Synthetase: FGAM + ATP → this compound + ADP + Pi

  • Pyruvate Kinase: ADP + Phosphoenolpyruvate (PEP) → ATP + Pyruvate

  • Lactate Dehydrogenase: Pyruvate + NADH + H⁺ → Lactate + NAD⁺

The rate of NADH oxidation is directly proportional to the rate of ADP production by this compound synthetase. The decrease in absorbance at 340 nm, due to the consumption of NADH, is monitored spectrophotometrically.

Recombinant this compound Synthetase Expression and Purification

For accurate kinetic analysis, a highly purified preparation of this compound synthetase is required. The following is a general protocol for the recombinant expression and purification of His-tagged this compound synthetase from E. coli.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with an expression vector containing the gene for His-tagged this compound synthetase.

  • Luria-Bertani (LB) broth supplemented with the appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mM PMSF, and 1 mg/mL lysozyme.

  • Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole.

  • Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole.

  • Ni-NTA affinity chromatography column.

  • Dialysis Buffer: 50 mM Tris-HCl pH 7.5, 100 mM KCl, 1 mM DTT.

Protocol:

  • Expression: Inoculate a culture of LB medium with the transformed E. coli and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to incubate at a lower temperature (e.g., 18-25°C) for 16-20 hours.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in Lysis Buffer. Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at high speed to pellet cell debris.

  • Affinity Chromatography: Load the supernatant onto a pre-equilibrated Ni-NTA column. Wash the column with Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged this compound synthetase with Elution Buffer.

  • Dialysis: Dialyze the eluted fractions against Dialysis Buffer to remove imidazole and for buffer exchange.

  • Purity and Concentration: Assess the purity of the protein by SDS-PAGE and determine the concentration using a standard method such as the Bradford assay.

Coupled Spectrophotometric Assay Protocol

Materials:

  • Purified this compound synthetase.

  • Formylglycinamidine ribonucleotide (FGAM) substrate.

  • Adenosine triphosphate (ATP).

  • Phosphoenolpyruvate (PEP).

  • β-Nicotinamide adenine dinucleotide, reduced form (NADH).

  • Pyruvate kinase (PK).

  • Lactate dehydrogenase (LDH).

  • Assay Buffer: 100 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT.

Protocol:

  • Prepare a reaction mixture in a quartz cuvette containing Assay Buffer, PEP, NADH, PK, and LDH at the desired final concentrations (see Table 1 for suggested ranges).

  • Add the substrate FGAM to the reaction mixture.

  • Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C) in a temperature-controlled spectrophotometer.

  • Initiate the reaction by adding a known amount of purified this compound synthetase.

  • Monitor the decrease in absorbance at 340 nm over time.

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

Experimental Workflow:

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Prepare Reagents (Buffers, Substrates, Coupling Enzymes) mix_reagents Prepare Reaction Mixture (Assay Buffer, PEP, NADH, PK, LDH, FGAM) reagent_prep->mix_reagents enzyme_prep Purify Recombinant This compound Synthetase initiate_reaction Initiate with this compound Synthetase enzyme_prep->initiate_reaction equilibrate Equilibrate at Assay Temperature mix_reagents->equilibrate equilibrate->initiate_reaction monitor_absorbance Monitor A340 Decrease initiate_reaction->monitor_absorbance calculate_velocity Calculate Initial Velocity monitor_absorbance->calculate_velocity plot_data Plot Velocity vs. [Substrate] calculate_velocity->plot_data determine_kinetics Determine Km and Vmax plot_data->determine_kinetics

Figure 2: Experimental Workflow for this compound Synthetase Assay.

Data Presentation

The kinetic parameters of this compound synthetase, Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ), can be determined by measuring the initial reaction rates at varying concentrations of one substrate while keeping the other substrate at a saturating concentration. The data can be fitted to the Michaelis-Menten equation using non-linear regression analysis.

Due to the limited availability of published kinetic data for this compound synthetase, the following table provides representative values based on typical ranges for similar synthetase enzymes. Researchers should determine these values empirically for their specific enzyme and conditions.

ParameterSubstrateRepresentative ValueUnits
Kₘ FGAM10 - 100µM
ATP20 - 200µM
Vₘₐₓ -To be determined experimentallyµmol/min/mg
Assay Component Suggested Concentration
PEP0.5 - 2mM
NADH0.2 - 0.4mM
Pyruvate Kinase5 - 20U/mL
Lactate Dehydrogenase10 - 40U/mL

Table 1: Representative Kinetic Parameters and Assay Component Concentrations.

Conclusion

This document provides a comprehensive protocol for the enzymatic assay of this compound synthetase using a robust and continuous coupled spectrophotometric method. The detailed procedures for enzyme expression, purification, and the kinetic assay itself are intended to provide researchers, scientists, and drug development professionals with the necessary tools to study this important enzyme. The provided workflow and data presentation guidelines will aid in the systematic characterization of this compound synthetase and the evaluation of potential inhibitors.

References

Application Note: Tracing Amino Acid Metabolism with Stable Isotopes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Stable isotope tracing has become an indispensable tool for dynamically tracking the flow of atoms through metabolic networks.[1] By introducing non-radioactive, heavy-isotope-labeled nutrients (tracers) like ¹³C- or ¹⁵N-labeled amino acids into a biological system, researchers can follow their metabolic fate.[2][] This technique provides a dynamic view of cellular metabolism, far exceeding the static information offered by traditional metabolomics.[4][5] Analytical methods, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, are used to detect and quantify the incorporation of these isotopes into downstream metabolites.[1][6] This approach is crucial for quantifying metabolic fluxes, discovering novel biochemical pathways, understanding disease mechanisms, and evaluating the metabolic effects of drugs.[7][8][9]

Core Principles of Stable Isotope Tracing The fundamental principle involves replacing an atom in a metabolite with its heavier, non-radioactive isotope (e.g., replacing ¹²C with ¹³C or ¹⁴N with ¹⁵N).[8] These labeled compounds are chemically identical to their natural counterparts and participate in the same biochemical reactions without perturbing the biological system.[10]

  • ¹³C-Labeled Tracers : Primarily used to track the path of carbon atoms, ideal for studying central carbon metabolism, the tricarboxylic acid (TCA) cycle, and energy conversion.[][]

  • ¹⁵N-Labeled Tracers : Used to follow nitrogen atoms, making them perfect for investigating amino acid synthesis, degradation, and transamination reactions.[][]

By analyzing the mass shifts in downstream metabolites, one can deduce the pathways through which the tracer molecule was processed. This is often referred to as Metabolic Flux Analysis (MFA).[12][13]

General Experimental Workflow

The workflow for a stable isotope tracing experiment is systematic, moving from experimental design to data interpretation. It allows researchers to map the contributions of various nutrients to metabolic pathways.

G cluster_design 1. Experimental Design cluster_exp 2. Experiment Execution cluster_analysis 3. Analysis & Interpretation A Select Biological System (e.g., Cell Culture, Animal Model) B Choose Stable Isotope Tracer (e.g., [U-¹³C₅]-Glutamine) A->B C Introduce Labeled Tracer (e.g., in culture media or via infusion) B->C D Incubate for Defined Period (Time-course or steady-state) C->D E Rapidly Quench Metabolism & Harvest Samples (e.g., snap-freezing) D->E F Metabolite Extraction E->F G LC-MS / GC-MS Analysis F->G H Data Processing & Flux Calculation G->H I Pathway Visualization & Interpretation H->I

Caption: General workflow for stable isotope tracing experiments.

Protocol 1: In Vitro Stable Isotope Tracing in Cell Culture

This protocol outlines a method for tracing the metabolism of a labeled amino acid in cultured cells.[4][14]

Materials:

  • Cell culture plates (e.g., 6-well plates)

  • Culture medium deficient in the amino acid to be traced

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Stable isotope-labeled amino acid (e.g., [U-¹³C₅, ¹⁵N₂]-L-Glutamine)

  • Phosphate-buffered saline (PBS), ice-cold

  • 0.9% NaCl, ice-cold

  • Quenching/Extraction Solution: 80% Methanol / 20% Water (-80°C)

  • Cell scraper

  • Centrifuge capable of 4°C operation

Procedure:

  • Cell Seeding: Plate cells in 6-well plates at a density that ensures they are in the exponential growth phase at the time of harvest (e.g., 0.5x10⁶ cells/well). Allow cells to adhere and grow for 24 hours.

  • Media Preparation: Prepare the experimental medium by supplementing the amino acid-deficient base medium with the desired concentration of the stable isotope-labeled amino acid and 10% dFBS.

  • Labeling:

    • Aspirate the standard culture medium from the cells.

    • Gently wash the cells once with ice-cold PBS to remove residual medium.

    • Add the pre-warmed experimental medium containing the labeled tracer to each well.

  • Incubation: Culture the cells for a predetermined period. For steady-state analysis, 24 hours is often sufficient.[14] For kinetic flux analysis, multiple time points (e.g., 0, 1, 4, 8, 24 hours) should be collected.

  • Metabolite Extraction:

    • Place the culture plates on ice.

    • Aspirate the labeling medium and quickly wash the cells with 1 mL of ice-cold 0.9% NaCl.[14]

    • Immediately add 1 mL of ice-cold 80% methanol (-80°C) to each well to quench metabolism.[1]

    • Scrape the cells from the plate using a cell scraper and transfer the cell lysate/methanol mixture to a microcentrifuge tube.

    • Vortex the tubes vigorously for 1 minute at 4°C.

  • Sample Processing:

    • Centrifuge the samples at maximum speed (~16,000 x g) for 15 minutes at 4°C to pellet protein and cell debris.

    • Transfer the supernatant, which contains the polar metabolites, to a new tube.

    • Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac).

  • Analysis: Resuspend the dried metabolites in a suitable solvent for LC-MS or GC-MS analysis to determine the mass isotopologue distribution of downstream metabolites.

Protocol 2: In Vivo Stable Isotope Tracing in Mouse Models

This protocol is adapted for tracing tumor metabolism in mouse models, a critical step for preclinical drug development.[15][16]

Materials:

  • Tumor-bearing mice (e.g., via intracardiac injection of cancer cells).[15]

  • Sterile stable isotope solution (e.g., 20% [U-¹³C₆]-Glucose in 0.9% saline).

  • Infusion pump and catheter setup.

  • Surgical tools for tissue resection.

  • Liquid nitrogen for snap-freezing.

  • Homogenizer and appropriate tubes.

  • Extraction solvent (e.g., Methanol:Acetonitrile:Water, 50:30:20).

Procedure:

  • Animal Preparation: Acclimate tumor-bearing mice and fast them for a suitable period (e.g., 6 hours) before the infusion to achieve a metabolic baseline.

  • Tracer Infusion:

    • Anesthetize the mouse and place a catheter into the tail vein or another suitable blood vessel.

    • Administer a bolus injection of the tracer to rapidly increase plasma enrichment, followed by a constant infusion to maintain a steady state. A typical infusion period is 2.5 to 3 hours.[17]

  • Tissue Harvest:

    • At the end of the infusion period, collect a terminal blood sample.

    • Immediately perform surgical resection of the tumor and any control tissue (e.g., adjacent nonmalignant tissue).[16]

    • Instantly snap-freeze the tissues in liquid nitrogen to quench all metabolic activity.[18] This step is critical to preserve the integrity of the metabolite labeling.[18]

  • Metabolite Extraction from Tissue:

    • Weigh the frozen tissue samples.

    • Homogenize the tissue in a pre-chilled extraction solvent. The solvent-to-tissue ratio should be kept consistent (e.g., 1 mL per 50 mg of tissue).

    • Vortex the homogenate thoroughly and incubate at -20°C for 20 minutes.

    • Centrifuge at high speed (e.g., 16,000 x g) for 15 minutes at 4°C.

  • Sample Processing & Analysis:

    • Collect the supernatant containing the metabolites.

    • Dry the extract using a vacuum concentrator.

    • Resuspend for LC-MS analysis to measure isotopic enrichment in metabolic intermediates.

Data Presentation

Quantitative data from isotope tracing experiments are typically presented as the mass isotopologue distribution (MID), which shows the fraction of each metabolite pool that contains a certain number of labeled atoms (M+0, M+1, M+2, etc.).

Table 1: Example MID of TCA Cycle Intermediates after [U-¹³C₅]-Glutamine Labeling in Cancer Cells

MetaboliteIsotopologueControl Condition (%)Drug Treatment (%)
Citrate M+05.215.8
M+210.518.1
M+480.160.5
M+54.25.6
α-Ketoglutarate M+04.112.3
M+595.987.7
Malate M+08.925.4
M+212.315.5
M+478.859.1

This table illustrates how a drug treatment alters the cancer cells' ability to utilize glutamine carbon to fuel the TCA cycle, indicated by the increased fraction of unlabeled (M+0) intermediates and a corresponding decrease in the fully labeled (M+4, M+5) fractions.

Visualization of Metabolic Pathways

Diagrams are essential for visualizing the flow of labeled atoms through metabolic networks. The following diagram shows how carbons from [U-¹³C₅]-Glutamine are incorporated into the TCA cycle.

G cluster_tca TCA Cycle tracer [U-¹³C₅]-Glutamine (M+5) gln Glutamine (M+5) tracer->gln Import glu Glutamate (M+5) gln->glu GLS akg α-Ketoglutarate (M+5) glu->akg GDH/TA succ Succinyl-CoA (M+4) akg->succ fum Fumarate (M+4) succ->fum mal Malate (M+4) fum->mal oaa Oxaloacetate (M+4) mal->oaa cit Citrate (M+4) oaa->cit Citrate Synthase cit->akg Reductive Carboxylation (Citrate M+5) pyr Pyruvate accoa Acetyl-CoA pyr->accoa accoa->cit

Caption: Tracing ¹³C atoms from Glutamine into the TCA cycle.

References

Application of Mass Spectrometry for Antibody-Internalizing Receptor (AIR) Detection

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Introduction

The internalization of cell surface receptors upon antibody binding is a critical process in biology and medicine, particularly in the context of antibody-drug conjugates (ADCs) and other targeted therapies. Understanding the kinetics and extent of antibody-internalizing receptor (AIR) trafficking is paramount for the development of effective therapeutics. Mass spectrometry (MS)-based proteomics has emerged as a powerful and versatile tool for the detailed characterization and quantification of this compound internalization, offering high sensitivity, specificity, and the ability to analyze complex biological systems.[1] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of mass spectrometry for this compound detection and quantification.

Mass spectrometry offers several advantages over traditional methods like ELISA and flow cytometry for studying receptor internalization.[1] MS-based approaches can provide detailed molecular information, including the identification of post-translational modifications and interacting partners involved in the trafficking process.[2][3] Furthermore, quantitative proteomic techniques enable the precise measurement of changes in protein abundance at the cell surface and within intracellular compartments, providing a dynamic view of receptor internalization.[4]

Key Mass Spectrometry-Based Methodologies

Several mass spectrometry-based strategies can be employed to study this compound internalization. The choice of method depends on the specific research question, the available instrumentation, and the biological system under investigation.

  • Cell-Surface Biotinylation Coupled with Quantitative Mass Spectrometry: This is a widely used method to differentiate between cell surface and internalized proteins.[5][6][7] It involves labeling proteins on the cell surface with a biotinylation reagent, inducing internalization, and then quantifying the biotinylated proteins in the intracellular fraction using mass spectrometry.

  • Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): SILAC is a powerful metabolic labeling technique for quantitative proteomics.[8][9][10][11] By growing cells in media containing "heavy" or "light" isotopes of essential amino acids, different cell populations can be distinguished by mass spectrometry. This allows for the accurate comparison of the internalized proteome under different experimental conditions (e.g., with and without antibody treatment).[5]

  • Targeted Mass Spectrometry (Multiple Reaction Monitoring - MRM / Selected Reaction Monitoring - SRM): Targeted MS approaches offer high sensitivity and specificity for the quantification of specific peptides from a protein of interest.[12][13][14] This is particularly useful for validating candidate AIRs identified through discovery proteomics and for performing absolute quantification of receptor internalization.

  • Proximity Labeling coupled with Mass Spectrometry (e.g., APEX, TurboID): This technique allows for the identification of transient and proximal protein interactions within the cellular context.[2][3] By fusing an engineered peroxidase or biotin ligase to the this compound of interest, proteins in close proximity during the internalization process can be biotinylated and subsequently identified by mass spectrometry, providing insights into the machinery of endocytosis.

Experimental Protocols

Protocol 1: Quantification of this compound Internalization using Cell-Surface Biotinylation and LC-MS/MS

This protocol describes a general workflow for quantifying the internalization of an this compound upon antibody treatment using cell-surface biotinylation followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Adherent cells expressing the this compound of interest

  • Cell culture medium and supplements

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Sulfo-NHS-SS-Biotin (or other membrane-impermeable biotinylation reagent)

  • Quenching buffer (e.g., Tris-buffered saline)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Streptavidin-agarose beads

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • Acetonitrile

  • LC-MS/MS system

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to 80-90% confluency in appropriate culture vessels.

    • Treat cells with the specific antibody to induce receptor internalization for the desired time points (e.g., 0, 15, 30, 60 minutes). Include an untreated control.

  • Cell-Surface Biotinylation:

    • Wash cells twice with ice-cold PBS to stop internalization.

    • Incubate cells with Sulfo-NHS-SS-Biotin solution (e.g., 0.5 mg/mL in PBS) for 10-30 minutes at 4°C to label cell surface proteins.[7]

    • Quench the biotinylation reaction by washing cells with a quenching buffer (e.g., 50 mM Tris-HCl in PBS).

  • Cell Lysis and Protein Extraction:

    • Lyse the cells using a suitable lysis buffer containing protease inhibitors.

    • Collect the cell lysate and clarify by centrifugation to remove cellular debris.

    • Determine the protein concentration of the lysate.

  • Isolation of Biotinylated Proteins (Internalized Fraction):

    • Incubate the clarified cell lysate with streptavidin-agarose beads to capture biotinylated proteins.

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Elute the bound biotinylated proteins by reducing the disulfide bond in the Sulfo-NHS-SS-Biotin linker with DTT.

  • Protein Digestion:

    • Denature the eluted proteins.

    • Reduce the disulfide bonds with DTT and alkylate the cysteine residues with IAA.

    • Digest the proteins into peptides using trypsin overnight at 37°C.

  • LC-MS/MS Analysis:

    • Acidify the peptide solution with formic acid.

    • Analyze the peptide mixture by LC-MS/MS.

  • Data Analysis:

    • Identify and quantify the peptides using appropriate proteomics software (e.g., MaxQuant, Proteome Discoverer).

    • The relative abundance of the this compound in the internalized fraction at different time points can be determined by comparing the signal intensity of its corresponding peptides.

Protocol 2: Comparative Analysis of this compound Internalization using SILAC

This protocol outlines a workflow for comparing the internalized proteome of cells treated with a specific antibody versus a control, using SILAC.

Materials:

  • SILAC-compatible cell line

  • SILAC-specific cell culture media and dialyzed fetal bovine serum

  • "Heavy" and "light" isotopes of arginine and lysine

  • All materials listed in Protocol 1

Procedure:

  • SILAC Labeling:

    • Culture cells for at least five passages in "heavy" or "light" SILAC medium to achieve complete incorporation of the labeled amino acids.[11]

  • Cell Treatment and Biotinylation:

    • Treat the "heavy"-labeled cells with the specific antibody and the "light"-labeled cells with a control antibody (or vehicle).

    • Perform cell-surface biotinylation on both cell populations as described in Protocol 1.

  • Cell Lysis and Mixing:

    • Lyse the "heavy" and "light" labeled cells separately.

    • Combine equal amounts of protein from the "heavy" and "light" lysates.

  • Isolation and Digestion of Biotinylated Proteins:

    • Proceed with the isolation of biotinylated proteins and tryptic digestion as described in Protocol 1.

  • LC-MS/MS Analysis and Data Analysis:

    • Analyze the mixed peptide sample by LC-MS/MS.

    • Use SILAC-aware proteomics software to identify and quantify the "heavy" to "light" ratios for each protein. A ratio greater than 1 indicates increased internalization in the antibody-treated cells.

Data Presentation

Quantitative data from mass spectrometry experiments should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: Relative Quantification of Internalized this compound Over Time

Time (minutes)Fold Change in Internalized this compound (vs. T=0)p-value
01.0-
152.5<0.05
304.8<0.01
606.2<0.01

Table 2: SILAC-based Quantification of Proteins in the Internalized Fraction

ProteinH/L Ratio (Antibody/Control)Regulation
Target this compound 5.7 Upregulated
Clathrin heavy chain2.1Upregulated
AP-2 complex subunit1.9Upregulated
Rab51.5Upregulated
Transferrin receptor1.1Unchanged

Visualization of Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and biological pathways.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_biotinylation Cell-Surface Biotinylation cluster_isolation Isolation & Digestion cluster_analysis Mass Spectrometry Analysis cells Cells expressing this compound treatment Antibody Treatment cells->treatment biotin Label surface proteins with Sulfo-NHS-SS-Biotin treatment->biotin lysis Cell Lysis biotin->lysis capture Capture biotinylated proteins with Streptavidin beads lysis->capture elution Elution of internalized proteins capture->elution digest Tryptic Digestion elution->digest lcms LC-MS/MS digest->lcms data Data Analysis & Quantification lcms->data

Figure 1: Experimental workflow for quantifying this compound internalization.

internalization_pathway cluster_surface Cell Surface cluster_internalization Internalization cluster_trafficking Intracellular Trafficking receptor Antibody-Internalizing Receptor (this compound) clathrin_pit Clathrin-coated pit receptor->clathrin_pit Clustering antibody Antibody antibody->receptor Binding endosome Early Endosome clathrin_pit->endosome Endocytosis late_endosome Late Endosome endosome->late_endosome recycling Recycling Endosome endosome->recycling lysosome Lysosome (Degradation) late_endosome->lysosome surface_return Return to Cell Surface recycling->surface_return surface_return->receptor

Figure 2: Signaling pathway of this compound internalization and trafficking.

Conclusion

Mass spectrometry-based proteomics provides a robust and comprehensive platform for the study of antibody-internalizing receptors. The methodologies described in this document, including cell-surface biotinylation, SILAC, and targeted mass spectrometry, enable the detailed and quantitative analysis of this compound internalization and trafficking. These approaches are invaluable for basic research aimed at understanding the fundamental mechanisms of endocytosis, as well as for the development of novel antibody-based therapeutics in the pharmaceutical industry. The provided protocols and data presentation guidelines offer a starting point for researchers to design and execute their own studies in this exciting and rapidly evolving field.

References

In Vitro Reconstitution of the 5-Aminoimidazole Ribonucleotide (AIR) Synthesis Pathway: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro reconstitution of the 5-aminoimidazole ribonucleotide (AIR) synthesis pathway, a critical segment of de novo purine biosynthesis. This document offers detailed protocols for the expression and purification of the requisite enzymes from Escherichia coli, a step-by-step guide for the multi-enzyme synthesis of this compound, and analytical methods for the quantification of pathway intermediates. The provided data and methodologies are intended to facilitate research into the fundamental biochemistry of this pathway and to aid in the discovery and development of novel therapeutic agents targeting purine metabolism.

Introduction to the this compound Synthesis Pathway

The synthesis of 5-aminoimidazole ribonucleotide (this compound) is a five-step enzymatic cascade that forms a key intermediate in the de novo purine biosynthesis pathway. This pathway is essential for the production of purine nucleotides, which are fundamental building blocks for DNA and RNA, and also play crucial roles in cellular energy metabolism and signaling. The enzymes involved in the conversion of 5-phospho-α-D-ribose 1-diphosphate (PRPP) to this compound are highly conserved across many organisms, making them potential targets for antimicrobial and anticancer drug development.

The five key enzymes in this pathway in E. coli are:

  • PurF (Amidophosphoribosyltransferase): Catalyzes the first committed step, the formation of 5-phosphoribosylamine (PRA) from PRPP and glutamine.[1]

  • PurD (Phosphoribosylamine-glycine ligase): Mediates the ATP-dependent addition of glycine to PRA to form glycinamide ribonucleotide (GAR).

  • PurN (Phosphoribosylglycinamide formyltransferase): Utilizes N¹⁰-formyltetrahydrofolate (fTHF) to formylate the amino group of GAR, producing formylglycinamide ribonucleotide (FGAR).

  • PurL (Phosphoribosylformylglycinamidine synthase): Catalyzes the ATP- and glutamine-dependent conversion of FGAR to formylglycinamidine ribonucleotide (FGAM).[2][3]

  • PurM (this compound synthetase): An ATP-dependent enzyme that catalyzes the cyclization of FGAM to form the imidazole ring of this compound.[4]

Data Presentation: Enzyme Kinetic Parameters

The following table summarizes the kinetic parameters for the enzymes of the this compound synthesis pathway from E. coli. This data is essential for designing and optimizing the in vitro reconstitution experiments.

EnzymeSubstrateK_m_ (µM)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)Reference
PurF PRPP67--[1]
Glutamine1700--[1]
PurD Pyruvate230 ± 20--[5]
PurN ----Data not available
PurL ----Data not available
PurM ----Data not available

Signaling Pathways and Experimental Workflows

The this compound Synthesis Pathway

AIR_Synthesis_Pathway cluster_0 PurF cluster_1 PurD cluster_2 PurN cluster_3 PurL cluster_4 PurM PRPP PRPP PRA PRA PRPP->PRA PurF Gln1 Glutamine Glu1 Glutamate Gln1->Glu1 GAR GAR PRA->GAR PurD Gly Glycine Gly->GAR ATP1 ATP ADP1 ADP + Pi ATP1->ADP1 FGAR FGAR GAR->FGAR PurN fTHF N¹⁰-Formyl-THF THF THF fTHF->THF FGAM FGAM FGAR->FGAM PurL Gln2 Glutamine Glu2 Glutamate Gln2->Glu2 ATP2 ATP ADP2 ADP + Pi ATP2->ADP2 This compound This compound FGAM->this compound PurM ATP3 ATP ADP3 ADP + Pi ATP3->ADP3

Caption: The five-step enzymatic pathway for the synthesis of 5-aminoimidazole ribonucleotide (this compound).

Experimental Workflow for In Vitro Reconstitution

Reconstitution_Workflow A Gene Cloning & Expression (His-tagged PurF, PurD, PurN, PurL, PurM) B Cell Lysis & Clarification A->B C IMAC Purification (Ni-NTA Affinity Chromatography) B->C D Enzyme Purity & Concentration Assessment (SDS-PAGE & Bradford Assay) C->D E In Vitro Reconstitution Reaction Setup (Enzymes, Substrates, Buffers) D->E F Incubation (Controlled Temperature & Time) E->F G Reaction Quenching & Sample Preparation F->G H LC-MS/MS Analysis of Intermediates & Product G->H I Data Analysis & Quantification H->I

Caption: A generalized workflow for the in vitro reconstitution and analysis of the this compound synthesis pathway.

Experimental Protocols

Expression and Purification of His-tagged Enzymes

This protocol describes a general method for the expression and purification of the five His-tagged enzymes (PurF, PurD, PurN, PurL, and PurM) from E. coli. Optimization may be required for each specific enzyme.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the respective pET expression vector containing the His-tagged gene.

  • LB medium with appropriate antibiotic (e.g., ampicillin or kanamycin).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0.[6]

  • Wash Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0.[6]

  • Elution Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 250-500 mM imidazole, pH 8.0.[6][7]

  • Ni-NTA agarose resin.

  • cOmplete™ Protease Inhibitor Cocktail.

  • Lysozyme and DNase I.

Procedure:

  • Expression:

    • Inoculate a starter culture of 50 mL LB medium with the appropriate antibiotic and a single colony of the transformed E. coli. Grow overnight at 37°C with shaking.

    • Inoculate 1 L of LB medium (with antibiotic) with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

    • Continue to grow the culture for 4-6 hours at 30°C or overnight at 18-25°C.

    • Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

  • Purification:

    • Resuspend the cell pellet in 30-40 mL of ice-cold Lysis Buffer containing protease inhibitors, lysozyme (1 mg/mL), and DNase I (10 µg/mL).

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

    • Equilibrate the Ni-NTA resin with Lysis Buffer.

    • Load the clarified lysate onto the equilibrated Ni-NTA column.

    • Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.

    • Elute the His-tagged protein with 5-10 column volumes of Elution Buffer. Collect fractions.

    • Analyze the fractions by SDS-PAGE to assess purity.

    • Pool the fractions containing the purified protein and dialyze against a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol).

    • Determine the protein concentration using a Bradford assay. Store the purified enzyme at -80°C.

In Vitro Reconstitution of the this compound Synthesis Pathway

This protocol outlines the setup for the multi-enzyme synthesis of this compound. The concentrations of enzymes and substrates may need to be optimized for maximal yield.

Materials:

  • Purified enzymes: PurF, PurD, PurN, PurL, and PurM.

  • Reaction Buffer: 50 mM HEPES, pH 8.0, 100 mM KCl, 10 mM MgCl₂.

  • Substrates:

    • 5-phospho-α-D-ribose 1-diphosphate (PRPP)

    • L-glutamine

    • Glycine

    • N¹⁰-formyltetrahydrofolate (fTHF)

    • Adenosine triphosphate (ATP)

  • Quenching Solution: 10% Trichloroacetic acid (TCA) or ice-cold methanol.

Procedure:

  • Prepare a reaction mixture containing the Reaction Buffer and all substrates at their final desired concentrations. Suggested starting concentrations are:

    • PRPP: 500 µM

    • L-glutamine: 1 mM

    • Glycine: 1 mM

    • fTHF: 200 µM

    • ATP: 2 mM

  • Add the purified enzymes to the reaction mixture. The optimal concentration of each enzyme should be determined empirically, but a starting point of 1-5 µM for each can be used.

  • Initiate the reaction by adding one of the key substrates (e.g., PRPP or ATP) or the enzyme mixture.

  • Incubate the reaction at 37°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).

  • At each time point, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to an equal volume of Quenching Solution.

  • Centrifuge the quenched samples to precipitate the proteins.

  • Collect the supernatant for analysis of intermediates and the final product, this compound.

Analytical Method for Quantification of Intermediates and Product

This section provides a general protocol for the analysis of the this compound synthesis pathway intermediates (PRA, GAR, FGAR, FGAM) and the final product (this compound) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Instrumentation:

  • A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Materials:

  • Mobile Phase A: Water with 0.1% formic acid or an ion-pairing agent like tributylamine.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Analytical standards for each intermediate and this compound (if commercially available or synthesized).

Procedure:

  • Chromatographic Separation:

    • Use a suitable reversed-phase or HILIC column for separation of the polar analytes.

    • Develop a gradient elution method using Mobile Phase A and Mobile Phase B to achieve separation of all five compounds. A starting point could be a linear gradient from 5% to 95% B over 10-15 minutes.

  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in positive or negative ion mode, depending on the analytes.

    • Optimize the ESI source parameters (e.g., spray voltage, gas temperatures) for each compound by infusing individual standards.

    • Develop a Multiple Reaction Monitoring (MRM) method for each analyte by identifying the precursor ion and a specific product ion. This will provide high selectivity and sensitivity.

  • Quantification:

    • Prepare a series of calibration standards of known concentrations for each analyte.

    • Analyze the calibration standards and the samples from the in vitro reconstitution reaction using the developed LC-MS/MS method.

    • Construct a calibration curve for each analyte by plotting the peak area against the concentration.

    • Determine the concentration of each intermediate and this compound in the reaction samples by interpolating their peak areas on the respective calibration curves.

Example MRM Transitions (Hypothetical - require empirical determination):

CompoundPrecursor Ion (m/z)Product Ion (m/z)
PRA[M+H]⁺[Fragment]⁺
GAR[M+H]⁺[Fragment]⁺
FGAR[M+H]⁺[Fragment]⁺
FGAM[M+H]⁺[Fragment]⁺
This compound[M+H]⁺[Fragment]⁺

Note: The exact m/z values for the precursor and product ions will need to be determined experimentally for each compound.

Troubleshooting

  • Low enzyme expression/yield: Optimize induction conditions (IPTG concentration, temperature, time), use a different E. coli expression strain, or check the codon usage of the gene.

  • Enzyme inactivity: Ensure proper protein folding by expressing at lower temperatures. Check for the presence of necessary cofactors. Handle purified enzymes with care and store them appropriately.

  • Low product yield in reconstitution: Optimize the concentration of each enzyme and substrate. Check the pH and ionic strength of the reaction buffer. Ensure the stability of all substrates, especially the labile ones like PRPP and fTHF.

  • Poor separation in LC-MS/MS: Experiment with different column chemistries (C18, HILIC), mobile phase compositions (ion-pairing agents), and gradient profiles.

  • Low sensitivity in LC-MS/MS: Optimize the mass spectrometer source and MRM parameters for each analyte.

By following these detailed protocols and application notes, researchers and drug development professionals can effectively reconstitute the this compound synthesis pathway in vitro, enabling a deeper understanding of its mechanism and facilitating the discovery of novel inhibitors.

References

Application Notes and Protocols for Studying AIR Metabolism in Yeast

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Saccharomyces cerevisiae (budding yeast) is a powerful model organism for studying fundamental cellular processes, including metabolic pathways that are highly conserved in humans. One such pathway is the de novo purine biosynthesis pathway, which is responsible for the synthesis of essential molecules like ATP and GTP. An key intermediate in this pathway is 5-aminoimidazole ribonucleotide (AIR). Dysregulation of purine metabolism is implicated in several human diseases, making the study of this pathway crucial for drug development.

Mutations in the genes of the purine biosynthesis pathway in yeast, particularly in the ADE genes, lead to the accumulation of specific intermediates. For instance, mutations in the ADE2 gene, which encodes phosphoribosylaminoimidazole carboxylase, result in the accumulation of this compound.[1] This accumulation leads to the formation of a red pigment, providing a convenient visual phenotype for genetic screens.[2][3]

These application notes provide a detailed overview of the genetic methods used to study this compound metabolism in yeast, complete with experimental protocols and data presentation guidelines.

Genetic Manipulation of Yeast for this compound Metabolism Studies

The primary genetic method to study the function of genes in this compound metabolism is through gene disruption or deletion. This is most commonly achieved in yeast via homologous recombination, a high-efficiency process that allows for the precise replacement of a target gene with a selectable marker.[1]

Key Genes in Yeast Purine de novo Biosynthesis

The de novo synthesis of purines in yeast involves a series of enzymatic steps encoded by the ADE genes. A simplified overview of the pathway leading to and from this compound is presented below.

GeneEnzymeStep in PathwayPhenotype of Null Mutant
ADE4 AmidophosphoribosyltransferaseFirst committed step of purine biosynthesis.Adenine auxotrophy, white colonies.
ADE5,7 GAR synthetaseSecond step in purine biosynthesis.Adenine auxotrophy, white colonies.
ADE6 FGAM synthetaseFourth step in purine biosynthesis.Adenine auxotrophy, white colonies.
ADE8 GAR transformylaseThird step in purine biosynthesis.Adenine auxotrophy, white colonies.
ADE2 This compound carboxylaseConverts this compound to Cthis compound.Adenine auxotrophy, red colonies due to this compound accumulation.[4]
ADE1 SAICAR synthetaseConverts Cthis compound to SAICAR.Adenine auxotrophy, red colonies due to this compound accumulation.
Regulation of ADE Gene Expression

The expression of ADE genes is tightly regulated in response to the availability of purines in the environment. This regulation is primarily mediated by the transcription factors Bas1p and Pho2p.[5][6] When purine levels are low, the metabolic intermediates 5'-phosphoribosyl-4-succinocarboxamide-5-aminoimidazole (SAICAR) and 5'-phosphoribosyl-4-carboxamide-5-aminoimidazole (AICAR) accumulate and act as signaling molecules.[5] This leads to the recruitment of Pho2p by DNA-bound Bas1p, resulting in the transcriptional activation of ADE genes.[5][6]

Experimental Protocols

Protocol 1: Gene Knockout of ADE2 in S. cerevisiae using PCR-Based Homologous Recombination

This protocol describes the deletion of the ADE2 gene, which results in the accumulation of this compound and a red colony phenotype.

Materials:

  • Yeast strain (e.g., BY4741)

  • Plasmid containing a selectable marker (e.g., pFA6a-kanMX6)

  • Forward and reverse primers with homology to the regions flanking the ADE2 ORF and to the selectable marker plasmid

  • High-fidelity DNA polymerase and dNTPs

  • Lithium acetate (LiAc) solution (0.1 M)

  • Polyethylene glycol (PEG) solution (40% PEG 3350, 0.1 M LiAc, 10 mM Tris-HCl pH 8.0, 1 mM EDTA)

  • Single-stranded carrier DNA (e.g., salmon sperm DNA)

  • YPD medium

  • Selective medium (e.g., YPD + G418)

Procedure:

  • PCR Amplification of the Disruption Cassette:

    • Design forward and reverse primers (~100 bp each). The 5' end of the primers should have ~40-50 bp of homology to the regions immediately upstream and downstream of the ADE2 open reading frame (ORF). The 3' end of the primers should correspond to the selectable marker cassette on the plasmid.

    • Perform PCR using the selectable marker plasmid as a template and the designed primers to amplify the disruption cassette.

    • Verify the PCR product size by agarose gel electrophoresis.

  • Yeast Transformation (Lithium Acetate Method):

    • Grow an overnight culture of the yeast strain in YPD medium.

    • Inoculate a fresh 50 mL YPD culture to an OD₆₀₀ of ~0.2 and grow to an OD₆₀₀ of 0.8-1.0.

    • Harvest the cells by centrifugation, wash with sterile water, and then with 0.1 M LiAc.

    • Resuspend the cells in 0.1 M LiAc to make them competent.

    • In a microfuge tube, mix the competent cells with the PCR product, single-stranded carrier DNA, and PEG solution.

    • Incubate at 30°C for 30 minutes, followed by a heat shock at 42°C for 15-20 minutes.

    • Pellet the cells, remove the transformation mix, and resuspend in sterile water.

  • Selection and Verification:

    • Plate the transformed cells onto selective medium (e.g., YPD + G418).

    • Incubate at 30°C for 2-3 days until colonies appear.

    • Successful transformants will be resistant to the selection agent and will form red colonies on non-selective YPD medium due to the ade2 deletion.

    • Verify the correct integration of the disruption cassette by colony PCR using primers flanking the ADE2 locus.

Protocol 2: Red/White Colony Assay for Drug Screening

The red phenotype of ade2 mutants can be exploited for high-throughput screening of compounds that affect the purine biosynthesis pathway or general cellular stress.[2][7]

Materials:

  • ade2Δ yeast strain

  • YPD plates

  • Library of small molecule compounds

  • Sterile filter paper discs

Procedure:

  • Plate Preparation:

    • Spread a lawn of the ade2Δ yeast strain on YPD plates.

  • Compound Application:

    • Place sterile filter paper discs onto the yeast lawn.

    • Spot a small volume of each compound from the library onto a separate disc. Include a solvent control (e.g., DMSO).

  • Incubation and Observation:

    • Incubate the plates at 30°C for 2-3 days.

    • Observe the color of the yeast lawn around each disc.

    • A white halo around a disc indicates that the compound inhibits the production of the red pigment. This could be due to inhibition of an enzyme upstream of Ade2p, leading to a block in this compound synthesis, or due to general cellular toxicity or oxidative stress that affects pigment formation.[7]

Protocol 3: Quantification of this compound by LC-MS/MS

This protocol provides a general workflow for the extraction and relative quantification of intracellular this compound from yeast cultures.

Materials:

  • Yeast cultures (e.g., wild-type and ade2Δ)

  • Quenching solution (e.g., 60% methanol, -40°C)

  • Extraction solvent (e.g., boiling 75% ethanol)

  • LC-MS/MS system

Procedure:

  • Rapid Sampling and Quenching:

    • Rapidly withdraw a known volume of yeast culture and immediately quench the metabolism by mixing with a cold quenching solution.

    • Centrifuge at low temperature to pellet the cells.

  • Metabolite Extraction:

    • Resuspend the cell pellet in pre-heated extraction solvent (e.g., boiling 75% ethanol).

    • Incubate for a short period (e.g., 3 minutes) to extract metabolites.

    • Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

    • Dry the supernatant under vacuum.

  • LC-MS/MS Analysis:

    • Reconstitute the dried metabolite extract in a suitable solvent for LC-MS analysis.

    • Inject the sample into an LC-MS/MS system.

    • Use a suitable chromatography method (e.g., HILIC) to separate this compound from other metabolites.

    • Use multiple reaction monitoring (MRM) in the mass spectrometer to specifically detect and quantify this compound based on its precursor and product ion masses.

Data Presentation

Quantitative Analysis of this compound Accumulation

The following table presents illustrative data on the relative intracellular concentration of this compound in wild-type and various ade mutant yeast strains, as would be determined by LC-MS/MS. This data highlights how different gene deletions affect the accumulation of this key metabolic intermediate.

Yeast StrainGenotypeRelative Intracellular this compound Concentration (Arbitrary Units)Colony Color
Wild TypeADE+1.0White
ade4Δade4Δ< 0.1White
ade2Δade2Δ150.0Red
ade1Δade1Δ120.0Red
ade2Δ ade4Δade2Δ ade4Δ< 0.1White

Visualizations

De Novo Purine Biosynthesis Pathway in Yeast

Purine_Biosynthesis PRPP PRPP PRA PRA PRPP->PRA Ade4p GAR GAR PRA->GAR Ade5,7p FGAR FGAR GAR->FGAR Ade8p FGAM FGAM FGAR->FGAM Ade6p This compound This compound FGAM->this compound Ade7p Cthis compound Cthis compound This compound->Cthis compound Ade2p SAICAR SAICAR Cthis compound->SAICAR Ade1p AICAR AICAR SAICAR->AICAR Ade13p FAICAR FAICAR AICAR->FAICAR Ade16,17p IMP IMP FAICAR->IMP Ade16,17p

Caption: Simplified de novo purine biosynthesis pathway in S. cerevisiae.

Experimental Workflow for Gene Knockout and Phenotypic Analysis

Gene_Knockout_Workflow start Start: Select Target Gene (e.g., ADE2) pcr PCR Amplification of Disruption Cassette start->pcr transform Yeast Transformation (Lithium Acetate) pcr->transform selection Selection on Appropriate Medium transform->selection phenotype Phenotypic Analysis: Colony Color (Red/White) selection->phenotype verification Verification by Colony PCR phenotype->verification lcms Metabolite Analysis (LC-MS/MS) phenotype->lcms end End: Confirmed Mutant Strain and Metabolite Profile verification->end lcms->end ADE_Regulation cluster_conditions Cellular Conditions cluster_nucleus Nucleus low_purine Low Purine SAICAR_AICAR SAICAR/AICAR Signal low_purine->SAICAR_AICAR leads to accumulation of high_purine High Purine Pho2 Pho2p high_purine->Pho2 prevents recruitment high_purine->SAICAR_AICAR prevents accumulation of Bas1 Bas1p ADE_promoter ADE Promoter Bas1->ADE_promoter binds to Pho2->ADE_promoter recruited by Bas1p ADE_gene ADE Gene Transcription ADE_promoter->ADE_gene activates SAICAR_AICAR->Pho2 promotes interaction with Bas1p

References

Creating Knockout Models for Genes in the AIR Pathway: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The de novo purine biosynthesis pathway is a critical metabolic process responsible for the synthesis of purine nucleotides, which are essential for DNA and RNA synthesis, cellular energy, and signaling. The 5-aminoimidazole ribonucleotide (AIR) pathway represents a central segment of this process. Key enzymes in this pathway, including Phosphoribosylglycinamide Formyltransferase/Phosphoribosylglycinamide Synthetase/Phosphoribosylaminoimidazole Synthetase (GART), Phosphoribosylaminoimidazole Carboxylase/Phosphoribosylaminoimidazole Succinocarboxamide Synthetase (PAICS), and 5-Aminoimidazole-4-Carboxamide Ribonucleotide Formyltransferase/IMP Cyclohydrolase (ATIC), are crucial for cellular proliferation and survival. Consequently, these enzymes have emerged as promising targets for therapeutic intervention in diseases characterized by rapid cell growth, such as cancer.

This document provides detailed application notes and protocols for creating knockout (KO) models of genes in the this compound pathway using CRISPR-Cas9 technology. These models are invaluable tools for studying gene function, validating drug targets, and understanding the metabolic consequences of inhibiting this vital pathway.

Key Genes in the this compound Pathway

The this compound pathway involves a series of enzymatic steps to build the imidazole ring of the purine nucleus. The key multifunctional enzymes focused on in this protocol are:

  • GART: A trifunctional enzyme that catalyzes steps 2, 3, and 5 of de novo purine synthesis. Its inhibition has been shown to reduce cell proliferation.[1][2]

  • PAICS: A bifunctional enzyme responsible for steps 6 and 7 of the pathway. Knockdown of PAICS has been demonstrated to inhibit cell proliferation, migration, and induce cell cycle arrest.[3][4][5]

  • ATIC: A bifunctional enzyme that catalyzes the final two steps of IMP biosynthesis. Depletion of ATIC impedes the de novo purine metabolic flux, leading to an accumulation of intermediates like AICAR and a reduction in purine products.[6][7]

Application Notes: Phenotypic and Metabolic Consequences of this compound Pathway Gene Knockouts

Creating knockout models of GART, PAICS, and ATIC provides a powerful system to investigate their roles in cellular processes. The expected phenotypic and metabolic changes are summarized below.

Quantitative Data Summary
Gene KnockoutCell Line(s)Phenotypic EffectQuantitative ChangeReference(s)
GART MCF-7, ZR-75-1 (Breast Cancer)Reduced Cell ProliferationDose-dependent reduction in proliferation with inhibitor[1]
A549, H1299 (Lung Cancer)Inhibited Cell Proliferation & MigrationSignificant inhibition of migration rate[2]
PAICS ZR-75-30 (Breast Cancer)G0/G1 Phase Cell Cycle ArrestIncrease in G0/G1 phase cells from 68.34% to 79.47%[3]
HCT116 (Colorectal Cancer)Reduced Cell Proliferation & InvasionSignificant reduction in colony formation and invasion capacity
ATIC HCSMCsS Phase Cell Cycle ArrestAccumulation of cells in S phase[6][7]
Multiple Cancer Cell LinesReduced Cell SurvivalSignificant reduction in surviving fraction in clonogenic assays
Gene KnockoutCell Line(s)Metabolic EffectQuantitative ChangeReference(s)
ATIC HCSMCsAccumulation of AICARSignificant accumulation of 15N labeled AICAR[6][7]
HCSMCsDecreased Purine NucleotidesLower levels of 15N labeled AMP, IMP, GTP, ATP, GMP, and dAMP[6][7]
Purine-depleted (Purinosome-rich)HeLaIncreased IMP Concentration3-fold increase in IMP concentration[8]

Signaling Pathways and Experimental Workflows

This compound Pathway and Downstream Effects

The this compound pathway is a segment of the de novo purine biosynthesis pathway, which is fundamental for producing the building blocks of DNA and RNA.

AIR_Pathway cluster_purine_synthesis De Novo Purine Biosynthesis cluster_downstream Downstream Products PRPP PRPP PRA PRA PRPP->PRA Step 1 This compound This compound PRA->this compound Steps 2-5 GART GART (Steps 2, 3, 5) SAICAR SAICAR This compound->SAICAR Steps 6-7 PAICS PAICS (Steps 6, 7) AICAR AICAR SAICAR->AICAR IMP IMP AICAR->IMP Steps 9-10 ATIC ATIC (Steps 9, 10) AMP AMP IMP->AMP GMP GMP IMP->GMP DNA_RNA DNA & RNA Synthesis AMP->DNA_RNA GMP->DNA_RNA

Figure 1. Simplified schematic of the this compound pathway within de novo purine biosynthesis.
Experimental Workflow for CRISPR-Cas9 Knockout

The general workflow for creating and validating a knockout cell line for an this compound pathway gene is depicted below.

Knockout_Workflow cluster_design Phase 1: Design & Preparation cluster_transfection Phase 2: Gene Editing cluster_validation Phase 3: Validation cluster_analysis Phase 4: Phenotypic & Metabolic Analysis sgRNA_design sgRNA Design & Synthesis vector_prep Vector Preparation (e.g., lentiCRISPRv2) sgRNA_design->vector_prep transfection Transfection/Transduction of Target Cells vector_prep->transfection selection Antibiotic Selection (e.g., Puromycin) transfection->selection single_cell_cloning Single-Cell Cloning selection->single_cell_cloning genomic_validation Genomic Validation (Sanger Sequencing) single_cell_cloning->genomic_validation protein_validation Protein Validation (Western Blot) genomic_validation->protein_validation phenotypic_assays Phenotypic Assays (Proliferation, Migration, Cell Cycle) protein_validation->phenotypic_assays metabolic_analysis Metabolic Analysis (LC-MS) protein_validation->metabolic_analysis

Figure 2. Workflow for generating and validating this compound pathway gene knockout cell lines.

Experimental Protocols

Protocol 1: CRISPR-Cas9 Mediated Knockout of this compound Pathway Genes

This protocol outlines the steps for generating a stable knockout cell line for a target gene in the this compound pathway (e.g., GART, PAICS, or ATIC) using a lentiviral CRISPR-Cas9 system.

Materials:

  • Target cells (e.g., A549, MCF-7)

  • LentiCRISPRv2 plasmid

  • Validated sgRNA sequences (see table below)

  • Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)

  • HEK293T cells

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Puromycin

  • Cell culture medium and supplements

  • Standard cell culture equipment

Validated sgRNA Sequences for Human Genes:

GenesgRNA Sequence (5' - 3')Reference
GART GAGCGGCCGGAGCGGGCGCC[9][10]
GCGCTGCCCGGCGGCCGCGA[9][10]
PAICS CCGGGACCAGATTACAGCAGGAAAT[4]
CCGGCGCAGTGTGAAATGATTCCAA[4]
ATIC GCTGGAGGAGGCCGAGCGCA[11]
GTCGGCGCCGGCGCCGCCGA[11]

Procedure:

  • sgRNA Cloning: Clone the desired sgRNA sequence into the lentiCRISPRv2 vector according to the manufacturer's protocol.

  • Lentivirus Production: Co-transfect HEK293T cells with the lentiCRISPRv2-sgRNA plasmid and packaging plasmids. Harvest the lentiviral supernatant 48-72 hours post-transfection.

  • Transduction: Transduce the target cells with the lentivirus.

  • Selection: 24-48 hours post-transduction, select for transduced cells by adding puromycin to the culture medium.

  • Single-Cell Cloning: After selection, perform single-cell cloning by limiting dilution or FACS to isolate individual knockout clones.

  • Genomic Validation (Sanger Sequencing): a. Expand individual clones and extract genomic DNA. b. PCR amplify the genomic region targeted by the sgRNA. c. Sequence the PCR product and analyze for insertions or deletions (indels) using a tool like TIDE (Tracking of Indels by DEcomposition).

  • Protein Validation (Western Blot): a. Prepare cell lysates from validated knockout clones and wild-type controls. b. Perform SDS-PAGE and transfer proteins to a PVDF membrane. c. Probe the membrane with a primary antibody specific to the target protein (GART, PAICS, or ATIC) and a loading control (e.g., GAPDH, β-actin). d. Incubate with an appropriate HRP-conjugated secondary antibody and visualize using a chemiluminescence detection system. Confirm the absence of the target protein in the knockout clones.[12][13][14][15][16]

Protocol 2: Cell Viability Assay

This protocol measures the effect of gene knockout on cell proliferation.

Materials:

  • Validated knockout and wild-type control cells

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader

Procedure:

  • Seed an equal number of knockout and wild-type cells into a 96-well plate in triplicate.

  • Incubate for the desired time points (e.g., 24, 48, 72 hours).

  • At each time point, add the cell viability reagent to the wells according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Normalize the signal of the knockout cells to the wild-type control to determine the percentage change in cell viability.[17]

Protocol 3: Cell Migration Assay (Wound Healing)

This assay assesses the impact of gene knockout on cell migration.

Materials:

  • Validated knockout and wild-type control cells

  • 6-well plates

  • Pipette tips

  • Microscope with a camera

Procedure:

  • Seed knockout and wild-type cells into 6-well plates and grow to confluency.

  • Create a "wound" in the cell monolayer by scratching with a sterile pipette tip.

  • Wash with PBS to remove dislodged cells.

  • Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24 hours).

  • Measure the width of the wound at each time point and calculate the percentage of wound closure.

Protocol 4: Cell Cycle Analysis

This protocol determines the effect of gene knockout on cell cycle distribution.

Materials:

  • Validated knockout and wild-type control cells

  • Propidium iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Harvest and fix the cells in cold 70% ethanol.

  • Wash the cells and resuspend in PI staining solution containing RNase A.

  • Incubate in the dark for 30 minutes.

  • Analyze the DNA content of the cells using a flow cytometer.

  • Quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Protocol 5: Metabolite Extraction for LC-MS Analysis

This protocol describes the extraction of intracellular metabolites for analysis by liquid chromatography-mass spectrometry (LC-MS).

Materials:

  • Validated knockout and wild-type control cells

  • Ice-cold methanol (MS grade)

  • Milli-Q water

  • Cell scraper

  • Centrifuge

  • LC-MS system

Procedure:

  • Culture knockout and wild-type cells to the desired confluency.

  • Rapidly aspirate the culture medium and wash the cells with ice-cold PBS.

  • Quench metabolism by adding ice-cold 80% methanol.

  • Scrape the cells into the methanol solution and transfer to a microcentrifuge tube.

  • Centrifuge at high speed to pellet cell debris.

  • Collect the supernatant containing the metabolites.

  • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a suitable solvent for LC-MS analysis.

  • Analyze the samples by LC-MS to quantify the levels of purine pathway intermediates and products (e.g., this compound, AICAR, IMP, AMP, GMP).[18][19][20][21][22]

Conclusion

The creation of knockout models for genes in the this compound pathway using CRISPR-Cas9 is a robust method for investigating the fundamental roles of these enzymes in cellular metabolism and proliferation. The protocols and application notes provided herein offer a comprehensive guide for researchers to successfully generate and analyze these valuable models, ultimately contributing to a deeper understanding of purine biosynthesis and the development of novel therapeutic strategies.

References

Application Notes and Protocols for High-Throughput Screening of AIR Synthetase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminoimidazole ribotide (AIR) synthetase (EC 6.3.3.1), also known as phosphoribosylformylglycinamidine cyclo-ligase, is a critical enzyme in the de novo purine biosynthesis pathway.[1][2][3] This pathway is fundamental for the production of purine nucleotides, which are essential building blocks for DNA and RNA, as well as for cellular energy and signaling.[2][4] this compound synthetase catalyzes the fifth step in this pathway: the ATP-dependent cyclization of 2-(formamido)-N1-(5-phospho-β-D-ribosyl)acetamidine (FGAM) to form 5-amino-1-(5-phospho-β-D-ribosyl)imidazole (this compound).[5] In humans, this enzymatic activity is carried out by a domain of the trifunctional purine biosynthetic protein adenosine-3.[5] Due to the increased demand for nucleotides in rapidly proliferating cells, such as cancer cells, the enzymes of the de novo purine synthesis pathway, including this compound synthetase, represent promising targets for the development of novel therapeutics.[2]

These application notes provide a detailed protocol for a high-throughput screening (HTS) assay to identify inhibitors of this compound synthetase. The proposed assay is based on a sensitive fluorescence detection method and is designed for automation in a microplate format.

Signaling Pathway: De Novo Purine Biosynthesis

The de novo purine biosynthesis pathway is a ten-step enzymatic cascade that converts phosphoribosyl pyrophosphate (PRPP) into inosine monophosphate (IMP), the precursor for both adenosine monophosphate (AMP) and guanosine monophosphate (GMP).[2][3] this compound synthetase catalyzes the fifth step in this essential pathway.

de_novo_purine_biosynthesis PRPP PRPP PRA PRA PRPP->PRA PPAT GAR GAR PRA->GAR GART FGAR FGAR GAR->FGAR GART FGAM FGAM FGAR->FGAM FGAMS This compound This compound FGAM->this compound This compound Synthetase Cthis compound Cthis compound This compound->Cthis compound PAICS SAICAR SAICAR Cthis compound->SAICAR PAICS AICAR AICAR SAICAR->AICAR ADSL FAICAR FAICAR AICAR->FAICAR ATIC IMP IMP FAICAR->IMP ATIC HTS_Workflow cluster_primary Primary Screening cluster_confirmation Hit Confirmation cluster_secondary Secondary Assays & Hit Validation Primary_Screen Primary HTS of Compound Library (Single Concentration) Hit_Identification Identification of Initial Hits (% Inhibition > Threshold) Primary_Screen->Hit_Identification Confirmation_Screen Confirmation Screen (Fresh Compounds, Dose-Response) Hit_Identification->Confirmation_Screen IC50_Determination IC50 Value Determination Confirmation_Screen->IC50_Determination Counter_Screen Counter-Screen for Assay Interference (e.g., Fluorescence Quenching) IC50_Determination->Counter_Screen Orthogonal_Assay Orthogonal Assay (e.g., Different Detection Method) Counter_Screen->Orthogonal_Assay Mechanism_Studies Mechanism of Inhibition Studies (e.g., Enzyme Kinetics) Orthogonal_Assay->Mechanism_Studies Validated_Hits Validated Hits Mechanism_Studies->Validated_Hits

References

Application of NMR Spectroscopy for Structural Analysis of AIR Synthetase (PurM)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Aminoimidazole ribonucleotide (AIR) synthetase, also known as PurM, is a crucial enzyme in the de novo purine biosynthesis pathway.[1][2] It catalyzes the ATP-dependent conversion of formylglycinamidine ribonucleotide (FGAM) to 5-aminoimidazole ribonucleotide (this compound), a key step in the formation of the imidazole ring of purines.[1] Understanding the three-dimensional structure of PurM is essential for elucidating its catalytic mechanism and for the development of novel antimicrobial agents targeting this pathway. This application note provides a detailed protocol for the structural analysis of this compound synthetase using Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful technique for studying protein structure and dynamics in solution.[3][4][5]

Introduction

The de novo purine biosynthesis pathway is a fundamental metabolic process responsible for the synthesis of purine nucleotides, which are essential for DNA and RNA synthesis, cellular energy metabolism, and signaling. This compound synthetase (PurM) catalyzes the fifth step in this pathway, an intramolecular cyclization reaction.[1] While crystal structures of PurM from various organisms have been determined, providing valuable static snapshots of the enzyme, solution NMR spectroscopy offers complementary insights into its conformational dynamics and interactions in a near-native state.[6] NMR is particularly well-suited for characterizing protein dynamics over a wide range of timescales, from picoseconds to seconds, which is often crucial for understanding enzyme function.[3][4][5] This protocol outlines the key steps for NMR sample preparation, data acquisition, and structure determination of this compound synthetase.

Data Presentation

While specific NMR-derived quantitative data for this compound synthetase is not extensively available in the public domain, the following table represents a template for the types of data that would be generated and summarized during an NMR structural study of PurM. This hypothetical data is based on typical values observed for proteins of similar size.

ParameterDescriptionTypical Value/Range
Molecular Weight The molecular weight of monomeric E. coli PurM.~36.9 kDa[7]
¹H Chemical Shift Dispersion The spread of proton chemical shifts in the ¹H-¹⁵N HSQC spectrum, indicative of a well-folded protein.~0.5 - 1.5 ppm
Backbone Resonance Assignments Percentage of assigned backbone ¹H, ¹⁵N, and ¹³C resonances.> 90%
Sidechain Resonance Assignments Percentage of assigned sidechain ¹H and ¹³C resonances.> 80%
NOE-based Distance Restraints Number of nuclear Overhauser effect restraints used for structure calculation.> 20 per residue
Dihedral Angle Restraints Number of dihedral angle restraints derived from chemical shifts (e.g., using TALOS+).> 1.5 per residue
RMSD for Backbone Atoms Root-mean-square deviation for the backbone atoms of the final ensemble of structures.< 0.8 Å
RMSD for All Heavy Atoms Root-mean-square deviation for all heavy atoms of the final ensemble of structures.< 1.5 Å
Ramachandran Plot Statistics Percentage of residues in most favored, additionally allowed, and disallowed regions.>90%, <10%, <1%

Experimental Protocols

Protein Expression and Purification

A robust protocol for obtaining high yields of pure, isotopically labeled PurM is a prerequisite for successful NMR studies.

a. Gene Cloning and Expression Vector: The purM gene from the organism of interest (e.g., Escherichia coli) is cloned into a suitable expression vector, such as pET-28a, which incorporates an N-terminal hexahistidine (6xHis) tag for affinity purification.

b. Isotopic Labeling: For structural studies of a protein the size of PurM, uniform labeling with ¹⁵N and ¹³C is essential.

  • Transform E. coli BL21(DE3) cells with the PurM expression plasmid.

  • Grow the cells at 37°C in M9 minimal medium containing ¹⁵NH₄Cl (1 g/L) as the sole nitrogen source and [U-¹³C]-glucose (2 g/L) as the sole carbon source.

  • Induce protein expression with 1 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) when the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Continue incubation at a reduced temperature (e.g., 18-25°C) for 16-20 hours to enhance protein solubility.

  • Harvest the cells by centrifugation.

c. Purification:

  • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

  • Lyse the cells by sonication or high-pressure homogenization.

  • Clarify the lysate by centrifugation.

  • Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole).

  • Elute PurM with elution buffer (lysis buffer with 250-500 mM imidazole).

  • (Optional) If the 6xHis-tag interferes with the study, it can be cleaved using a site-specific protease (e.g., thrombin or TEV protease) if a cleavage site was engineered into the vector.

  • Further purify the protein by size-exclusion chromatography using a buffer suitable for NMR studies (e.g., 20 mM sodium phosphate pH 6.5, 100 mM NaCl, 1 mM DTT, 0.02% NaN₃).

  • Assess protein purity and homogeneity by SDS-PAGE.

NMR Sample Preparation
  • Concentrate the purified, isotopically labeled PurM to 0.5-1.0 mM using an appropriate centrifugal filter unit.

  • Exchange the buffer to the final NMR buffer (e.g., 20 mM sodium phosphate pH 6.5, 100 mM NaCl, 1 mM DTT, 90% H₂O/10% D₂O). The D₂O provides a lock signal for the NMR spectrometer.

  • Add a protease inhibitor cocktail to prevent sample degradation.

  • Transfer the sample to a high-quality NMR tube (e.g., Shigemi or standard thin-walled tube).

NMR Data Acquisition

All NMR experiments should be performed on a high-field NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe.

a. Resonance Assignment: A suite of triple-resonance experiments is required to assign the backbone and sidechain resonances.

  • ¹H-¹⁵N HSQC: A 2D experiment to obtain a "fingerprint" of the protein, with one peak for each non-proline residue.

  • HNCA & HN(CO)CA: 3D experiments that correlate the amide proton and nitrogen of a residue with the Cα of the same residue (i) and the preceding residue (i-1).

  • HNCO & HN(CA)CO: 3D experiments that correlate the amide proton and nitrogen of a residue with the carbonyl carbon of the same residue (i) and the preceding residue (i-1).

  • CBCA(CO)NH & HNCACB: 3D experiments that correlate the amide proton and nitrogen of residue i with the Cα and Cβ of residue i and i-1.

  • H(CCO)NH & (H)CCO)NH: 3D experiments to aid in sidechain assignments.

  • ¹⁵N-edited TOCSY-HSQC: To identify spin systems of the amino acid sidechains.

b. Structural Restraints:

  • ¹⁵N-edited NOESY-HSQC & ¹³C-edited NOESY-HSQC: 3D experiments to obtain through-space correlations (Nuclear Overhauser Effects, NOEs) between protons that are close in space (< 5-6 Å). These are the primary source of distance restraints for structure calculation. A mixing time of 100-150 ms is typically used.

  • Residual Dipolar Couplings (RDCs): RDCs provide long-range structural information and can be measured by weakly aligning the protein in a liquid crystalline medium (e.g., bacteriophage Pf1).

c. Dynamics Studies:

  • ¹⁵N R₁, R₂, and {¹H}-¹⁵N heteronuclear NOE: These experiments provide information on the dynamics of the protein backbone on the picosecond to nanosecond timescale.

Data Processing and Structure Calculation
  • Process the NMR data using software such as NMRPipe.

  • Analyze the spectra and pick peaks using software like CCPNmr Analysis or CARA.

  • Perform sequential backbone and sidechain resonance assignments.

  • Assign the NOESY cross-peaks and convert their intensities into distance restraints.

  • Calculate an ensemble of 3D structures using software such as CYANA, Xplor-NIH, or ARIA, incorporating the experimental restraints (NOEs, dihedral angles from chemical shifts, RDCs).

  • Refine the structures in a water box using molecular dynamics simulations.

  • Validate the quality of the final ensemble of structures using programs like PROCHECK-NMR or MolProbity.

Mandatory Visualizations

experimental_workflow cluster_protein_production Protein Production & Labeling cluster_nmr_spectroscopy NMR Spectroscopy cluster_structure_calculation Structure Calculation & Analysis cloning Cloning of purM expression Expression in E. coli (M9 minimal media with ¹⁵NH₄Cl & ¹³C-glucose) cloning->expression purification Purification (Affinity & Size-Exclusion Chromatography) expression->purification sample_prep NMR Sample Preparation (0.5-1.0 mM in 90% H₂O/10% D₂O) purification->sample_prep data_acq Data Acquisition (Triple Resonance, NOESY, RDC) sample_prep->data_acq data_proc Data Processing & Assignment data_acq->data_proc restraints Generate Restraints (NOEs, Dihedral Angles) data_proc->restraints calculation Structure Calculation (e.g., CYANA, Xplor-NIH) restraints->calculation validation Structure Validation & Refinement calculation->validation final_structure final_structure validation->final_structure 3D Structure of this compound Synthetase

Caption: Experimental workflow for NMR structure determination of this compound synthetase.

purine_biosynthesis_pathway FGAM Formylglycinamidine ribonucleotide (FGAM) PurM This compound Synthetase (PurM) FGAM->PurM This compound 5-Aminoimidazole ribonucleotide (this compound) Further_Steps ... to IMP This compound->Further_Steps PurM->this compound ADP_Pi ADP + Pi PurM->ADP_Pi ATP ATP ATP->PurM

Caption: The reaction catalyzed by this compound synthetase (PurM) in the purine biosynthesis pathway.

References

Application Notes and Protocols for the Use of AIR Analogs in Metabolic Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Aminoimidazole-4-carboxamide ribonucleotide (AIR) analogs are valuable tools in metabolic research, primarily due to their ability to mimic the effects of AMP and activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. The most widely studied this compound analog is Acadesine (AICAR), which is taken up by cells and converted to ZMP, an AMP analog.[1] Activation of AMPK by this compound analogs triggers a cascade of metabolic changes, including the stimulation of glucose uptake and fatty acid oxidation, and the inhibition of anabolic processes such as lipid and protein synthesis.[2][3] These effects make this compound analogs, particularly AICAR, powerful pharmacological agents for investigating metabolic pathways and for exploring potential therapeutic strategies for metabolic disorders like type 2 diabetes and obesity.[4][5]

This document provides detailed application notes and experimental protocols for the use of this compound analogs in both in vitro and in vivo metabolic studies.

Key Applications

  • Activation of AMPK Signaling: Directly activate AMPK to study its downstream effects on various metabolic pathways.

  • Stimulation of Glucose Metabolism: Investigate mechanisms of glucose uptake and utilization in cell culture and animal models.[6]

  • Enhancement of Fatty Acid Oxidation: Study the regulation of fatty acid metabolism and its contribution to cellular energy production.[2][7]

  • Preclinical Models of Metabolic Disease: Evaluate the therapeutic potential of AMPK activation in models of insulin resistance, type 2 diabetes, and obesity.[5]

Data Presentation

In Vitro Effects of AICAR on Metabolism
Cell TypeAICAR ConcentrationIncubation TimeParameter MeasuredObserved EffectReference
Isolated Rat Adipocytes0.5 mM15 hoursPalmitate Oxidation~3-fold increase[2]
Isolated Rat Adipocytes0.5 mM15 hoursLipogenesisInhibition[2]
C2C12 Myotubes2 mM24 hoursAMPKα (Thr172) PhosphorylationIncreased[1]
Primary Mouse Hepatocytes250 µM45 minutesHepatic LipogenesisInhibition[8]
INS-1 (832/13) β-cells250 µM1 hourBasal Insulin Secretion~33% increase[9]
Human Umbilical Vein Endothelial Cells (HUVECs)50 µM carnitine + AICAR2 hoursFatty Acid Oxidation~3-fold increase[10]
In Vivo Effects of AICAR on Metabolism in Rodent Models
Animal ModelAICAR DosageAdministration RouteDuration of TreatmentParameter MeasuredObserved EffectReference
High-Fat Diet-fed Mice500 µg/gIntraperitoneal (i.p.)3 times/week for 8 weeksGlucose TolerancePartially restored[11]
High-Fat Diet-fed Mice500 µg/gIntraperitoneal (i.p.)3 times/week for 8 weeksBody Weight GainReduced[11]
High-Fat Diet-fed MiceNot specifiedNot specified4 monthsBody WeightSignificant decrease (50±5g to 42±4.5g)[12]
High-Fat Diet-fed MiceNot specifiedNot specified4 monthsTriglyceridesSignificant decrease (1.4±0.3 to 1.0±0.1 mmol/L)[12]
Rats0.7 g/kgIntraperitoneal (i.p.)Single dosePalmitate Oxidation in Adipocytes~2.2-fold increase[2]
Rats0.7 g/kgIntraperitoneal (i.p.)Single dosePlasma GlucoseSignificantly reduced within 30 mins[2]

Mandatory Visualizations

AMPK_Signaling_Pathway cluster_input Inputs cluster_core AMPK Activation cluster_downstream Downstream Metabolic Effects This compound Analog (AICAR) This compound Analog (AICAR) ZMP (AMP analog) ZMP (AMP analog) This compound Analog (AICAR)->ZMP (AMP analog) Phosphorylation High AMP/ATP Ratio High AMP/ATP Ratio AMPK AMPK High AMP/ATP Ratio->AMPK ZMP (AMP analog)->AMPK p-AMPK (Active) p-AMPK (Active) AMPK->p-AMPK (Active) LKB1 Glucose Uptake Glucose Uptake p-AMPK (Active)->Glucose Uptake Fatty Acid Oxidation Fatty Acid Oxidation p-AMPK (Active)->Fatty Acid Oxidation Glycolysis Glycolysis p-AMPK (Active)->Glycolysis Lipogenesis Lipogenesis p-AMPK (Active)->Lipogenesis Gluconeogenesis Gluconeogenesis p-AMPK (Active)->Gluconeogenesis Protein Synthesis Protein Synthesis p-AMPK (Active)->Protein Synthesis

Caption: this compound analog (AICAR) activation of the AMPK signaling pathway.

In_Vitro_Glucose_Uptake_Workflow Cell Seeding & Differentiation Cell Seeding & Differentiation AICAR Treatment AICAR Treatment Cell Seeding & Differentiation->AICAR Treatment Insulin Stimulation (Optional) Insulin Stimulation (Optional) AICAR Treatment->Insulin Stimulation (Optional) Radiolabeled Glucose Analog Incubation Radiolabeled Glucose Analog Incubation Insulin Stimulation (Optional)->Radiolabeled Glucose Analog Incubation Cell Lysis Cell Lysis Radiolabeled Glucose Analog Incubation->Cell Lysis Scintillation Counting Scintillation Counting Cell Lysis->Scintillation Counting Data Analysis Data Analysis Scintillation Counting->Data Analysis

Caption: Experimental workflow for in vitro glucose uptake assay.

In_Vivo_GTT_Workflow Animal Acclimatization & Diet Animal Acclimatization & Diet AICAR Administration AICAR Administration Animal Acclimatization & Diet->AICAR Administration Fasting Fasting AICAR Administration->Fasting Baseline Blood Glucose Measurement (t=0) Baseline Blood Glucose Measurement (t=0) Fasting->Baseline Blood Glucose Measurement (t=0) Glucose Bolus Injection (i.p.) Glucose Bolus Injection (i.p.) Baseline Blood Glucose Measurement (t=0)->Glucose Bolus Injection (i.p.) Serial Blood Glucose Measurements Serial Blood Glucose Measurements Glucose Bolus Injection (i.p.)->Serial Blood Glucose Measurements Data Analysis (AUC) Data Analysis (AUC) Serial Blood Glucose Measurements->Data Analysis (AUC)

Caption: Experimental workflow for in vivo glucose tolerance test.

Experimental Protocols

Protocol 1: In Vitro Glucose Uptake Assay in C2C12 Myotubes

This protocol describes how to measure glucose uptake in differentiated C2C12 myotubes following treatment with AICAR. The assay utilizes a radiolabeled glucose analog, 2-deoxy-D-glucose ([³H]2dG), which is taken up by cells and phosphorylated, trapping it intracellularly.[13]

Materials:

  • C2C12 myoblasts

  • DMEM with high glucose, supplemented with 10% FBS and antibiotics

  • DMEM with 2% horse serum and antibiotics (differentiation medium)

  • AICAR (stock solution in sterile water or DMSO)

  • Krebs-Ringer-HEPES (KRH) buffer

  • [³H] 2-deoxy-D-glucose

  • Cytochalasin B (inhibitor of glucose transport, for negative controls)

  • NaOH

  • Scintillation cocktail

  • Multi-well cell culture plates (12- or 24-well)

Procedure:

  • Cell Culture and Differentiation:

    • Seed C2C12 myoblasts in multi-well plates and grow to confluence in DMEM with 10% FBS.

    • Induce differentiation by switching to DMEM with 2% horse serum. Maintain for 4-6 days, changing the medium every 48 hours, until multinucleated myotubes are formed.

  • AICAR Treatment:

    • Prepare a working solution of AICAR in serum-free DMEM. Typical concentrations range from 0.5 to 2 mM.[1]

    • Wash the myotubes twice with sterile PBS.

    • Incubate the cells with the AICAR-containing medium for the desired duration (e.g., 30 minutes to 24 hours).[1] For control wells, use medium with the vehicle alone.

  • Glucose Uptake Assay:

    • Following AICAR treatment, wash the myotubes twice with KRH buffer.

    • For negative controls, incubate a set of wells with KRH buffer containing cytochalasin B for 15 minutes.

    • Prepare the uptake solution by adding [³H] 2-deoxy-D-glucose to KRH buffer.

    • Initiate glucose uptake by adding the uptake solution to all wells. Incubate for a short period (e.g., 5-10 minutes) at 37°C.

    • Terminate the uptake by rapidly washing the cells three times with ice-cold PBS.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells in each well by adding a fixed volume of NaOH (e.g., 0.1 M).[14]

    • Transfer an aliquot of the cell lysate to a scintillation vial.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the protein concentration of the remaining cell lysate for normalization.

    • Calculate the rate of glucose uptake (e.g., in pmol/mg protein/min).

    • Subtract the values from the cytochalasin B-treated wells (non-specific uptake) from all other values.

Protocol 2: In Vivo Glucose Tolerance Test (GTT) in AICAR-Treated Mice

This protocol details the procedure for performing a GTT in mice that have been treated with AICAR to assess its impact on glucose clearance.

Materials:

  • Mice (e.g., C57BL/6J on a high-fat diet to induce insulin resistance)

  • AICAR

  • Sterile saline

  • Glucose (20% solution in sterile saline)

  • Handheld glucometer and test strips

  • Restraining device for mice

  • Syringes and needles for injection

Procedure:

  • Animal Preparation and AICAR Administration:

    • Acclimatize mice to handling for at least one week prior to the experiment.

    • Administer AICAR or vehicle (sterile saline) via intraperitoneal (i.p.) injection. A common dosage is 500 µg/g body weight.[11] The timing of AICAR administration relative to the GTT should be optimized for the specific research question (e.g., single acute dose or chronic treatment).

  • Fasting:

    • Following the final AICAR injection (in a chronic study) or at a specified time after an acute dose, fast the mice for 6 hours with free access to water.[3] An overnight fast (16-18 hours) can also be used, but may induce a more significant stress response.[15]

  • GTT Procedure:

    • At the end of the fasting period, obtain a baseline blood glucose measurement (t=0). This is done by a small nick of the tail vein and applying a drop of blood to a glucometer strip.[16]

    • Administer a glucose bolus (e.g., 2 g/kg body weight) via i.p. injection.[3]

    • Measure blood glucose at several time points after the glucose injection, typically at 15, 30, 60, 90, and 120 minutes.[3]

  • Data Analysis:

    • Plot the blood glucose concentration over time for each group (e.g., vehicle-treated vs. AICAR-treated).

    • Calculate the area under the curve (AUC) for the glucose excursion for each mouse.

    • Compare the AUC values between the treatment groups using appropriate statistical tests (e.g., t-test or ANOVA). A lower AUC in the AICAR-treated group indicates improved glucose tolerance.

Protocol 3: Western Blot for AMPK Activation

This protocol provides a method to assess the activation of AMPK by detecting the phosphorylation of its catalytic subunit α at Threonine 172 (Thr172).[17]

Materials:

  • Cell or tissue lysates from AICAR-treated and control samples

  • Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total AMPKα

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation:

    • Homogenize tissue samples or lyse cells in ice-cold lysis buffer.

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in blocking buffer.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody against phospho-AMPKα (Thr172) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

    • Strip the membrane and re-probe with the primary antibody against total AMPKα to normalize for protein loading.

    • Quantify the band intensities using densitometry software.

    • Calculate the ratio of phosphorylated AMPKα to total AMPKα for each sample to determine the extent of AMPK activation.[18]

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield of AIR in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for enzymatic assays involving the synthesis of 5-aminoimidazole ribonucleotide (AIR). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues leading to low product yield.

Frequently Asked Questions (FAQs)

Q1: What is 5-aminoimidazole ribonucleotide (this compound) and why is its enzymatic synthesis challenging?

5-aminoimidazole ribonucleotide (this compound) is a critical intermediate in the de novo biosynthesis of purines, which are essential building blocks for DNA and RNA.[1] The enzymatic synthesis of this compound is primarily catalyzed by the enzyme this compound synthetase (also known as PurM). A key challenge in working with this compound is its inherent instability, as 5-aminoimidazole derivatives are known to be labile and can undergo rearrangements or degradation, complicating synthesis and purification.[2]

Q2: My enzymatic assay is showing a very low yield of this compound. What are the most common causes?

Low yield in an this compound enzymatic assay can stem from several factors. These can be broadly categorized as issues with the enzyme, substrate, reaction conditions, or the product itself. The most common culprits include:

  • Suboptimal Reaction Conditions: Incorrect pH, temperature, or incubation time can significantly reduce enzyme activity.[3][4][5][6][7]

  • Enzyme Inactivity: The enzyme (this compound synthetase or upstream enzymes) may have lost activity due to improper storage, handling (e.g., repeated freeze-thaw cycles), or the presence of inhibitors.[8][9][10]

  • Substrate Issues: The concentration of the substrate, formylglycinamidine-ribonucleotide (FGAM), might be too low, or the substrate quality could be poor. High substrate concentrations can also sometimes lead to inhibition.[3][11][12][13]

  • Cofactor Limitations: The synthesis of this compound by this compound synthetase is an ATP-dependent reaction. Insufficient ATP or the presence of contaminating enzymes that degrade ATP can limit the reaction.

  • Product Instability: this compound is an unstable molecule. It can degrade during the course of the reaction or during downstream processing and analysis, leading to an apparent low yield.

  • Product Inhibition: The accumulation of this compound or other byproducts in the reaction mixture can inhibit the activity of the enzyme.[14][15][16][17][18]

Q3: How can I optimize the reaction conditions for my this compound synthesis assay?

Optimization of reaction conditions is a critical step to maximize your this compound yield. Consider the following factors:

  • pH: Every enzyme has an optimal pH range for its activity. Deviating from this can lead to a sharp decrease in yield. It is recommended to perform a pH optimization study using a range of buffers to determine the ideal pH for your specific enzyme. Most enzymes are stable within a narrow pH range, and extreme pH values can cause irreversible denaturation.[3][6][7][9]

  • Temperature: Enzyme activity generally increases with temperature up to an optimum point. Beyond this temperature, the enzyme will begin to denature and lose activity.[3][5][7] It is advisable to run the assay at the enzyme's known optimal temperature. If this is not known, a temperature gradient experiment can be performed.

  • Enzyme Concentration: Increasing the enzyme concentration will generally increase the reaction rate, provided there is sufficient substrate.[3][19] However, using an excessively high concentration can be wasteful and may introduce contaminants. It is best to titrate the enzyme to find a concentration that gives a good yield in a reasonable amount of time.

  • Substrate Concentration: The reaction rate is also dependent on the substrate concentration. At low concentrations, the rate is proportional to the substrate concentration. However, at higher concentrations, the enzyme's active sites become saturated, and the rate reaches a maximum (Vmax).[11][12][13] It is important to use a substrate concentration that is sufficient for the desired yield but not so high that it causes substrate inhibition.

  • Incubation Time: A short incubation time may result in an incomplete reaction, while a very long incubation could lead to product degradation, especially with an unstable product like this compound. A time-course experiment is recommended to determine the optimal incubation period.

Q4: I suspect my enzyme has lost activity. How can I check this and prevent it?

Enzyme instability is a common reason for low product yield.[9][20]

  • Activity Check: To verify your enzyme's activity, run a small-scale positive control reaction with known good substrate and optimal conditions. If this fails, the enzyme is likely inactive.

  • Proper Storage: Enzymes should always be stored at their recommended temperature, typically -20°C or -80°C, often in a glycerol-containing buffer to prevent freezing-induced denaturation.[9][10]

  • Avoid Repeated Freeze-Thaw Cycles: Aliquot your enzyme stock into smaller, single-use volumes to avoid repeated freezing and thawing, which can denature the protein.[8]

  • Presence of Protease Inhibitors: If you are using a crude enzyme preparation (e.g., a cell lysate), the presence of proteases can degrade your enzyme. Adding a protease inhibitor cocktail can help to protect your enzyme.[10]

  • Check for Contaminants: Contaminants in your enzyme preparation or other reagents can inhibit the reaction. Ensure high purity of all components.[8]

Q5: How can I minimize the degradation of this compound during and after the assay?

Given the instability of this compound, minimizing its degradation is crucial for obtaining an accurate yield.

  • Control Reaction Time: As determined by your time-course experiment, avoid unnecessarily long incubation times where the product can degrade.

  • Rapid Quenching and Analysis: Once the reaction is complete, it should be stopped (quenched) promptly. This can often be achieved by adding acid (e.g., trichloroacetic acid) or by heat inactivation of the enzyme, followed by immediate analysis.

  • Low Temperature Processing: Keep the reaction mixture and the purified this compound on ice or at 4°C during all downstream processing steps to slow down degradation.

  • pH Control: The stability of this compound is likely pH-dependent. Although specific data for this compound is limited, related compounds often show improved stability at slightly acidic pH. It may be beneficial to adjust the pH of your sample after the reaction if it does not interfere with your downstream analysis.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving the root causes of low this compound yield.

Problem Possible Cause Recommended Solution
Low or No this compound Yield Suboptimal Reaction Conditions - Verify the pH of the reaction buffer and perform a pH optimization experiment. - Confirm the reaction temperature is optimal for the enzyme. Run a temperature gradient if necessary.[3][4][5][6][7] - Perform a time-course experiment to determine the optimal incubation time.
Inactive Enzyme - Run a positive control with a fresh batch of enzyme and substrate. - Check the storage conditions and handling of the enzyme. Avoid repeated freeze-thaw cycles.[8][9][10] - If using a crude enzyme preparation, add protease inhibitors.[10]
Substrate or Cofactor Issues - Verify the concentration and purity of the substrate (FGAM) and ATP. - Test a range of substrate concentrations to rule out substrate limitation or inhibition.[11][12][13] - Ensure the concentration of essential cofactors like ATP is not limiting.
Presence of Inhibitors - Check for known inhibitors of this compound synthetase or other enzymes in the pathway in your buffers or reagents. - If using crude extracts, consider purifying the enzyme to remove potential inhibitors.[8]
Product Degradation - Minimize incubation time. - Immediately quench the reaction after incubation. - Keep samples on ice during processing and analysis.
Inaccurate Quantification - Validate your quantification method (e.g., HPLC, spectrophotometric assay).[2][21][22][23][24][25][26] - Ensure your detection instrument is properly calibrated.[8] - Run a standard curve with a known concentration of a stable analog if a pure this compound standard is not available.

Experimental Protocols

General Protocol for Enzymatic Synthesis of this compound

This is a generalized protocol and should be optimized for your specific enzyme and experimental setup.

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer at the optimal pH for this compound synthetase.

    • In a microcentrifuge tube, combine the buffer, a known concentration of the substrate (FGAM), ATP, and any other required cofactors (e.g., MgCl₂).

  • Enzyme Addition:

    • Add the purified this compound synthetase to the reaction mixture to initiate the reaction. The final enzyme concentration should be determined through optimization experiments.

  • Incubation:

    • Incubate the reaction at the optimal temperature for the determined optimal time. Gentle agitation may be beneficial.

  • Reaction Termination (Quenching):

    • Stop the reaction by adding a quenching solution, such as a final concentration of 0.1 M HCl or by heating the sample at 95°C for 5 minutes. The choice of quenching method will depend on the downstream analysis.

  • Sample Preparation for Analysis:

    • Centrifuge the quenched reaction mixture to pellet the denatured enzyme and any precipitated material.

    • Transfer the supernatant, which contains the this compound product, to a new tube for analysis.

  • Quantification of this compound:

    • Analyze the supernatant using a suitable method such as HPLC. A reverse-phase C18 column with a phosphate buffer/methanol mobile phase and UV detection around 260-270 nm is a common starting point for nucleotide analysis.

Visual Guides

De Novo Purine Biosynthesis Pathway to this compound

purine_biosynthesis PRPP PRPP PRA PRA PRPP->PRA Gln, H2O PRPP Amidotransferase GAR GAR PRA->GAR Gly, ATP GAR Synthetase FGAR FGAR GAR->FGAR Formyl-THF GART FGAM FGAM FGAR->FGAM Gln, ATP FGAM Synthetase This compound This compound FGAM->this compound ATP This compound Synthetase (PurM)

Caption: The de novo purine biosynthesis pathway leading to the formation of this compound.

Experimental Workflow for this compound Enzymatic Assay

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prepare Reaction\nMixture (Buffer, Substrate, ATP) Prepare Reaction Mixture (Buffer, Substrate, ATP) Add this compound\nSynthetase Add this compound Synthetase Prepare Reaction\nMixture (Buffer, Substrate, ATP)->Add this compound\nSynthetase Incubate at\nOptimal Temperature Incubate at Optimal Temperature Add this compound\nSynthetase->Incubate at\nOptimal Temperature Quench\nReaction Quench Reaction Incubate at\nOptimal Temperature->Quench\nReaction Centrifuge to\nRemove Enzyme Centrifuge to Remove Enzyme Quench\nReaction->Centrifuge to\nRemove Enzyme Analyze Supernatant\n(e.g., HPLC) Analyze Supernatant (e.g., HPLC) Centrifuge to\nRemove Enzyme->Analyze Supernatant\n(e.g., HPLC) Calculate\nYield Calculate Yield Analyze Supernatant\n(e.g., HPLC)->Calculate\nYield

Caption: A general experimental workflow for the enzymatic synthesis and analysis of this compound.

Troubleshooting Logic for Low this compound Yield

Caption: A logical flowchart for troubleshooting common causes of low this compound yield.

References

Technical Support Center: Amino-Imidazole Ribonucleotide (AIR) Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amino-Imidazole Ribonucleotide (AIR).

Troubleshooting Guides

This section provides solutions to common problems encountered during the detection and quantification of Amino-Imidazole Ribonucleotide (this compound) using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

Question: I am observing inconsistent retention times for my this compound samples. What are the possible causes and solutions?

Answer:

Inconsistent retention times in HPLC analysis of this compound can be caused by several factors. Here is a systematic guide to troubleshooting this issue:

Potential Cause Recommended Solution
Mobile Phase Composition Fluctuation Ensure the mobile phase is thoroughly mixed and degassed. If preparing the mobile phase online, verify the proper functioning of the gradient mixer. Consider preparing the mobile phase manually to test for consistency.
Column Temperature Variation Use a column oven to maintain a stable temperature throughout the analysis. Even minor temperature fluctuations can significantly impact retention times for polar compounds like this compound.
Poor Column Equilibration Before starting a run, ensure the column is fully equilibrated with the mobile phase. A common rule of thumb is to flush the column with at least 10-20 column volumes of the initial mobile phase.
Changes in Flow Rate Check for any leaks in the HPLC system, from the pump to the detector. Verify that the pump is delivering a consistent flow rate using a calibrated flow meter.
Sample Solvent Mismatch Whenever possible, dissolve your this compound standard and samples in the initial mobile phase. Injecting a sample in a solvent significantly stronger than the mobile phase can lead to peak distortion and retention time shifts.
This compound Instability 5-aminoimidazole derivatives can be unstable in neutral aqueous solutions, potentially undergoing rearrangement[1][2][3]. Prepare fresh samples and standards, and consider using a slightly acidic mobile phase (e.g., with 0.1% formic acid) to improve stability.

Question: My chromatogram shows baseline noise and drift. How can I resolve this?

Answer:

Baseline instability can obscure small peaks and affect integration accuracy. The following table outlines common causes and solutions:

Potential Cause Recommended Solution
This compound Bubbles in the System Thoroughly degas the mobile phase using sonication, vacuum filtration, or an inline degasser. Purge the pump and detector to remove any trapped this compound bubbles.
Contaminated Mobile Phase or System Use HPLC-grade solvents and fresh, high-purity reagents. Flush the system with a strong solvent (e.g., methanol or acetonitrile) to remove any contaminants.
Detector Lamp Issues Check the detector lamp's energy output. A failing lamp can cause baseline noise. Replace the lamp if necessary.
Leaking Fittings Inspect all fittings for signs of leaks. Even a small leak can cause pressure fluctuations and baseline instability.
Column Bleed If using a new column, it may require conditioning. If the column is old, the stationary phase may be degrading, leading to increased bleed. Replace the column if necessary.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Question: I am experiencing low signal intensity or high signal suppression for this compound in my LC-MS/MS analysis. What can I do?

Answer:

Low signal intensity and matrix effects are common challenges in LC-MS/MS analysis of biological samples. Here are some troubleshooting steps:

Potential Cause Recommended Solution
Matrix Effects The presence of other components in the sample matrix can suppress the ionization of this compound. To mitigate this, improve sample preparation by using techniques like solid-phase extraction (SPE) or protein precipitation followed by dilution. For protein precipitation, perchloric acid has been used effectively for a similar compound, AICA ribotide[4].
Poor Ionization Efficiency Optimize the electrospray ionization (ESI) source parameters, including capillary voltage, gas flow, and temperature. Consider using a different ionization source if available.
Suboptimal Mobile Phase Additives The choice and concentration of mobile phase additives can significantly impact ionization. Experiment with different additives such as formic acid, ammonium formate, or ammonium acetate at various concentrations to enhance the signal.
Analyte Instability As with HPLC, the instability of this compound can lead to a lower concentration of the target analyte reaching the detector. Ensure samples are fresh and stored properly. Analyze samples promptly after preparation.
Incorrect MS/MS Transition Verify the precursor and product ion m/z values for this compound. Perform an infusion of a pure standard to optimize the collision energy and confirm the fragmentation pattern.
Enzymatic Assays

Question: My enzymatic assay for this compound is giving no or very low signal. What should I check?

Answer:

A lack of signal in an enzymatic assay can be due to a variety of factors related to the reagents, assay conditions, or the sample itself.

Potential Cause Recommended Solution
Inactive Enzyme or Substrate Ensure that all enzymes and substrates have been stored correctly and have not expired. Repeated freeze-thaw cycles can degrade enzymes. Prepare fresh aliquots of enzymes and substrates.
Incorrect Assay Buffer Conditions Verify the pH and ionic strength of the assay buffer. Enzyme activity is highly dependent on these parameters.
Presence of Inhibitors The sample matrix may contain inhibitors of the enzyme. Run a control with a known amount of this compound standard spiked into the sample matrix to check for inhibition.
Incorrect Incubation Time or Temperature Optimize the incubation time and temperature for the enzymatic reaction. Ensure the temperature is stable throughout the incubation period.
Improper Reagent Preparation Ensure all reagents are fully thawed and mixed before use. Prepare a master mix to minimize pipetting errors.

Frequently Asked Questions (FAQs)

Q1: What is the role of Amino-Imidazole Ribonucleotide (this compound) in biological systems?

A1: Amino-Imidazole Ribonucleotide (this compound) is a key intermediate in the de novo biosynthesis of purines[1]. The purine ring is assembled in a stepwise manner on a ribose-5-phosphate scaffold, and this compound is the product of the fifth step in this pathway[5]. It is subsequently carboxylated to form carboxyaminoimidazole ribonucleotide (Cthis compound) in the next step of the pathway leading to the synthesis of inosine monophosphate (IMP), the precursor for both adenosine monophosphate (AMP) and guanosine monophosphate (GMP)[6][7][8][9][10][11][12][13].

Q2: What are the main challenges in the analytical detection of this compound?

A2: The primary challenges in detecting this compound include its inherent instability, particularly in neutral aqueous solutions where it can undergo rearrangement[1][2][3]. Its high polarity can also make chromatographic separation challenging. Furthermore, when analyzing biological samples, matrix effects can lead to ion suppression in mass spectrometry-based methods, and endogenous enzymes can degrade the analyte if samples are not handled properly.

Q3: How can I improve the stability of this compound in my samples and standards?

A3: To improve the stability of this compound, it is recommended to prepare solutions fresh and store them at low temperatures (e.g., -80°C for long-term storage). Using a slightly acidic buffer (e.g., pH 4-6) can also help to minimize degradation. For a similar compound, AICA ribotide, dilution in a 0.1% H3PO4 solution was used to maintain stability[14]. Avoid repeated freeze-thaw cycles.

Q4: Are there any commercially available standards for Amino-Imidazole Ribonucleotide?

A4: The availability of commercial standards for this compound can be limited. Some biochemical suppliers may offer it, but it may require custom synthesis[15]. It is crucial to verify the purity and identity of any standard used for quantification.

Experimental Protocols

Sample Preparation for LC-MS/MS Analysis of this compound from Cell Culture

This protocol is adapted from methods used for similar polar ribonucleotides.

  • Cell Quenching and Lysis:

    • Rapidly aspirate the cell culture medium.

    • Wash the cells once with ice-cold phosphate-buffered saline (PBS).

    • Immediately add a pre-chilled extraction solution of 80% methanol (-80°C) to the cells.

    • Scrape the cells in the cold methanol and transfer the cell lysate to a microcentrifuge tube.

  • Protein Precipitation and Extraction:

    • Vortex the cell lysate vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.

    • Carefully transfer the supernatant containing the metabolites to a new tube.

  • Solvent Evaporation and Reconstitution:

    • Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).

    • Reconstitute the dried metabolite extract in a suitable volume of the initial HPLC mobile phase (e.g., 5% acetonitrile in water with 0.1% formic acid).

    • Vortex and centrifuge to pellet any insoluble material.

  • Analysis:

    • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

HPLC Method for this compound Analysis (Adapted from AICA Ribotide Method)

This is a suggested starting point for method development, based on a published method for a similar compound[14][16][17].

  • Column: A mixed-mode column, such as a hydrophilic interaction liquid chromatography (HILIC) or a weak anion exchange (WAX) column, is recommended for retaining and separating polar compounds like this compound.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with acetic acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 95% B

    • 5-15 min: Linear gradient to 50% B

    • 15-20 min: Hold at 50% B

    • 20.1-25 min: Return to 95% B and re-equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 260 nm or by mass spectrometry.

  • Injection Volume: 5-10 µL.

Visualizations

De Novo Purine Biosynthesis Pathway

Purine_Biosynthesis R5P Ribose-5-Phosphate PRPP PRPP R5P->PRPP PRPP Synthetase PRA 5-Phosphoribosylamine PRPP->PRA GPAT GAR GAR PRA->GAR GART FGAR FGAR GAR->FGAR GART FGAM FGAM FGAR->FGAM PFAS This compound Amino-Imidazole Ribonucleotide (this compound) FGAM->this compound AIRS Cthis compound Cthis compound This compound->Cthis compound AIRC SAICAR SAICAR Cthis compound->SAICAR PAICS AICAR AICAR SAICAR->AICAR ADSL FAICAR FAICAR AICAR->FAICAR ATIC IMP Inosine Monophosphate (IMP) FAICAR->IMP ATIC AMP AMP IMP->AMP ADSS, ADSL GMP GMP IMP->GMP IMPDH, GMPS HPLC_Troubleshooting Start Problem: Inconsistent Peaks in HPLC CheckSystem Check System Parameters Start->CheckSystem CheckMobilePhase Prepare Fresh Mobile Phase CheckSystem->CheckMobilePhase No CheckSample Evaluate Sample Preparation CheckSystem->CheckSample Yes CheckTemp Verify Column Temperature CheckMobilePhase->CheckTemp CheckFlow Check for Leaks & Verify Flow Rate CheckTemp->CheckFlow CheckFlow->CheckSystem DissolveInMP Dissolve Sample in Mobile Phase CheckSample->DissolveInMP No CheckColumn Evaluate Column Health CheckSample->CheckColumn Yes FreshSample Prepare Fresh Sample (Consider Instability) DissolveInMP->FreshSample FreshSample->CheckSample Equilibrate Ensure Proper Equilibration CheckColumn->Equilibrate No Resolved Problem Resolved CheckColumn->Resolved Yes ReplaceColumn Replace Column Equilibrate->ReplaceColumn ReplaceColumn->CheckColumn Instability_Troubleshooting Problem Problem Low or inconsistent this compound signal Cause Potential Cause Analyte Instability (Rearrangement in neutral solution) Problem->Cause is caused by Solution Solutions • Prepare fresh samples and standards • Use slightly acidic buffer (pH 4-6) • Minimize time between preparation and analysis • Store samples at -80°C Cause->Solution can be solved by

References

Technical Support Center: Optimizing AIR Synthetase Activity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AIR synthetase (phosphoribosylformylglycinamidine cyclo-ligase). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experiments involving this essential enzyme of the de novo purine biosynthesis pathway.

I. Troubleshooting Guides

This section addresses common issues encountered during this compound synthetase expression, purification, and activity assays.

Low or No Enzyme Activity

Problem: You have expressed and purified this compound synthetase, but the enzyme shows low or no activity in your assay.

Potential Cause Troubleshooting Steps
Improper Protein Folding/Solubility 1. Optimize Expression Conditions: Lower the induction temperature (e.g., 18-25°C) and IPTG concentration (e.g., 0.1-0.5 mM) to promote proper folding and reduce inclusion body formation. 2. Solubilization Strategy: If the protein is in inclusion bodies, attempt refolding protocols. This typically involves solubilizing the inclusion bodies with denaturants (e.g., 8 M urea or 6 M guanidinium hydrochloride) followed by gradual removal of the denaturant through dialysis or rapid dilution into a refolding buffer. 3. Co-expression with Chaperones: Consider co-expressing molecular chaperones (e.g., GroEL/GroES) to assist in proper folding.
Incorrect Assay Conditions 1. Verify Buffer pH and Composition: The optimal pH for this compound synthetase activity can vary by species. For E. coli this compound synthetase, a pH range of 7.5-8.5 is generally effective. Screen a range of buffers (e.g., Tris-HCl, HEPES) and pH values to determine the optimum for your specific enzyme. 2. Check ATP and Mg2+ Concentrations: this compound synthetase is an ATP-dependent enzyme that requires magnesium ions for activity. Ensure ATP is fresh and its concentration is not limiting (typically 1-5 mM). The Mg2+ concentration should be in slight excess of the ATP concentration. 3. Substrate Integrity: Ensure the substrate, formylglycinamidine-ribonucleotide (FGAM), is not degraded. Prepare it fresh if possible, or store it appropriately at -80°C.
Enzyme Instability 1. Storage Conditions: Store purified this compound synthetase at -80°C in a buffer containing a cryoprotectant like 10-20% glycerol. Avoid repeated freeze-thaw cycles.[1] 2. Add Stabilizing Agents: Include additives such as 1-5 mM DTT or β-mercaptoethanol in your buffers to maintain a reducing environment, which can be critical for enzyme stability.
Presence of Inhibitors 1. Dialysis of Purified Enzyme: Ensure all purification reagents, such as high concentrations of imidazole from Ni-NTA chromatography, are removed by dialysis or desalting columns. 2. Check for Contaminants: Contaminants from the expression host or purification process can inhibit activity. Analyze your purified protein on an SDS-PAGE gel to assess purity.
Protein Aggregation During Purification

Problem: Your this compound synthetase protein is precipitating during purification, leading to low yield.

Potential Cause Troubleshooting Steps
High Protein Concentration 1. Work with Dilute Solutions: Maintain a lower protein concentration throughout the purification process.[1] 2. Gradual Concentration: When concentrating the protein, do so in a stepwise manner and consider adding stabilizing agents to the buffer.
Inappropriate Buffer Conditions 1. Optimize Buffer pH: The pH of the buffer should be at least one unit away from the isoelectric point (pI) of the protein to ensure a net charge and promote solubility.[1] 2. Increase Ionic Strength: Low salt concentrations can sometimes lead to aggregation. Try increasing the NaCl concentration in your buffers (e.g., 150-500 mM).[2] 3. Buffer Screening: Screen a variety of buffers and pH values to find the optimal conditions for your protein's solubility.
Exposure to this compound-Liquid Interfaces 1. Minimize Foaming: Avoid vigorous vortexing or shaking that can introduce this compound bubbles and denature the protein.[3] 2. Gentle Mixing: Use gentle end-over-end mixing for resuspension and incubations.
Hydrophobic Interactions 1. Add Detergents or Other Additives: Include low concentrations of non-ionic detergents (e.g., 0.1% Tween-20) or other additives like L-arginine (50-100 mM) in your buffers to prevent hydrophobic aggregation.[1]

II. Frequently Asked Questions (FAQs)

Enzyme Activity and Assays

Q1: What is the reaction catalyzed by this compound synthetase?

A1: this compound synthetase catalyzes the ATP-dependent cyclization of 2-(formamido)-N1-(5-phospho-β-D-ribosyl)acetamidine (FGAM) to form 5-amino-1-(5-phospho-β-D-ribosyl)imidazole (this compound), with the concurrent hydrolysis of ATP to ADP and inorganic phosphate (Pi).[4]

Q2: How can I measure the activity of this compound synthetase?

A2: A common method is a coupled spectrophotometric assay. The production of ADP can be coupled to the pyruvate kinase and lactate dehydrogenase system, where the oxidation of NADH is monitored as a decrease in absorbance at 340 nm. Alternatively, the release of inorganic phosphate can be measured using a malachite green-based colorimetric assay.[5][6]

Q3: What are the typical kinetic parameters for this compound synthetase?

A3: Kinetic parameters can vary depending on the organism and assay conditions. For E. coli this compound synthetase, reported apparent Km values are in the micromolar range for its substrates. It is recommended to perform kinetic studies under your specific experimental conditions to determine accurate parameters.

Protein Expression and Purification

Q4: How can I improve the yield of recombinant this compound synthetase?

A4: To improve the yield, you can optimize several factors during expression and purification. For expression, consider using a codon-optimized gene for your expression host, a strong promoter system (e.g., T7), and optimizing the growth and induction conditions (temperature, cell density, induction time). During purification, ensure that your lysis is efficient and that you are using an appropriate purification strategy, such as affinity chromatography followed by size-exclusion chromatography.

Q5: What is a typical purification scheme for this compound synthetase?

A5: A common and effective purification scheme for recombinant His-tagged this compound synthetase from E. coli involves:

  • Cell Lysis: Sonication or high-pressure homogenization.

  • Clarification: Centrifugation to remove cell debris.

  • Affinity Chromatography: Immobilized Metal Affinity Chromatography (IMAC) using a Ni-NTA resin.

  • Buffer Exchange: Dialysis or a desalting column to remove imidazole and exchange the buffer.

  • Size-Exclusion Chromatography (Optional): To further purify the protein and remove aggregates.

Below is an example of a purification table for E. coli this compound synthetase:

Purification Step Total Protein (mg) Total Activity (U) Specific Activity (U/mg) Yield (%) Fold Purification
Crude Lysate500100021001
Ni-NTA Elution25800328016
Size Exclusion15600406020

Note: These are example values and will vary with each purification.

III. Experimental Protocols

Spectrophotometric Coupled Enzyme Assay for this compound Synthetase Activity

This protocol is adapted for a 96-well plate format and measures the production of ADP.

Materials:

  • Purified this compound synthetase

  • FGAM (substrate)

  • ATP

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM KCl, 10 mM MgCl₂

  • Coupling Enzyme Mix:

    • Phosphoenolpyruvate (PEP)

    • NADH

    • Pyruvate Kinase (PK)

    • Lactate Dehydrogenase (LDH)

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, prepare a master mix for the desired number of reactions. For a single 100 µL reaction, combine:

    • 50 µL of 2x Assay Buffer

    • 10 µL of 10 mM ATP

    • 10 µL of 10 mM FGAM

    • 10 µL of Coupling Enzyme Mix (containing ~2 mM PEP, ~0.3 mM NADH, 5 U/mL PK, and 7 U/mL LDH)

    • 10 µL of water

  • Initiate the Reaction: Add 10 µL of appropriately diluted this compound synthetase to the reaction mixture. For a negative control, add 10 µL of the enzyme storage buffer.

  • Monitor Absorbance: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-15 minutes).

  • Calculate Activity: The rate of the reaction is proportional to the rate of decrease in absorbance. Use the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹) to convert the change in absorbance per minute to the amount of ADP produced per minute.

Expression and Purification of His-tagged E. coli this compound Synthetase

Materials:

  • E. coli BL21(DE3) cells transformed with a plasmid containing the His-tagged purM gene (encoding this compound synthetase).

  • LB Broth and LB Agar plates with appropriate antibiotic.

  • IPTG

  • Lysis Buffer: 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 10% glycerol, 1 mM DTT, 1 mM PMSF.

  • Wash Buffer: 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole, 10% glycerol, 1 mM DTT.

  • Elution Buffer: 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole, 10% glycerol, 1 mM DTT.

  • Storage Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT, 20% glycerol.

Procedure:

  • Expression:

    • Inoculate a single colony into 50 mL of LB with antibiotic and grow overnight at 37°C.

    • The next day, inoculate 1 L of LB with the overnight culture and grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.

    • Cool the culture to 20°C and induce with 0.2 mM IPTG.

    • Continue to grow the culture overnight at 20°C.

    • Harvest the cells by centrifugation.

  • Purification:

    • Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication on ice.

    • Centrifuge the lysate at high speed to pellet cell debris.

    • Load the supernatant onto a pre-equilibrated Ni-NTA column.

    • Wash the column with several column volumes of Wash Buffer.

    • Elute the protein with Elution Buffer.

    • Analyze the fractions by SDS-PAGE to check for purity.

    • Pool the pure fractions and dialyze against Storage Buffer.

    • Determine the protein concentration, aliquot, and store at -80°C.

IV. Diagrams

AIR_Synthetase_Pathway FGAM FGAM AIR_Synthetase This compound Synthetase FGAM->AIR_Synthetase ATP ATP ATP->AIR_Synthetase This compound This compound ADP_Pi ADP + Pi AIR_Synthetase->this compound AIR_Synthetase->ADP_Pi

Caption: Reaction catalyzed by this compound synthetase.

Troubleshooting_Low_Activity Start Low/No AIRS Activity CheckPurity Check Protein Purity (SDS-PAGE) Start->CheckPurity CheckAssay Verify Assay Conditions Start->CheckAssay CheckStability Assess Enzyme Stability Start->CheckStability Impure Impure Protein CheckPurity->Impure AssayIssue Assay Conditions Incorrect CheckAssay->AssayIssue StabilityIssue Enzyme Unstable CheckStability->StabilityIssue Impure->CheckAssay No Repurify Re-purify or Optimize Purification Impure->Repurify Yes AssayIssue->CheckStability No OptimizeAssay Optimize pH, Temp, [Substrate] AssayIssue->OptimizeAssay Yes OptimizeStorage Optimize Storage Buffer/Conditions StabilityIssue->OptimizeStorage Yes

Caption: Troubleshooting workflow for low enzyme activity.

References

Improving the stability of Amino-Imidazole Ribonucleotide in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amino-imidazole Ribonucleotide (AIR) in solution. The information provided is designed to help improve the stability of this compound during experimental procedures.

FAQs and Troubleshooting Guides

This section addresses common issues encountered when working with this compound in solution.

Question 1: My enzymatic assay using this compound as a substrate is giving inconsistent results. What could be the cause?

Answer: Inconsistent results in enzymatic assays with this compound are frequently due to its instability in aqueous solutions. The primary degradation pathway is a Dimroth-type ring transformation, which is particularly prevalent in neutral to slightly basic conditions. This rearrangement alters the chemical structure of this compound, rendering it unrecognizable by the enzyme and leading to variability in reaction rates.

To troubleshoot this issue:

  • Verify Solution Freshness: Prepare this compound solutions immediately before use. Avoid using solutions that have been stored, even for short periods, at room temperature.

  • Control pH: The Dimroth rearrangement is pH-dependent.[1][2] It is advisable to conduct a pilot experiment to determine the optimal pH for both enzyme activity and this compound stability. Acidic conditions may also promote degradation.

  • Temperature Control: Keep this compound solutions on ice at all times and perform enzymatic reactions at the lowest feasible temperature that maintains adequate enzyme activity.

Question 2: What is the primary degradation pathway for this compound in solution?

Answer: The main cause of this compound instability in aqueous solutions is a Dimroth-type rearrangement.[3] This chemical transformation involves the opening of the imidazole ring followed by rotation and re-closure, resulting in an isomeric product that is no longer the correct substrate for enzymatic reactions. This rearrangement is known to occur in neutral aqueous solutions.[3]

Diagram: Dimroth Rearrangement of Amino-imidazole Ribonucleotide (this compound)

Dimroth_Rearrangement cluster_conditions Influencing Factors This compound Amino-imidazole Ribonucleotide (this compound) Intermediate Open-ring Intermediate This compound->Intermediate Ring Opening (Neutral/Basic pH) Product Rearranged Product Intermediate->Product Rotation & Ring Closure pH pH Temperature Temperature Time Time in Solution AIR_Workflow start Start reconstitute Reconstitute Lyophilized this compound on Ice start->reconstitute dilute Dilute in Pre-chilled Slightly Acidic Buffer reconstitute->dilute use_immediately Use Immediately in Assay dilute->use_immediately end End use_immediately->end

References

Technical Support Center: Purifying AIR Pathway Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for overcoming challenges in the purification of AIR (aminoimidazole ribonucleotide) pathway enzymes. This guide is presented in a question-and-answer format to directly address specific issues encountered during experimental procedures.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when purifying recombinant this compound pathway enzymes from E. coli?

A1: The most frequent challenges include low expression levels, formation of insoluble inclusion bodies, protein degradation by host cell proteases, and difficulty in separating the target enzyme from host cell proteins (HCPs) and nucleic acids.[1][2] The stability of the purified enzyme can also be a concern, with some this compound pathway enzymes being sensitive to temperature and buffer conditions.[3]

Q2: How can I improve the yield of my target this compound pathway enzyme?

A2: To improve yield, you can optimize several factors in your expression and purification strategy. For expression, consider codon-optimizing your gene for E. coli, using a stronger promoter system, or adjusting induction conditions such as IPTG concentration and temperature.[4] Lowering the induction temperature (e.g., 16-25°C) and extending the induction time can often enhance the yield of soluble protein.[4] During purification, minimizing the number of steps and optimizing each step for recovery can significantly improve the final yield.

Q3: My this compound pathway enzyme is expressed in inclusion bodies. What should I do?

A3: Inclusion bodies are insoluble aggregates of misfolded protein.[4] To obtain active protein, you will need to isolate the inclusion bodies, solubilize them using strong denaturants (e.g., urea or guanidinium chloride), and then refold the protein into its correct conformation.[5] While this process can be complex, it can also be advantageous as the inclusion bodies are often relatively pure and resistant to proteolysis.[4]

Q4: How can I prevent my purified this compound pathway enzyme from aggregating?

A4: Protein aggregation can occur at various stages of purification.[6] To prevent this, it is crucial to maintain optimal buffer conditions, including a pH at least one unit away from the protein's isoelectric point (pI) and an appropriate ionic strength.[1] Additives such as glycerol (10-50%), non-denaturing detergents (e.g., Tween 20), or specific ligands can also help to stabilize the protein.[6] When concentrating or storing your protein, do so at a low concentration if possible and consider using cryoprotectants like glycerol before flash-freezing in liquid nitrogen for long-term storage at -80°C.[1][6]

II. Troubleshooting Guides

Issue 1: Low Yield of Purified Enzyme
Question Possible Cause Solution
Why is the final yield of my purified this compound pathway enzyme so low? Inefficient Cell Lysis: Incomplete disruption of E. coli cells results in a lower amount of total protein being released for purification.Optimize your lysis protocol. For enzymatic lysis, ensure the lysozyme concentration is adequate and incubation time is sufficient. For mechanical lysis like sonication, use short bursts on ice to prevent overheating and ensure complete lysis.[7][8]
Protein Degradation: Host cell proteases can degrade the target enzyme during expression and purification.Use protease-deficient E. coli strains (e.g., BL21(DE3)). Add a protease inhibitor cocktail to your lysis buffer. Perform all purification steps at 4°C to minimize protease activity.[2]
Loss of Protein During Chromatography: The protein may not be binding efficiently to the column or is being lost during wash steps.Ensure your buffers are at the correct pH and ionic strength for optimal binding. For affinity chromatography, check that the affinity tag is accessible. If the protein is eluting during washes, the wash conditions may be too stringent.[9][10]
Issue 2: Protein Aggregation and Precipitation
Question Possible Cause Solution
My protein precipitates as soon as I lyse the cells. What is happening? High Expression Rate: Overexpression at high temperatures can lead to the formation of insoluble inclusion bodies.Lower the induction temperature to 16-25°C and extend the induction time (e.g., overnight). This slows down protein synthesis and allows more time for proper folding.[4]
Suboptimal Lysis Buffer: The pH or ionic strength of the lysis buffer may be close to the protein's pI, where it is least soluble.Adjust the pH of your lysis buffer to be at least one pH unit away from the calculated pI of your enzyme. Vary the salt concentration (e.g., 150-500 mM NaCl) to improve solubility.[1]
My protein is soluble after lysis but aggregates during a chromatography step. Why? High Local Concentration on Column: As the protein binds to the chromatography resin, its local concentration increases, which can promote aggregation.Use a resin with a lower binding capacity or load less protein onto the column.[1]
Incompatible Buffer Conditions: The buffer used for the chromatography step may not be optimal for your protein's stability.Screen different buffer conditions (pH, salt concentration, additives) for your protein's stability before performing the chromatography step.[11]
Issue 3: Poor Column Binding in Affinity Chromatography
Question Possible Cause Solution
My His-tagged this compound pathway enzyme is not binding to the Ni-NTA column. What could be wrong? Inaccessible His-tag: The His-tag may be buried within the folded structure of the protein.Purify the protein under denaturing conditions (with urea or guanidinium chloride) to expose the tag, followed by on-column or off-column refolding. Alternatively, you can try moving the His-tag to the other terminus of the protein.
Presence of Chelating or Reducing Agents: EDTA in your lysis buffer can strip the nickel ions from the column. High concentrations of reducing agents like DTT can also interfere with binding.Ensure your lysis and binding buffers are free of EDTA. If a reducing agent is necessary for protein stability, use it at a low concentration.
Incorrect Buffer Composition: The pH or imidazole concentration in your binding buffer may not be optimal.Ensure the pH of your binding buffer is around 8.0. Include a low concentration of imidazole (10-20 mM) in your binding and wash buffers to reduce non-specific binding of contaminating proteins.

III. Data Presentation

Table 1: Summary of Purification Data for a Recombinant this compound Pathway Enzyme (Example)

Purification Step Total Protein (mg) Total Activity (units) Specific Activity (units/mg) Yield (%) Purification Fold
Crude Lysate12001200.101001
Ni-NTA Affinity50961.928019.2
Ion Exchange15755.0062.550
Size Exclusion10666.605566

This table provides a typical example of a purification summary. Actual values will vary depending on the specific enzyme, expression system, and purification protocol.[12]

Table 2: Reported Specific Activities of Purified this compound Pathway Enzymes

Enzyme Source Specific Activity Reference
Adenylosuccinate Lyase (ADSL)Rat Skeletal Muscle11 µmol/min/mg[13]
5-Aminoimidazole-4-carboxamide Ribonucleotide FormyltransferaseChicken LiverData not explicitly in abstracts[14]

This table provides examples of reported specific activities. It is important to consult the primary literature for detailed experimental conditions.

IV. Experimental Protocols

Protocol 1: Cell Lysis of E. coli for Recombinant this compound Pathway Enzyme Purification
  • Harvest Cells: Centrifuge the E. coli culture at 5,000 x g for 15 minutes at 4°C. Discard the supernatant.

  • Resuspend Pellet: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF or a protease inhibitor cocktail). Use 5 mL of buffer per gram of wet cell paste.[8]

  • Enzymatic Lysis: Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes with gentle rocking.[7]

  • Mechanical Lysis (Sonication): Sonicate the suspension on ice using short pulses (e.g., 10 seconds on, 30 seconds off) for a total of 5-10 minutes of "on" time, or until the lysate is no longer viscous.

  • Clarify Lysate: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris and insoluble proteins.

  • Collect Supernatant: Carefully collect the supernatant, which contains the soluble recombinant protein, for subsequent purification steps.

Protocol 2: Ion Exchange Chromatography (IEX)
  • Column Equilibration: Equilibrate the IEX column (e.g., a DEAE-Sepharose column for anion exchange) with 5-10 column volumes of the starting buffer (e.g., 20 mM Tris-HCl, pH 8.0).[15]

  • Sample Loading: Load the clarified cell lysate (after buffer exchange into the starting buffer if necessary) onto the column at a low flow rate.[16]

  • Wash: Wash the column with 5-10 column volumes of the starting buffer to remove unbound proteins.

  • Elution: Elute the bound proteins using a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl in the starting buffer) over 10-20 column volumes.[17] Alternatively, a step elution with a single, higher salt concentration can be used.

  • Fraction Collection: Collect fractions and analyze them for protein concentration and enzyme activity to identify the fractions containing the purified this compound pathway enzyme.

Protocol 3: Size Exclusion Chromatography (SEC)
  • Column Equilibration: Equilibrate the SEC column (e.g., a Superdex 200 column) with at least 2 column volumes of the running buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.2). The buffer should be one in which the protein is stable.[18]

  • Sample Preparation: Concentrate the protein sample from the previous purification step and ensure it is free of particulate matter by centrifugation or filtration (0.22 µm filter).

  • Sample Injection: Inject the concentrated protein sample onto the column. The sample volume should typically be between 0.5% and 2% of the total column volume for optimal resolution.[19]

  • Elution: Elute the sample isocratically (with no change in buffer composition) at a constant, low flow rate. Proteins will separate based on their size, with larger proteins eluting first.[20]

  • Fraction Collection and Analysis: Collect fractions and analyze them by SDS-PAGE and for enzyme activity to identify the fractions containing the purified, monomeric this compound pathway enzyme.

V. Mandatory Visualizations

De Novo Purine Biosynthesis Pathway PRPP PRPP PRA PRA PRPP->PRA GPAT GAR GAR PRA->GAR GART FGAR FGAR GAR->FGAR GART FGAM FGAM FGAR->FGAM PFAS This compound This compound FGAM->this compound PAICS (AIRS) Cthis compound Cthis compound This compound->Cthis compound PAICS (AIRC) SAICAR SAICAR Cthis compound->SAICAR PAICS (SAICARs) AICAR AICAR SAICAR->AICAR ADSL FAICAR FAICAR AICAR->FAICAR ATIC (AICARFT) IMP IMP FAICAR->IMP ATIC (IMPCH) Recombinant Enzyme Purification Workflow cluster_upstream Upstream Processing cluster_midstream Midstream Processing cluster_downstream Downstream Processing gene_synthesis Gene Synthesis & Codon Optimization cloning Cloning into Expression Vector gene_synthesis->cloning transformation Transformation into E. coli Host cloning->transformation cell_culture Cell Culture & Induction of Expression transformation->cell_culture cell_harvest Cell Harvesting cell_culture->cell_harvest cell_lysis Cell Lysis cell_harvest->cell_lysis clarification Clarification (Centrifugation) cell_lysis->clarification affinity_chrom Affinity Chromatography (e.g., Ni-NTA) clarification->affinity_chrom intermediate_chrom Intermediate Purification (e.g., Ion Exchange) affinity_chrom->intermediate_chrom polishing_chrom Polishing (e.g., Size Exclusion) intermediate_chrom->polishing_chrom analysis Purity & Activity Analysis (SDS-PAGE, Enzyme Assay) polishing_chrom->analysis Troubleshooting Decision Tree start Low Yield or No Purified Protein check_expression Check Expression Level (SDS-PAGE/Western Blot) start->check_expression no_expression No Expression Band check_expression->no_expression Negative low_expression Low Expression check_expression->low_expression Low good_expression Good Expression Band check_expression->good_expression Positive troubleshoot_expression Troubleshoot Expression: - Check DNA sequence - Optimize induction - Change expression host no_expression->troubleshoot_expression low_expression->troubleshoot_expression check_solubility Check Solubility: Analyze soluble vs. insoluble fractions good_expression->check_solubility insoluble Protein is Insoluble (Inclusion Bodies) check_solubility->insoluble Insoluble soluble Protein is Soluble check_solubility->soluble Soluble troubleshoot_solubility Troubleshoot Solubility: - Lower expression temp. - Use solubility-enhancing tag - Refold from inclusion bodies insoluble->troubleshoot_solubility check_binding Check Column Binding: Analyze flow-through and wash fractions soluble->check_binding no_binding Protein in Flow-through check_binding->no_binding Not Binding binding_ok Protein Binds to Column check_binding->binding_ok Binding troubleshoot_binding Troubleshoot Binding: - Check affinity tag - Optimize buffer pH/salt - Remove chelators/reducers no_binding->troubleshoot_binding check_elution Check Elution Fractions binding_ok->check_elution no_elution No Protein in Elution check_elution->no_elution No Elution troubleshoot_elution Troubleshoot Elution: - Optimize elution buffer - Check for aggregation on column no_elution->troubleshoot_elution

References

Technical Support Center: Troubleshooting Degradation of Antibody-Induced Receptors (AIR)

Author: BenchChem Technical Support Team. Date: November 2025

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This guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals experiencing degradation of antibody-induced receptors (AIR) in their experimental samples.

Frequently Asked Questions (FAQs)

Q1: What is antibody-induced receptor degradation?

A1: Antibody-induced receptor degradation is a cellular process where the binding of an antibody to a cell surface receptor triggers the internalization and subsequent breakdown of the receptor. This mechanism is crucial for regulating signal transduction and is a key consideration in the development of antibody-based therapeutics. The process often involves the ubiquitin-proteasome system and lysosomal degradation pathways.[1][2][3][4]

Q2: Why is my target receptor degrading faster than expected in the presence of my antibody?

A2: Several factors can contribute to accelerated receptor degradation. High-affinity antibodies, for instance, can promote faster internalization.[5] Bivalent antibodies can also rapidly internalize by promoting receptor dimerization, which triggers endocytosis.[5] Additionally, the specific epitope on the receptor that the antibody binds to can influence the rate of internalization and subsequent degradation.[5] Unintended crosslinking of receptors by secondary antibodies can also induce rapid internalization.[6]

Q3: Can receptor degradation occur through different pathways?

A3: Yes, antibody-induced receptor degradation can occur through two primary pathways: the lysosomal pathway and the proteasomal pathway. The specific pathway utilized can depend on the receptor itself and the cellular context. Ubiquitination, the process of attaching ubiquitin proteins to the receptor, is a key signal that can direct the receptor to either pathway.[1][3][4]

Q4: How can I minimize unintended receptor degradation during my experiments?

A4: To minimize unintended degradation, it is crucial to carefully control experimental conditions. This includes optimizing antibody concentrations, incubation times, and temperature. Performing all steps on ice after cell harvesting can help prevent additional endocytosis. Using monovalent antibody fragments (Fabs) instead of bivalent full antibodies can also reduce receptor crosslinking and subsequent internalization.

Troubleshooting Guides

Table 1: Inconsistent Western Blot Results for Receptor Levels
Observed Problem Potential Cause Recommended Solution
Weak or no receptor band1. Low protein abundance: The target receptor may be expressed at low levels.[7][8] 2. Inefficient protein transfer: High molecular weight proteins may transfer poorly.[9][10] 3. Antibody potency: The primary antibody may have lost activity.[11]1. Optimize sample preparation: Use a lysis buffer that maximizes protein recovery and concentrate your sample.[7] 2. Optimize transfer conditions: Adjust transfer time and voltage based on the protein's molecular weight. Consider using a PVDF membrane for better protein retention.[7][9] 3. Validate antibody: Test the primary antibody on a positive control sample known to express the receptor.[11]
Multiple bands or smearing1. Protein degradation: The receptor may be degrading during sample preparation. 2. Non-specific antibody binding: The primary or secondary antibody may be binding to other proteins.[12]1. Add protease inhibitors: Include a protease inhibitor cocktail in your lysis buffer. 2. Optimize blocking and antibody concentrations: Use an appropriate blocking buffer and titrate your primary and secondary antibodies to find the optimal concentration.[12][13]
Inconsistent loading control1. Uneven protein loading: The amount of protein loaded in each well is not consistent.[13] 2. Inappropriate loading control: The chosen loading control protein may not be stably expressed across your experimental conditions.1. Quantify protein concentration: Use a protein assay (e.g., BCA) to ensure equal loading.[13] 2. Validate loading control: Confirm that the expression of your loading control is not affected by your experimental treatments.
Table 2: Issues with Flow Cytometry Analysis of Receptor Internalization
Observed Problem Potential Cause Recommended Solution
No decrease in surface receptor signal after antibody treatment1. Inefficient internalization: The antibody may not be effectively inducing internalization. 2. Signal from internalized receptors: Fluorochrome-labeled antibodies inside the cell can still emit a signal.[14]1. Validate antibody function: Ensure the antibody is capable of inducing internalization. This may be epitope-dependent.[15] 2. Use a quenching agent: Employ a quenching agent that specifically reduces the fluorescence of surface-bound antibodies.
High background fluorescence1. Non-specific antibody binding: The fluorescently labeled antibody may be binding non-specifically to the cells. 2. Dead cells: Dead cells can non-specifically take up fluorescent antibodies.1. Include a blocking step: Incubate cells with a blocking buffer (e.g., BSA or serum) before adding the labeled antibody. 2. Use a viability dye: Include a viability dye (e.g., propidium iodide) to exclude dead cells from the analysis.
High variability between replicates1. Inconsistent cell handling: Variations in incubation times, temperatures, or washing steps. 2. Cell clumping: Aggregates of cells can lead to inaccurate readings.1. Standardize protocol: Ensure all steps are performed consistently for all samples. Keep cells on ice when not in the incubator to prevent further endocytosis. 2. Use an enzyme-free dissociation buffer: Gently resuspend cells and consider using an enzyme-free buffer to minimize clumping.

Experimental Protocols

Protocol 1: Western Blotting to Assess Receptor Degradation
  • Cell Lysis:

    • Treat cells with the antibody for the desired time points.

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA or Bradford assay.

  • SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer and add Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[10] The transfer conditions (voltage, time) should be optimized based on the molecular weight of the target receptor.[9]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target receptor overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.

    • Quantify the band intensities using image analysis software and normalize to a loading control.

Protocol 2: Flow Cytometry to Measure Receptor Internalization
  • Cell Preparation:

    • Seed cells in a 6-well plate and grow to confluence.

    • For the "total receptor" control, keep one plate at 4°C.

  • Antibody Treatment:

    • Treat the experimental wells with the antibody of interest at 37°C for various time points to induce internalization.

  • Cell Harvesting:

    • To stop internalization, place the plates on ice and wash the cells with ice-cold PBS.[16]

    • Harvest the cells using an enzyme-free cell dissociation buffer.

    • Pellet the cells by centrifugation at 4°C and wash once with media to remove any chelating agents.

  • Staining:

    • Resuspend the cell pellets in media containing a fluorescently labeled primary antibody that targets an extracellular epitope of the receptor.

    • Incubate on ice for 45-60 minutes.

  • Analysis:

    • Just before analysis, add a viability dye like propidium iodide (PI) to each sample to stain dead cells.

    • Analyze the samples on a flow cytometer. The decrease in mean fluorescence intensity (MFI) in the treated samples compared to the 4°C control indicates the extent of receptor internalization.

Visualizations

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Endosome Early Endosome Receptor->Endosome Internalization Antibody Antibody Antibody->Receptor Binding Ubiquitin Ubiquitin Endosome->Ubiquitin Ubiquitination Lysosome Lysosome Ubiquitin->Lysosome Lysosomal Pathway Proteasome Proteasome Ubiquitin->Proteasome Proteasomal Pathway Degradation Degraded Products Lysosome->Degradation Proteasome->Degradation

Caption: Signaling pathway of antibody-induced receptor degradation.

G cluster_western Western Blot cluster_flow Flow Cytometry start Start: Cell Culture treatment Antibody Treatment (Time Course) start->treatment harvest Cell Harvesting (on ice) treatment->harvest lysis Cell Lysis & Protein Quantification harvest->lysis stain Surface Staining (Fluorescent Ab) harvest->stain sds SDS-PAGE & Transfer lysis->sds immunoblot Immunoblotting sds->immunoblot detect_wb Detection & Analysis immunoblot->detect_wb analysis FACS Analysis stain->analysis detect_flow Quantify Internalization analysis->detect_flow

Caption: Experimental workflow for analyzing this compound degradation.

References

Technical Support Center: Refinement of Protocols for Quantifying AIR by LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of the Antibody-to-Immunotoxin Ratio (AIR), commonly referred to as the Drug-to-Antibody Ratio (DAR), of antibody-drug conjugates (ADCs) using Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the LC-MS analysis of ADCs for this compound/DAR determination.

Issue 1: Poor Peak Shape, Broadening, or Splitting

Potential Cause Recommended Solution
Column Overloading Decrease the amount of sample injected onto the column.
Inappropriate Mobile Phase Ensure the mobile phase pH is appropriate for the ADC and the column chemistry. For reversed-phase (RP) LC, ensure sufficient organic solvent is used for elution. For hydrophobic interaction chromatography (HIC), optimize the salt concentration and gradient.[1]
Secondary Interactions with Column Use a column with a different stationary phase (e.g., switch from a C4 to a different polymeric phase). Add a small amount of a competing agent to the mobile phase.
On-Column Degradation For ADCs with labile linkers, adjust the mobile phase pH to prevent cleavage. For example, increasing the pH can prevent the cleavage of acid-labile linkers.[2] Consider using native LC-MS conditions to preserve the intact ADC structure.[1]
Sample Heterogeneity The inherent heterogeneity of ADCs (different drug loads, glycosylation) can contribute to peak broadening. This is often an intrinsic property of the sample.

Issue 2: Inaccurate or Inconsistent this compound/DAR Values

Potential Cause Recommended Solution
In-source Fragmentation Optimize electrospray ionization (ESI) source parameters such as cone voltage, gas pressures, and ion transfer parameters to minimize fragmentation of the linker-payload.[2]
Different Ionization Efficiencies Higher DAR species may have different ionization efficiencies, leading to an underestimation of the average DAR by LC-MS compared to UV-based methods like HIC.[3] It is recommended to use an orthogonal method for confirmation.
Incomplete Desalting (for native MS) Ensure efficient desalting when using native MS conditions, as high salt concentrations can suppress the MS signal and affect accuracy. Size-exclusion chromatography (SEC) is often used for this purpose.[3]
Data Processing Errors Use appropriate deconvolution software to accurately determine the masses of the different ADC species. Ensure the correct mass of the drug-linker is used for calculations.
ADC Instability in Biofluids The DAR of an ADC can change over time in circulation due to drug release. For pharmacokinetic (PK) studies, it is crucial to have a robust workflow that includes efficient purification of the ADC from the biological matrix before LC-MS analysis.[3]

Issue 3: Low Signal Intensity or No Peaks Detected

Potential Cause Recommended Solution
Poor Ionization Optimize the mobile phase composition and pH to promote efficient ionization. Ensure the use of high-purity, volatile mobile phase additives like formic acid or ammonium acetate.[4]
Sample Loss During Preparation For samples from biological matrices, optimize the immuno-affinity capture step to ensure high recovery of the ADC.[2]
Contamination of the MS System Contamination from non-volatile salts or other sources can suppress the signal. Regularly clean the ion source.[4]
Detector Malfunction Ensure the mass spectrometer is properly tuned and calibrated.[5]
Insufficient Sample Concentration If the ADC concentration is very low (e.g., in late-stage PK studies), a larger volume of the sample eluate may need to be injected for LC-MS analysis.[3]

Frequently Asked Questions (FAQs)

Q1: What is the difference between denaturing and native LC-MS for this compound/DAR analysis?

A1: Denaturing LC-MS, typically using reversed-phase chromatography with organic solvents and acidic modifiers, separates the ADC subunits (light and heavy chains) after reduction. This approach is suitable for lysine-conjugated and site-specific ADCs. However, it can disrupt the non-covalent interactions that hold together cysteine-linked ADCs where interchain disulfide bonds are reduced for conjugation.[2][3]

Native LC-MS, often employing size-exclusion or hydrophobic interaction chromatography with a volatile, non-denaturing mobile phase (e.g., ammonium acetate), keeps the entire ADC intact. This allows for the determination of the drug distribution on the fully assembled antibody and is essential for analyzing cysteine-linked ADCs.[1][2]

Q2: How can I improve the accuracy of my this compound/DAR calculation?

A2: To improve accuracy, consider the following:

  • Orthogonal Methods: Confirm your LC-MS results with an orthogonal method like Hydrophobic Interaction Chromatography with UV detection (HIC-UV), which is considered a gold standard for DAR determination as it is less susceptible to differences in ionization efficiency.[3]

  • Deglycosylation: Enzymatically removing the N-glycans from the antibody can simplify the mass spectrum, reduce complexity, and increase the signal-to-noise ratio, leading to more accurate mass determination and DAR calculation.

  • Proper Calibration: Ensure your mass spectrometer is well-calibrated across the mass range of interest.

  • Optimized Data Analysis: Utilize specialized software for deconvolution of the mass spectra to accurately identify and quantify the different drug-loaded species.

Q3: My ADC has a very hydrophobic payload. What LC method should I use?

A3: For ADCs with highly hydrophobic payloads, reversed-phase LC can sometimes lead to poor recovery and peak shape.[2] Hydrophobic Interaction Chromatography (HIC) is often a better choice as it is specifically designed to separate molecules based on hydrophobicity under non-denaturing conditions.[1] Native reversed-phase liquid chromatography (nRPLC) is an emerging technique that uses MS-compatible mobile phases and may also be a suitable alternative.[1]

Q4: What are the critical parameters to optimize in my LC-MS method?

A4: Key parameters to optimize include:

  • LC Column: The choice of stationary phase (e.g., C4, polymeric, HIC) is critical.[1][2]

  • Mobile Phase: Composition (organic solvent, salt concentration), pH, and additives (e.g., formic acid, ammonium acetate) significantly impact separation and ionization.[2][4]

  • Gradient: The elution gradient should be optimized for the best resolution of different DAR species.

  • ESI Source Parameters: Cone voltage, nebulizer gas pressure, and drying gas temperature and flow rate should be tuned to maximize signal and minimize fragmentation.[2]

Q5: How do I analyze ADCs from a complex biological matrix like serum?

A5: For analyzing ADCs from serum or plasma, an immuno-affinity capture step is typically required to purify the ADC and remove interfering matrix components.[2][3] This can be achieved using beads or cartridges functionalized with an anti-idiotypic antibody or the target antigen. Following purification, the ADC can be analyzed by LC-MS.

Data Presentation

Table 1: Comparison of Average DAR Values for an ADC Purified from Serum at Different Concentrations

ADC Concentration in Serum (µg/mL)Average DAR ± SD (n=4)% D0% D1% D2% D3% D4% D5% D6% D7% D8
203.51 ± 0.023.653.589.9817.0322.5819.8314.418.495.24
103.49 ± 0.033.473.479.6716.6022.3019.8314.418.495.24
53.49 ± 0.033.473.479.6716.6022.3019.8314.418.495.24
2.53.43 ± 0.063.083.089.9417.8323.2119.5513.648.014.73
1.253.40 ± 0.104.434.4311.3117.9620.7318.1712.559.085.78
0.6253.48 ± 0.086.496.4910.9516.4317.9016.6112.6711.917.05
Commercial ADC3.50 ± 0.013.653.589.9817.0322.5819.8314.418.495.24

Data adapted from a study on ADC DAR determination in serum.[3] The percentages of ADC with various drug loads (D0-D8) were comparable for ADCs purified from serum samples with concentrations of 2.5 µg/mL and higher, closely resembling the commercial ADC.[3] At lower concentrations, some variability in the distribution is observed.[3]

Experimental Protocols

Protocol 1: Intact ADC Analysis by Reversed-Phase LC-MS (Denaturing Conditions)

  • Sample Preparation:

    • If necessary, deglycosylate the ADC using PNGase F according to the manufacturer's protocol to simplify the spectrum.

    • For cysteine-linked ADCs, reduction of interchain disulfide bonds is often performed prior to RPLC analysis to separate light and heavy chains. This is typically done using a reducing agent like DTT.

    • Dilute the ADC sample to a final concentration of approximately 1 mg/mL in an appropriate buffer.

  • LC Conditions:

    • Column: A wide-pore reversed-phase column suitable for proteins (e.g., C4 or PLRP-S).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from ~20% to 80% Mobile Phase B over 15-30 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 60-80 °C.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI).

    • Mass Range: m/z 500-4000.

    • Source Parameters: Optimize cone voltage, capillary temperature, and gas flows for the specific instrument and analyte.

  • Data Analysis:

    • Deconvolute the raw mass spectrum to obtain the zero-charge masses of the different drug-loaded species.

    • Calculate the average this compound/DAR using the relative abundances of each species.

Protocol 2: Intact ADC Analysis by Size-Exclusion Chromatography-MS (Native Conditions)

  • Sample Preparation:

    • Exchange the buffer of the ADC sample into a volatile, MS-friendly buffer such as 100 mM ammonium acetate, pH 7.4, using a desalting column or buffer exchange device.

    • Adjust the final concentration to 0.5-2 mg/mL.

  • LC Conditions:

    • Column: A size-exclusion column suitable for monoclonal antibodies.

    • Mobile Phase: Isocratic elution with 100 mM Ammonium Acetate.

    • Flow Rate: 0.2-0.5 mL/min.

    • Column Temperature: Ambient.

  • MS Conditions:

    • Ionization Mode: Positive ESI.

    • Mass Range: m/z 1000-5000.

    • Source Parameters: Use gentle source conditions (lower cone voltage, etc.) to maintain the native structure of the ADC.

  • Data Analysis:

    • Deconvolute the mass spectrum to determine the masses of the intact ADC with different drug loads.

    • Calculate the average this compound/DAR.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Analysis ADC_Sample ADC Sample Affinity_Purification Affinity Purification (from bio-matrix) ADC_Sample->Affinity_Purification Deglycosylation Deglycosylation (Optional) Affinity_Purification->Deglycosylation Reduction Reduction (for RPLC of subunits) Deglycosylation->Reduction Buffer_Exchange Buffer Exchange (for native MS) Deglycosylation->Buffer_Exchange RPLC Reversed-Phase LC (Denaturing) Reduction->RPLC HIC Hydrophobic Interaction Chromatography (Native) Buffer_Exchange->HIC SEC Size-Exclusion Chromatography (Native) Buffer_Exchange->SEC MS Mass Spectrometry RPLC->MS HIC->MS SEC->MS Deconvolution Data Deconvolution MS->Deconvolution DAR_Calculation This compound/DAR Calculation Deconvolution->DAR_Calculation

Caption: General experimental workflow for this compound/DAR quantification by LC-MS.

troubleshooting_workflow Start Inaccurate this compound/DAR Result Check_Fragmentation Check for In-Source Fragmentation? Start->Check_Fragmentation Optimize_Source Optimize ESI Source Parameters Check_Fragmentation->Optimize_Source Yes Check_Ionization Different Ionization Efficiencies Suspected? Check_Fragmentation->Check_Ionization No Optimize_Source->Check_Ionization Use_Orthogonal Use Orthogonal Method (e.g., HIC-UV) Check_Ionization->Use_Orthogonal Yes Check_Deconvolution Deconvolution Parameters Correct? Check_Ionization->Check_Deconvolution No Use_Orthogonal->Check_Deconvolution Verify_Software Verify Deconvolution Software Settings Check_Deconvolution->Verify_Software No End Accurate this compound/DAR Check_Deconvolution->End Yes Verify_Software->End

Caption: Troubleshooting logic for inaccurate this compound/DAR results.

References

Addressing non-specific enzyme activity in AIR assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for AIR Assays. This guide provides detailed troubleshooting advice and protocols to help you address the common issue of non-specific enzyme activity and high background signals in your Amplified Luminescent Proximity Homogeneous (this compound) Assays.

Frequently Asked Questions (FAQs)

Q1: What is non-specific activity in the context of an this compound assay?

In an this compound (Amplified Luminescent Proximity Homogeneous) assay, the signal is generated when two specific beads, a Donor and an Acceptor, are brought into close proximity by the interaction of the target biomolecules they are conjugated to.[1][2][3] Non-specific activity refers to the generation of a luminescent signal that is not dependent on this specific biomolecular interaction. This results in an elevated background signal, which can mask the true signal from the specific interaction, thereby reducing the assay's sensitivity and dynamic range.[1][4]

Q2: What are the primary causes of high background and non-specific signals in this compound assays?

High background signals are typically caused by factors that bring the Donor and Acceptor beads close together randomly or cause assay reagents to bind to unintended targets. Key causes include:

  • Poor Antibody Specificity: The antibodies or other affinity reagents used may cross-react with other molecules in the sample, leading to false-positive signals.[5][6]

  • Suboptimal Reagent Concentration: Excessively high concentrations of antibodies or assay beads can increase the probability of random proximity events.[7]

  • Ineffective Blocking: Unoccupied surfaces on the assay plate or the beads themselves can bind to antibodies or other proteins, causing non-specific signal generation.[4][8][9]

  • Sample Matrix Effects: Components within the sample matrix (e.g., serum, cell lysates) can interfere with the assay chemistry or bind non-specifically to reagents.[3][5]

  • Reagent Aggregation: Improper storage or handling can lead to the aggregation of antibodies or beads, which can generate a high background signal.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving sources of non-specific activity in your this compound assays.

Problem: My negative control wells show an unusually high signal.

A high signal in your negative control (containing all assay components except the specific analyte) is a clear indicator of non-specific activity. The troubleshooting workflow below can help you diagnose the cause.

start High Background Signal in Negative Control check_reagents Step 1: Verify Reagents start->check_reagents check_buffer Step 2: Evaluate Assay Buffer start->check_buffer check_protocol Step 3: Review Protocol start->check_protocol reagent_q1 Are antibodies validated for specificity? check_reagents->reagent_q1 buffer_q1 Is the blocking agent effective? check_buffer->buffer_q1 protocol_q1 Are incubation times and temperatures correct? check_protocol->protocol_q1 reagent_a1 Perform antibody titration. (See Protocol 2) reagent_q1->reagent_a1 No reagent_q2 Are bead concentrations optimized? reagent_q1->reagent_q2 Yes reagent_q2->check_buffer Yes reagent_a2 Titrate Donor and Acceptor beads. reagent_q2->reagent_a2 No buffer_a1 Optimize blocking buffer. (See Protocol 1) buffer_q1->buffer_a1 No buffer_q2 Does the buffer contain interfering substances? buffer_q1->buffer_q2 Yes buffer_q2->check_protocol No buffer_a2 Test alternative buffer formulations (e.g., adjust detergent, salt concentration). buffer_q2->buffer_a2 Yes protocol_a1 Adhere strictly to validated protocol parameters. protocol_q1->protocol_a1 No start Start Assay add_reagents 1. Add Reagents (Antibodies, Beads, Sample) start->add_reagents incubate 2. Incubate add_reagents->incubate error1 Potential Issue: - Reagent cross-reactivity - High reagent concentration - Sample matrix interference add_reagents->error1 read 3. Read Signal (Luminescence) incubate->read error2 Potential Issue: - Ineffective blocking - Reagent aggregation incubate->error2 end End read->end receptor Growth Factor Receptor ras Ras receptor->ras Activates raf Raf ras->raf Activates mek MEK raf->mek Phosphorylates erk ERK mek->erk Phosphorylates tf Transcription Factors erk->tf Activates response Cellular Response (Proliferation, Differentiation) tf->response

References

Technical Support Center: Preventing Amino-Imidazole Ribonucleotide (AIR) Breakdown During Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols to minimize the degradation of Amino-Imidazole Ribonucleotide (AIR) during extraction procedures.

Frequently Asked Questions (FAQs)

Q1: What is Amino-Imidazole Ribonucleotide (this compound) and why is it so unstable?

Amino-Imidazole Ribonucleotide (this compound), or 5'-Phosphoribosyl-5-aminoimidazole, is a critical biochemical intermediate in the de novo synthesis pathway of purine nucleotides, which are essential building blocks for DNA and RNA.[1][2] Its instability stems from several factors:

  • Chemical Lability: 5-aminoimidazole derivatives are known to be inherently unstable.[1] They can undergo a facile rearrangement reaction, known as a Dimroth-type ring transformation, particularly in neutral aqueous solutions.[3][4]

  • Enzymatic Degradation: Once cells are lysed, endogenous enzymes such as nucleases and phosphatases are released, which can rapidly catabolize ribonucleotides like this compound.[5][6]

  • Hydrolysis: Like all ribonucleotides, the phosphodiester and N-glycosidic bonds in this compound are susceptible to hydrolysis, a process accelerated by non-optimal pH and elevated temperatures.[7]

Q2: What are the primary factors that cause this compound breakdown during extraction?

The breakdown of this compound is primarily caused by a combination of physical, chemical, and enzymatic factors. Controlling these is the key to successful extraction.

FactorDescription
Metabolic Activity Cellular enzymes remain active immediately after cell harvesting and can rapidly consume or degrade this compound.[8][9]
Temperature Elevated temperatures significantly increase the rate of both enzymatic degradation and chemical hydrolysis.[10]
pH Both highly acidic (below ~4.5) and alkaline conditions can promote the degradation of ribonucleotides.[11][12]
Extraction Chemistry The choice of lysis buffers and organic solvents can impact this compound stability. Harsh chemicals can directly degrade the molecule.[13]
Physical Stress Repeated freeze-thaw cycles can compromise sample integrity and contribute to metabolite degradation.[8]
Q3: What is the most critical step to prevent this compound degradation at the start of an experiment?

The most critical step is metabolic quenching .[14] This process is designed to instantly halt all enzymatic activity at the moment of sampling, providing an accurate snapshot of the cell's metabolic state.[8][9] Failure to quench metabolism effectively will inevitably lead to the rapid degradation of this compound and other intermediates. Ideal quenching involves rapidly lowering the temperature and denaturing enzymes, often by using cryogenic liquids or ice-cold organic solvents.[9]

Q4: How do I choose the right extraction method and solvent system?

The choice depends on the cell type and the intended downstream analysis (e.g., LC-MS, enzymatic assay).

  • Cold Organic Solvents: A common and effective method involves extraction with an ice-cold solvent mixture, such as 80% methanol.[15] This method effectively precipitates larger molecules like proteins and DNA while keeping small polar metabolites like this compound soluble in the supernatant.

  • Acidic Extraction: Using acids like perchloric acid (PCA) is a well-established method for extracting purines.[16] However, it is aggressive and requires a subsequent neutralization and salt-removal step, which can introduce variability.

  • Guanidinium Thiocyanate-Phenol-Chloroform: This method is excellent for isolating total RNA but may not be ideal for preserving small, sensitive metabolites like this compound, as they may not partition cleanly into the desired aqueous phase.[5][13][17]

Q5: What are the optimal temperature and pH conditions for handling this compound?

To ensure maximum stability, all extraction steps should be performed at 0-4°C (i.e., on ice). Samples should be kept frozen at -80°C for long-term storage. The pH of all buffers and solutions should be maintained in a slightly acidic to neutral range, ideally between pH 5.0 and 7.0 , to minimize chemical hydrolysis.

Visualization of Key Concepts

Key Factors in this compound Degradation cluster_factors Degradation Factors cluster_product Metabolite State Temp High Temperature (> 4°C) This compound Amino-Imidazole Ribonucleotide (this compound) Temp->this compound pH Extreme pH (<5 or >8) pH->this compound Enzymes Endogenous Enzymes (Nucleases, Phosphatases) Enzymes->this compound Stress Physical Stress (e.g., Freeze-Thaw) Stress->this compound Degraded Degraded Products This compound->Degraded Degradation

Caption: Factors contributing to the breakdown of this compound.

Troubleshooting Guide

Problem: Low or no this compound detected in the final extract.

Possible CauseRecommended SolutionRationale
Ineffective Metabolic Quenching Ensure quenching solution is at the correct temperature (-40°C to -80°C for solvents, 0°C for saline) and that the volume is sufficient to drop the temperature of the cell suspension instantly.[18] For adherent cells, aspirate media completely and quench immediately.Halting enzymatic activity is the most critical step.[9] Any delay allows for rapid degradation of intermediates.
Degradation During Lysis Perform all lysis and extraction steps on ice. Use pre-chilled tubes and centrifuges. Consider adding a commercial nuclease inhibitor cocktail to the lysis buffer.Low temperatures reduce the activity of enzymes that are inevitably released during cell lysis.[10]
Incorrect pH of Buffers Prepare all buffers fresh and verify the pH before use. Ensure the pH is maintained between 5.0 and 7.0 throughout the extraction.Extreme pH can cause non-enzymatic hydrolysis of ribonucleotides. A pH below 4.3 is particularly detrimental to RNA integrity.[11]
Loss During Phase Separation If using a biphasic extraction (e.g., with chloroform), ensure complete separation of layers and avoid aspirating the interphase or organic layer when collecting the aqueous phase containing this compound.[17]This compound is a polar molecule and will partition into the aqueous phase. Contamination from other phases can interfere with analysis and indicates product loss.
Degradation During Storage Flash-freeze the final extract in liquid nitrogen and store immediately at -80°C. Avoid repeated freeze-thaw cycles.[8]Long-term stability of metabolites requires ultra-low temperatures to prevent residual enzymatic activity and chemical degradation.[9]

Experimental Protocol: Extraction of this compound from Cell Culture

This protocol is optimized for extracting small polar metabolites, including this compound, from adherent or suspension mammalian cells for analysis by LC-MS.

Materials
  • Quenching Solution: 60% Methanol in water, pre-chilled to -40°C.

  • Extraction Solvent: 80% Methanol in water, pre-chilled to -80°C.[15]

  • Washing Solution: Ice-cold Dulbecco's Phosphate-Buffered Saline (D-PBS).[19]

  • Pre-chilled microcentrifuge tubes and pipette tips.

  • Refrigerated centrifuge (4°C).

Methodology

1. Cell Harvesting and Washing

  • For Adherent Cells:

    • Aspirate the culture medium completely.

    • Quickly wash the cell monolayer once with a suitable volume of ice-cold D-PBS to remove extracellular metabolites.[19] Aspirate the D-PBS completely.

  • For Suspension Cells:

    • Transfer the cell suspension to a pre-chilled centrifuge tube.

    • Pellet the cells by centrifugation at 300 x g for 2-3 minutes at 4°C.[19]

    • Discard the supernatant and wash the cell pellet once with ice-cold D-PBS.

2. Rapid Metabolic Quenching

  • Immediately after washing, add an excess volume of -40°C Quenching Solution to the cells (e.g., 1 mL for a 60 mm dish or 1x10^6 cells).

  • For adherent cells, use a cell scraper to detach the cells into the quenching solution. For suspension cells, resuspend the pellet thoroughly.

  • Transfer the cell slurry to a pre-chilled microcentrifuge tube. This step must be performed as quickly as possible to ensure metabolism is halted.[9]

3. Metabolite Extraction

  • Pellet the quenched cells by centrifugation at 1,000 x g for 3 minutes at 4°C.

  • Discard the supernatant (which contains residual extracellular media components).

  • Add 200 µL of -80°C Extraction Solvent to the cell pellet.[15]

  • Vortex vigorously for 30 seconds to lyse the cells and release intracellular metabolites.

  • Incubate the mixture at -20°C for 20 minutes to allow for complete protein precipitation.

4. Sample Clarification and Storage

  • Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Carefully transfer the supernatant, which contains this compound and other small metabolites, to a new pre-chilled microcentrifuge tube.

  • Flash-freeze the extract in liquid nitrogen and store at -80°C until analysis. For LC-MS analysis, the sample can be evaporated to dryness under a stream of nitrogen and reconstituted in a suitable mobile phase.

Recommended this compound Extraction Workflow cluster_prep Sample Preparation cluster_extraction Core Extraction cluster_analysis Analysis Harvest 1. Cell Harvest (Adherent or Suspension) Wash 2. Rapid Wash (Ice-Cold PBS) Harvest->Wash Quench 3. Metabolic Quenching (-40°C 60% Methanol) CRITICAL STEP Wash->Quench Extract 4. Metabolite Extraction (-80°C 80% Methanol) Quench->Extract Clarify 5. Clarification (Centrifuge >10,000 x g, 4°C) Extract->Clarify Store 6. Store Extract (-80°C) Clarify->Store Analyze 7. LC-MS Analysis Store->Analyze

Caption: A step-by-step workflow for this compound extraction.

References

Technical Support Center: Optimizing AIR Synthetase Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AIR synthetase (phosphoribosylformylglycinamidine cyclo-ligase), a crucial enzyme in the de novo purine biosynthesis pathway. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental conditions for consistent and reliable results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during this compound synthetase experiments in a question-and-answer format.

1. Why am I observing low or no this compound synthetase activity?

Low or absent enzyme activity is a frequent issue. Several factors could be contributing to this problem:

  • Suboptimal Buffer Conditions: this compound synthetase activity is highly dependent on the pH and ionic strength of the reaction buffer. The optimal pH for this compound synthetase activity has been a subject of investigation and can vary between species.[1] It is crucial to ensure your buffer composition is appropriate for the enzyme from your organism of interest.

  • Improper ATP and Magnesium Concentrations: this compound synthetase catalyzes an ATP-dependent reaction.[2][3] ATP must be complexed with a divalent cation, typically magnesium (Mg²⁺), to be active.[4][5][6][7] An incorrect ATP to Mg²⁺ ratio can significantly impthis compound enzyme function.

  • Enzyme Instability and Degradation: this compound synthetase, like many enzymes, can be unstable and prone to degradation. Ensure proper storage conditions (typically -80°C in appropriate buffers) and avoid repeated freeze-thaw cycles. The presence of stabilizing agents may be necessary.[8]

  • Inactive Substrate: Verify the integrity and concentration of the substrate, formylglycinamidine-ribonucleotide (FGAM).

  • Presence of Inhibitors: Contaminants in the enzyme preparation or assay components can inhibit activity. For example, high concentrations of salts or chelating agents like EDTA can be detrimental.[9]

Troubleshooting Steps:

  • Optimize Buffer pH: Perform a pH titration curve to determine the optimal pH for your specific this compound synthetase. Start with a range around neutral pH (e.g., 7.0 - 8.5).

  • Titrate ATP and Mg²⁺: Empirically determine the optimal concentrations of ATP and Mg²⁺. A common starting point is to have a slight excess of Mg²⁺ over the ATP concentration.

  • Assess Enzyme Integrity: Run an SDS-PAGE gel to check for protein degradation. If degradation is observed, re-purify the enzyme and handle it with care, always keeping it on ice.

  • Use Fresh Substrates and Reagents: Prepare fresh substrate solutions and ensure all other reagents are within their expiration dates.

  • Include Controls: Always run positive and negative controls in your assays to validate the results.[10]

2. My purified this compound synthetase is precipitating. How can I improve its solubility and stability?

Protein precipitation is a sign of instability. Here are some strategies to improve the solubility and long-term stability of your purified this compound synthetase:

  • Optimize Buffer Composition: The buffer used for storage is as critical as the reaction buffer. Ensure the pH is optimal for stability, which may differ slightly from the optimal pH for activity.[11]

  • Include Stabilizing Agents: The addition of certain excipients can significantly enhance protein stability.[8] Consider adding:

    • Glycerol: Typically used at concentrations of 10-50% (v/v) to stabilize proteins by favoring the hydrated protein structure.

    • Sugars: Sucrose or trehalose at concentrations around 0.25-1 M can also act as effective cryoprotectants and stabilizers.

    • Detergents: Low concentrations of non-ionic detergents (e.g., Triton X-100 or Tween-20) can sometimes prevent aggregation, but be cautious as they can also interfere with some assays.[9]

  • Adjust Salt Concentration: The ionic strength of the buffer can influence protein solubility. While high salt concentrations can sometimes lead to "salting out" and precipitation, moderate salt concentrations (e.g., 50-150 mM NaCl or KCl) are often required for stability.

  • Protein Concentration: Highly concentrated protein solutions are more prone to aggregation. Determine the optimal concentration for storage and dilute just before use.

3. I am seeing inconsistent results between experiments. What could be the cause?

Inconsistent results can be frustrating and point to variability in your experimental setup. Here are common culprits and solutions:

  • Pipetting Errors: Inaccurate pipetting, especially of small volumes, can lead to significant variations.[9] Always use calibrated pipettes and consider preparing master mixes for your reactions to ensure consistency.

  • Temperature Fluctuations: Enzyme kinetics are highly sensitive to temperature.[11] Ensure all your reagents and reaction plates are properly equilibrated to the assay temperature before starting the reaction.

  • Reagent Instability: Some reagents, like ATP, can degrade with multiple freeze-thaw cycles. Aliquot your reagents into smaller, single-use volumes.[9]

  • Variability in Enzyme Preparation: Different batches of purified enzyme may have slightly different activities. It is crucial to perform a quality control check on each new batch of purified this compound synthetase.

4. Could my results be affected by substrate inhibition?

Substrate inhibition occurs when high concentrations of a substrate lead to a decrease in enzyme activity. While not extensively documented for this compound synthetase specifically, it is a possibility for many enzymes.[12]

  • How to Check for Substrate Inhibition: Perform a substrate titration experiment where you measure enzyme activity over a wide range of FGAM concentrations. If you observe a decrease in activity at very high substrate concentrations, this indicates substrate inhibition.

  • Solution: If substrate inhibition is observed, ensure that you are using a substrate concentration that is in the optimal range (typically around the Km value) for your experiments.

Data Presentation: Recommended Buffer Conditions

The following table summarizes generally recommended starting conditions for this compound synthetase experiments based on available literature. Note that optimal conditions may vary depending on the source of the enzyme.

ParameterRecommended RangeNotes
pH 7.0 - 8.5The optimal pH should be determined empirically for each specific enzyme.[1]
Buffer Tris-HCl, HEPESChoose a buffer with a pKa close to the desired pH.
Buffer Concentration 50 - 100 mM
ATP Concentration 1 - 5 mMShould be optimized in conjunction with Mg²⁺ concentration.
Magnesium (Mg²⁺) Concentration 2 - 10 mMA slight molar excess over ATP is generally recommended.[4][5]
Salt (e.g., KCl, NaCl) 50 - 150 mMCan aid in protein stability, but high concentrations may be inhibitory.
Stabilizers (for storage) 10-50% GlycerolRecommended for long-term storage at -80°C.[8]

Experimental Protocols

1. Expression and Purification of Recombinant E. coli this compound Synthetase (purM)

This protocol is a general guideline for the expression and purification of His-tagged this compound synthetase from E. coli.

  • Gene Cloning and Expression:

    • Clone the E. coli purM gene into a suitable expression vector (e.g., pET vector with an N-terminal His6-tag).[13]

    • Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).[14][15]

    • Grow the cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression with IPTG (e.g., 0.1-1 mM) and continue to grow the culture at a lower temperature (e.g., 18-25°C) overnight.

    • Harvest the cells by centrifugation.

  • Purification:

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 10% glycerol, 1 mM PMSF, and lysozyme).

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation.

    • Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-50 mM imidazole, 10% glycerol).

    • Elute the protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole, 10% glycerol).

    • Analyze the fractions by SDS-PAGE for purity.

    • Pool the pure fractions and dialyze against a storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM KCl, 1 mM DTT, 20% glycerol).

    • Store the purified enzyme in aliquots at -80°C.

2. This compound Synthetase Activity Assay (Coupled Spectrophotometric Assay)

Since the product of the this compound synthetase reaction, 5-aminoimidazole ribotide (this compound), does not have a distinct absorbance change, a coupled enzyme assay is often employed. This protocol couples the production of ADP from the this compound synthetase reaction to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.

  • Reaction Components:

    • Pyruvate kinase (PK)

    • Lactate dehydrogenase (LDH)

    • Phosphoenolpyruvate (PEP)

    • NADH

    • ATP

    • MgCl₂

    • FGAM (substrate)

    • Purified this compound synthetase

  • Assay Protocol:

    • Prepare a reaction mixture in a 96-well plate containing:

      • 50 mM Tris-HCl, pH 7.5

      • 100 mM KCl

      • 10 mM MgCl₂

      • 1 mM PEP

      • 0.2 mM NADH

      • 5 mM ATP

      • 10 U/mL PK

      • 10 U/mL LDH

      • Varying concentrations of FGAM

    • Initiate the reaction by adding purified this compound synthetase.

    • Immediately monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C) using a plate reader.

    • The rate of NADH oxidation is proportional to the rate of ADP production, and thus to the activity of this compound synthetase.

    • Calculate the specific activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Visualizations

Experimental_Workflow cluster_cloning Gene Cloning & Expression cluster_purification Protein Purification cluster_assay Activity Assay cloning Clone purM into expression vector transformation Transform into E. coli BL21(DE3) cloning->transformation growth Grow culture to OD600 0.6-0.8 transformation->growth induction Induce with IPTG growth->induction harvest Harvest cells induction->harvest lysis Cell Lysis harvest->lysis clarification Clarify Lysate lysis->clarification affinity Ni-NTA Affinity Chromatography clarification->affinity wash Wash affinity->wash elution Elution wash->elution dialysis Dialysis & Storage elution->dialysis initiation Initiate with This compound Synthetase dialysis->initiation reaction_setup Set up coupled reaction mix reaction_setup->initiation measurement Measure A340 decrease initiation->measurement analysis Calculate Activity measurement->analysis

Fig. 1: Experimental workflow for this compound synthetase studies.

Purine_Biosynthesis_Pathway PRPP PRPP PRA PRA PRPP->PRA GPAT GAR GAR PRA->GAR GART FGAR FGAR GAR->FGAR GART FGAM FGAM FGAR->FGAM PFAS This compound This compound FGAM->this compound AIRS (this compound Synthetase) Cthis compound Cthis compound This compound->Cthis compound AIRC SAICAR SAICAR Cthis compound->SAICAR SAICARS AICAR AICAR SAICAR->AICAR ADSL FAICAR FAICAR AICAR->FAICAR ATIC IMP IMP FAICAR->IMP ATIC title De Novo Purine Biosynthesis Pathway

Fig. 2: Role of this compound Synthetase in purine biosynthesis.

Troubleshooting_Logic cluster_buffer Buffer Conditions cluster_enzyme Enzyme Integrity cluster_reagents Substrates & Reagents start Low/No Activity check_ph Check pH start->check_ph check_degradation SDS-PAGE for Degradation start->check_degradation check_fgam Verify FGAM Integrity start->check_fgam check_atp_mg Check [ATP] & [Mg²⁺] check_salt Check Salt Conc. solution Optimize Conditions & Re-run Assay check_salt->solution check_storage Review Storage Conditions check_storage->solution check_contaminants Check for Inhibitors check_contaminants->solution

Fig. 3: Troubleshooting logic for low enzyme activity.

References

Validation & Comparative

Acute Insulin Response (AIR) as a Biomarker for Metabolic Disease: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The early and accurate identification of individuals at risk for metabolic diseases, such as type 2 diabetes, is crucial for timely intervention and improved patient outcomes. The Acute Insulin Response (AIR) to a glucose challenge has long been considered a key indicator of β-cell function and a potential biomarker for metabolic disease. This guide provides a comprehensive comparison of this compound with other commonly used biomarkers, presenting supporting experimental data, detailed protocols, and relevant signaling pathways to aid researchers in their selection of appropriate tools for metabolic studies.

Performance Comparison of Metabolic Biomarkers

The selection of a biomarker for assessing metabolic disease risk often involves a trade-off between physiological relevance, accuracy, and practical feasibility. While the hyperinsulinemic-euglycemic clamp remains the gold standard for measuring insulin sensitivity, its complexity limits its use in large-scale studies. Consequently, several surrogate markers have been developed. This section compares the performance of this compound with two widely used indices: the Homeostatic Model Assessment of Insulin Resistance (HOMA-IR) and the Metabolic Score for Insulin Resistance (METS-IR).

BiomarkerPrincipleAdvantagesDisadvantagesPerformance in Predicting Metabolic Disease
Acute Insulin Response (this compound) Measures the initial burst of insulin secretion from pancreatic β-cells in response to an intravenous glucose challenge. It reflects first-phase insulin secretion, a critical component of glucose homeostasis.Provides a direct assessment of β-cell function and is an independent predictor of type 2 diabetes, even in individuals with normal fasting glucose.[1]Requires an intravenous glucose tolerance test (IVGTT), which is invasive, time-consuming, and less suitable for large cohort studies.Limited head-to-head comparative studies with HOMA-IR and METS-IR using standardized performance metrics like AUC are available. However, its direct measurement of β-cell function provides unique physiological insights.
HOMA-IR Estimates insulin resistance from fasting plasma glucose and insulin concentrations.Simple, minimally invasive (requires only a fasting blood sample), and widely used in epidemiological studies.Less accurate in individuals with impaired β-cell function or those on insulin therapy.[2] Its predictive power can be influenced by age and gender.A meta-analysis showed that higher HOMA-IR values are associated with an increased risk of developing type 2 diabetes (HR 1.87), non-fatal major adverse cardiovascular events (HR 1.46), and hypertension (HR 1.35).[3][4] In predicting metabolic syndrome, one study reported an AUC of 0.680.[5]
METS-IR A non-insulin-based score calculated from fasting glucose, triglycerides, HDL cholesterol, and body mass index (BMI).Does not require insulin measurement, making it cost-effective and readily applicable in various clinical settings.As a composite score, it may not delineate the specific contribution of insulin resistance versus other metabolic factors.Studies have shown that METS-IR can be superior to HOMA-IR in predicting metabolic syndrome and other metabolic diseases. For predicting prevalent metabolic syndrome, one study reported an AUC of 0.837 for the TyG index (a component of METS-IR) compared to 0.680 for HOMA-IR.[5] Another study comparing METS-IR and HOMA-IR for predicting new-onset chronic kidney disease found METS-IR to have a significantly higher integrated AUC (0.775 vs. 0.767).[6] For predicting MAFLD, METS-IR also showed a better AUC than HOMA-IR (0.831 vs. 0.767).[7]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible measurement of metabolic biomarkers.

Acute Insulin Response (this compound) via Intravenous Glucose Tolerance Test (IVGTT)

The IVGTT is the standard method for measuring this compound.

Procedure:

  • Participant Preparation: Subjects should fast for 10-12 hours overnight. A diet rich in carbohydrates (at least 150g/day) is recommended for three days preceding the test.[8]

  • Catheter Placement: An intravenous catheter is inserted into an antecubital vein for glucose infusion and another in the contralateral hand or wrist, which is heated to arterialize the venous blood, for blood sampling.

  • Baseline Sampling: At least two baseline blood samples are collected at -10 and -5 minutes before the glucose infusion.

  • Glucose Infusion: A bolus of 25g of glucose (as a 50% dextrose solution) is infused intravenously over 3 minutes.[1]

  • Post-Infusion Sampling: Blood samples for plasma glucose and insulin are collected at specific time points, typically at 1, 3, 5, 10, 20, 30, and 50 minutes after the glucose bolus.[9]

  • This compound Calculation: The acute insulin response is calculated as the mean of the incremental insulin concentrations at 3 and 5 minutes above the baseline insulin level.[1]

Homeostatic Model Assessment of Insulin Resistance (HOMA-IR)

HOMA-IR is a widely used method for estimating insulin resistance from fasting samples.

Procedure:

  • Participant Preparation: Subjects should fast overnight for at least 8-12 hours.

  • Blood Sampling: A single fasting blood sample is collected.

  • Biochemical Analysis: Plasma glucose and insulin concentrations are measured.

  • HOMA-IR Calculation: The HOMA-IR index is calculated using the following formula:

    • HOMA-IR = (Fasting Insulin (μU/mL) x Fasting Glucose (mmol/L)) / 22.5[5]

Metabolic Score for Insulin Resistance (METS-IR)

METS-IR is a non-insulin-based index for assessing insulin sensitivity.

Procedure:

  • Participant Preparation: Subjects should fast overnight for at least 8-12 hours.

  • Data Collection: Fasting blood is collected for the measurement of glucose, triglycerides, and HDL cholesterol. Height and weight are measured to calculate the Body Mass Index (BMI).

  • METS-IR Calculation: The METS-IR index is calculated using the following formula:

    • METS-IR = (Ln[2 × Fasting Glucose (mg/dL) + Fasting Triglycerides (mg/dL)] × BMI [ kg/m ²]) / (Ln[HDL-C (mg/dL)])

Signaling Pathways and Experimental Workflows

Understanding the underlying biological mechanisms is crucial for interpreting biomarker data. The following diagrams illustrate key signaling pathways and the experimental workflow for assessing these metabolic biomarkers.

Beta_Cell_Insulin_Secretion Glucose Glucose GLUT2 GLUT2 Transporter Glucose->GLUT2 Enters β-cell Metabolism Glycolysis & Citric Acid Cycle GLUT2->Metabolism ATP Increased ATP/ADP Ratio Metabolism->ATP KATP KATP Channel Closure ATP->KATP Depolarization Membrane Depolarization KATP->Depolarization Ca_Channel Voltage-Gated Ca2+ Channel Opening Depolarization->Ca_Channel Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Exocytosis Insulin Granule Exocytosis Ca_Influx->Exocytosis Insulin_Secretion Insulin Secretion Exocytosis->Insulin_Secretion

Figure 1: Glucose-Stimulated Insulin Secretion Pathway in Pancreatic β-Cells.

Insulin_Signaling_Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS Insulin Receptor Substrate (IRS) IR->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Activates Akt Akt/PKB PDK1->Akt Phosphorylates GLUT4 GLUT4 Translocation to Membrane Akt->GLUT4 Glycogen Glycogen Synthesis Akt->Glycogen Lipogenesis Lipogenesis Akt->Lipogenesis Gluconeogenesis Decreased Gluconeogenesis Akt->Gluconeogenesis Glucose_Uptake Increased Glucose Uptake GLUT4->Glucose_Uptake

Figure 2: Insulin Signaling Pathway in Target Tissues (e.g., Muscle, Adipose).

Biomarker_Workflow Patient Research Participant Fasting Overnight Fasting Patient->Fasting IVGTT_node IVGTT (IV Glucose Bolus) Fasting->IVGTT_node Fasting_Sample Fasting Blood Sample Fasting->Fasting_Sample Serial_Samples Serial Blood Samples IVGTT_node->Serial_Samples Glucose_Insulin Measure Glucose & Insulin Fasting_Sample->Glucose_Insulin Lipids_BMI Measure Lipids & BMI Fasting_Sample->Lipids_BMI Serial_Samples->Glucose_Insulin AIR_Calc This compound Calculation HOMA_Calc HOMA-IR Calculation METS_Calc METS-IR Calculation Glucose_Insulin->AIR_Calc Glucose_Insulin->HOMA_Calc Glucose_Insulin->METS_Calc Lipids_BMI->METS_Calc

References

A Comparative Guide to the Synthesis of Amino-imidazole Ribonucleotide (AIR)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Amino-imidazole Ribonucleotide (AIR) is a critical intermediate in the de novo purine biosynthesis pathway, making it a molecule of significant interest for research in metabolic pathways, enzymology, and as a potential target for therapeutic intervention. The ability to efficiently synthesize this compound is paramount for these studies. This guide provides a comparative analysis of the primary alternative pathways for this compound synthesis: de novo biosynthesis, chemical synthesis, and in vitro enzymatic synthesis. We present a summary of their performance, supporting experimental data where available, and detailed methodologies.

Comparison of this compound Synthesis Pathways

The selection of a synthesis pathway for this compound depends on the desired scale, purity requirements, and available resources. While the de novo pathway is the natural cellular route, chemical and in vitro enzymatic methods offer greater control and the potential for larger-scale production.

PathwayKey FeaturesAdvantagesDisadvantagesReported YieldPurity
De Novo Biosynthesis Cellular process involving a series of enzymatic reactions.Natural physiological pathway.Complex to replicate in vitro, low yield of specific intermediate, difficult to isolate this compound from cellular matrix.Not applicable for isolated this compound production.N/A
Chemical Synthesis Multi-step organic synthesis from commercially available precursors.Scalable, well-defined reaction steps.Can be lengthy, may require protection/deprotection steps, potential for side-products, lability of this compound derivatives.[1][2]Intermediate yield of 67% for acetylated AIRs reported.[3]Variable, requires extensive purification.
In Vitro Enzymatic Synthesis Utilizes purified enzymes from the de novo pathway to convert a substrate to this compound.High specificity, mild reaction conditions, potentially high yield and purity.[4][5]Requires expression and purification of active enzymes, can be costly for large-scale production.Overall pathway yield for purine nucleotides up to 66%.[4]Potentially high.

Visualizing the Synthesis Pathways

To better understand the flow of each synthesis route, the following diagrams illustrate the key steps.

de_novo_pathway cluster_0 De Novo Purine Biosynthesis PRPP Phosphoribosyl Pyrophosphate (PRPP) PRA Phosphoribosylamine (PRA) PRPP->PRA Amidophosphoribosyl- transferase GAR Glycinamide Ribonucleotide (GAR) PRA->GAR GAR Synthetase FGAR Formylglycinamide Ribonucleotide (FGAR) GAR->FGAR GAR Transformylase FGAM Formylglycinamidine Ribonucleotide (FGAM) FGAR->FGAM FGAM Synthetase This compound Amino-imidazole Ribonucleotide (this compound) FGAM->this compound This compound Synthetase Purine_Nucleotides Purine Nucleotides This compound->Purine_Nucleotides Multiple Steps

De Novo Biosynthesis of this compound.

chemical_synthesis_workflow cluster_1 Chemical Synthesis Workflow AICA_Ribonucleoside 5-Aminoimidazole-4-carboxamide Ribonucleoside (AICARs) Protected_AIRs Protected 5-Aminoimidazole Ribonucleoside (AIRs) AICA_Ribonucleoside->Protected_AIRs Chemical Modification Deprotected_AIRs 5-Aminoimidazole Ribonucleoside (AIRs) Protected_AIRs->Deprotected_AIRs Deprotection This compound Amino-imidazole Ribonucleotide (this compound) Deprotected_AIRs->this compound Phosphorylation Purification Purification This compound->Purification

Chemical Synthesis of this compound.

enzymatic_synthesis_workflow cluster_2 In Vitro Enzymatic Synthesis Workflow FGAM Formylglycinamidine Ribonucleotide (FGAM) Reaction_Mix Reaction Incubation (FGAM, ATP, Mg2+) FGAM->Reaction_Mix AIR_Synthetase Purified this compound Synthetase AIR_Synthetase->Reaction_Mix This compound Amino-imidazole Ribonucleotide (this compound) Reaction_Mix->this compound Purification Purification (e.g., Chromatography) This compound->Purification

In Vitro Enzymatic Synthesis of this compound.

Experimental Protocols

Chemical Synthesis of 5-Aminoimidazole Ribonucleoside (AIRs)

This protocol is adapted from the non-enzymatic synthesis of 5-aminoimidazole ribonucleoside (AIRs), the unphosphorylated precursor to this compound.[2][3] The final phosphorylation step to yield this compound would require a subsequent reaction.

Materials:

  • 5-Amino-1-β-D-ribofuranosylimidazole-4-carboxamide (AICA ribonucleoside)

  • Acetic anhydride

  • Pyridine

  • Methanol

  • Sodium methoxide

  • Dowex 50 (H+ form) resin

  • Silica gel for chromatography

Procedure:

  • Acetylation of AICA ribonucleoside: AICA ribonucleoside is treated with acetic anhydride in pyridine to protect the hydroxyl groups.

  • Hofmann Rearrangement: The resulting acetamide is subjected to a Hofmann rearrangement using a suitable reagent (e.g., sodium hypobromite) to convert the carboxamide group to an amino group, yielding the tri-O-acetylated AIRs. A reported yield for this intermediate is 67%.[3]

  • Deprotection: The acetyl groups are removed by treatment with sodium methoxide in methanol.

  • Purification: The crude AIRs is purified by chromatography on a Dowex 50 (H+ form) resin column, followed by silica gel chromatography.

Note: 5-aminoimidazole derivatives are known to be unstable, and care should be taken during purification and storage.[1][2]

In Vitro Enzymatic Synthesis of this compound

This protocol outlines a potential method for the in vitro enzymatic synthesis of this compound using purified this compound synthetase. This approach focuses on the final step of this compound formation in the de novo pathway.

1. Expression and Purification of this compound Synthetase (PurM):

  • The gene encoding for this compound synthetase (purM) from a suitable organism (e.g., Escherichia coli) is cloned into an expression vector with a purification tag (e.g., His-tag).

  • The recombinant protein is overexpressed in a suitable host strain (e.g., E. coli BL21(DE3)).

  • The enzyme is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA chromatography) followed by size-exclusion chromatography to ensure high purity.[6]

2. Synthesis of the Substrate, 5'-Phosphoribosylformylglycinamidine (FGAM):

  • FGAM can be synthesized and purified through a preceding series of enzymatic reactions using purified enzymes from the de novo pathway (GAR synthetase, GAR transformylase, and FGAM synthetase) starting from commercially available precursors like ribose-5-phosphate, glycine, formate, and glutamine.

3. In Vitro Synthesis of this compound:

  • Reaction Mixture:

    • Purified this compound synthetase

    • FGAM (substrate)

    • ATP (cofactor)

    • MgCl₂ (cofactor for ATPase activity)

    • Buffer (e.g., Tris-HCl, pH 7.5)

  • Procedure:

    • Combine the reaction components in a microcentrifuge tube.

    • Incubate the reaction at an optimal temperature for the enzyme (e.g., 37°C).

    • Monitor the progress of the reaction by quantifying the formation of this compound using methods such as HPLC.[7][8][9][10]

4. Purification of this compound:

  • The reaction is quenched, and the protein is removed (e.g., by precipitation or filtration).

  • This compound can be purified from the reaction mixture using techniques like anion-exchange chromatography or reversed-phase HPLC.

Note: While a complete in vitro pathway for purine nucleotide synthesis has been demonstrated with an overall yield of up to 66%, the specific yield for the isolation of the intermediate this compound has not been reported.[4] This approach offers high specificity, likely resulting in a purer product with fewer side reactions compared to chemical synthesis.[5]

Data Presentation

Direct comparative quantitative data for the synthesis of this compound via these different pathways is limited in the literature. The following table summarizes the available and inferred performance metrics.

ParameterChemical SynthesisIn Vitro Enzymatic Synthesis
Starting Material 5-Aminoimidazole-4-carboxamide Ribonucleoside5'-Phosphoribosylformylglycinamidine (FGAM)
Key Reagents/Components Organic solvents, protecting groups, phosphorylating agentsPurified this compound synthetase, ATP, MgCl₂, Buffer
Reaction Conditions Often requires anhydrous conditions, potentially harsh reagentsAqueous buffer, mild physiological conditions (e.g., pH 7.5, 37°C)
Reported Yield 67% for an intermediate (acetylated AIRs).[3] Final yield for this compound is not specified.Up to 66% for the overall purine synthesis pathway.[4] Specific yield for this compound isolation is not reported.
Purity Dependent on extensive purification to remove byproducts.Potentially high due to enzyme specificity.
Scalability More readily scalable for larger quantities.Can be limited by the cost and availability of purified enzymes and substrates.

Conclusion

Both chemical and in vitro enzymatic synthesis present viable alternatives to cellular extraction for obtaining Amino-imidazole Ribonucleotide. Chemical synthesis offers a more established route for scalability, though it may be hampered by the instability of intermediates and the need for extensive purification. In vitro enzymatic synthesis, while less established for the specific production and isolation of this compound, promises a highly specific and potentially high-yielding route under mild conditions. The choice of method will ultimately depend on the specific requirements of the research, including the desired quantity, purity, and the available expertise and resources. Further research is needed to optimize the protocols for both chemical and enzymatic synthesis of this compound to provide more definitive comparative data on their efficiency and yields.

References

Navigating the Purine Maze: A Comparative Look at Inhibitors of De Novo Purine Synthesis with a Focus on AIR Synthetase

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the de novo purine synthesis pathway presents a critical landscape for therapeutic intervention in cancer, inflammatory diseases, and infectious agents. While many enzymes in this pathway have been successfully targeted, AIR synthetase (phosphoribosylformylglycinamidine cyclo-ligase), a key enzyme catalyzing the fifth step, remains a largely untapped target with no well-characterized, specific inhibitors to date. This guide provides a comparative analysis of inhibitors targeting the de novo purine synthesis pathway, offering insights that can inform strategies for the future development of this compound synthetase-specific inhibitors.

The Crucial Role of this compound Synthetase in Purine Nucleotide Biosynthesis

The de novo synthesis of purine nucleotides is a fundamental cellular process that builds purine rings from basic precursors. This multi-step pathway is essential for the production of adenosine and guanosine nucleotides, the building blocks of DNA and RNA, as well as key molecules in cellular signaling and energy metabolism.

This compound synthetase (EC 6.3.3.1) plays a pivotal role in this pathway by catalyzing the ATP-dependent cyclization of 2-(formamido)-N1-(5-phosphoribosyl)acetamidine (FGAM) to form 5-aminoimidazole ribonucleotide (this compound).[1] This reaction is a critical step in the formation of the imidazole ring of the purine nucleus. In humans, this compound synthetase is part of a trifunctional protein that also contains the enzymatic activities for two other steps in the pathway, highlighting its central role.[1] Given its essential function, the inhibition of this compound synthetase would disrupt the entire de novo purine synthesis pathway, making it a promising, yet underexplored, target for therapeutic development.

Indirect Inhibition of the this compound Synthetase Step Through Pathway Blockade

While specific inhibitors of this compound synthetase are not currently available, the pathway is effectively targeted by several well-established drugs that inhibit other key enzymes. These inhibitors lead to a depletion of downstream products and a potential accumulation of substrates for this compound synthetase, thereby indirectly impacting its function and the overall pathway flux.

Here, we compare two prominent inhibitors of the de novo purine synthesis pathway:

InhibitorTarget EnzymeMechanism of ActionTherapeutic ApplicationsKey Experimental Findings
Methotrexate (MTX) Dihydrofolate Reductase (DHFR)Competitively inhibits DHFR, leading to a depletion of tetrahydrofolate (THF) cofactors required for two steps in the purine synthesis pathway (catalyzed by GAR transformylase and AICAR transformylase).Cancer (leukemia, lymphoma, breast cancer), autoimmune diseases (rheumatoid arthritis, psoriasis).In cell-based assays, MTX treatment leads to a significant decrease in purine nucleotide pools. This inhibition can be rescued by the addition of downstream purine nucleosides like hypoxanthine.
Lometrexol (LMX) Glycinamide Ribonucleotide Formyltransferase (GARFT)A potent and specific inhibitor of GARFT, which catalyzes the third step of the de novo purine synthesis pathway.Investigated as an anticancer agent.Lometrexol has been shown to cause a dose-dependent inhibition of purine synthesis in various cancer cell lines. Its cytotoxicity is directly linked to the depletion of purine nucleotides.

Lessons from a Neighboring Target: The Case of this compound Carboxylase Inhibitors

The development of inhibitors for this compound carboxylase (EC 4.1.1.21), the enzyme that catalyzes the step immediately following the this compound synthetase reaction, provides a valuable blueprint for how this compound synthetase inhibitors could be developed. The most well-characterized inhibitor of this compound carboxylase is 4-nitro-5-aminoimidazole ribonucleotide (Nthis compound).

Nthis compound is a slow, tight-binding inhibitor of this compound carboxylase with a Ki of 0.34 nM.[2] Its design was based on mimicking the transition state or a reactive intermediate of the carboxylation reaction. Structure-activity relationship (SAR) studies of Nthis compound and its analogs have revealed that the electronic properties of the imidazole ring are critical for potent inhibition.[2] This knowledge-driven approach, combining mechanistic understanding with synthetic chemistry, serves as a powerful paradigm for the discovery of inhibitors for other enzymes in the purine pathway, including this compound synthetase.

Experimental Protocols for the Discovery and Characterization of this compound Synthetase Inhibitors

The development of specific this compound synthetase inhibitors will require robust biochemical and cellular assays. Below are detailed methodologies for key experiments that can be adapted for this purpose.

Biochemical Assay for this compound Synthetase Activity

This assay measures the enzymatic activity of purified this compound synthetase by detecting the production of ADP, a co-product of the cyclization reaction.

Materials:

  • Purified recombinant this compound synthetase

  • FGAM (substrate)

  • ATP (co-substrate)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system

  • Test compounds (potential inhibitors)

Procedure:

  • Prepare a reaction mixture containing assay buffer, FGAM, and the test compound at various concentrations.

  • Initiate the reaction by adding a pre-determined concentration of purified this compound synthetase.

  • Incubate the reaction at 37°C for a specified time (e.g., 30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding the ADP-Glo™ Reagent, which terminates the enzymatic reaction and depletes the remaining ATP.

  • Add the Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase-luciferin reaction.

  • Measure the luminescence using a plate reader. The light output is proportional to the amount of ADP generated and thus to the this compound synthetase activity.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Cell-Based Assay for De Novo Purine Synthesis Inhibition

This assay assesses the ability of a compound to inhibit the entire de novo purine synthesis pathway in living cells.

Materials:

  • Cancer cell line known to have high rates of de novo purine synthesis (e.g., HeLa, A549)

  • Cell culture medium and supplements

  • [¹⁴C]-glycine or [¹³C]-glycine (isotopic tracer)

  • Test compounds

  • Scintillation counter or mass spectrometer

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a predetermined time (e.g., 24 hours).

  • Add the isotopic tracer ([¹⁴C]-glycine or [¹³C]-glycine) to the cell culture medium and incubate for a further period (e.g., 4-8 hours). Glycine is incorporated into the purine ring during de novo synthesis.

  • Wash the cells to remove unincorporated tracer.

  • Lyse the cells and precipitate the nucleic acids (DNA and RNA).

  • Quantify the amount of incorporated radiolabel in the nucleic acid fraction using a scintillation counter, or analyze the isotopic enrichment of purine bases by mass spectrometry.

  • A reduction in the incorporation of the tracer in the presence of the test compound indicates inhibition of the de novo purine synthesis pathway.

Visualizing the Pathway and Experimental Logic

To better understand the context of this compound synthetase and the strategies for its inhibition, the following diagrams illustrate the de novo purine synthesis pathway and a typical workflow for inhibitor screening.

de_novo_purine_synthesis cluster_pathway De Novo Purine Synthesis Pathway cluster_inhibitors Known Inhibitors PRPP PRPP PRA PRA PRPP->PRA GPAT GAR GAR PRA->GAR GART FGAR FGAR GAR->FGAR GART FGAM FGAM FGAR->FGAM FGAMS This compound This compound FGAM->this compound AIRS (Target) Cthis compound Cthis compound This compound->Cthis compound AIRC SAICAR SAICAR Cthis compound->SAICAR SAICARS AICAR AICAR SAICAR->AICAR ADSL FAICAR FAICAR AICAR->FAICAR ATIC IMP IMP FAICAR->IMP ATIC MTX Methotrexate MTX->GAR Inhibits THF regeneration LMX Lometrexol LMX->GAR Inhibits GARFT domain of GART

Caption: The de novo purine synthesis pathway, highlighting this compound synthetase (AIRS) as a key enzyme.

inhibitor_screening_workflow cluster_workflow Inhibitor Screening and Characterization Workflow A Compound Library Screening (Biochemical Assay) B Hit Identification (Compounds showing >50% inhibition) A->B C Dose-Response Analysis (IC50 Determination) B->C D Cell-Based Assay (Confirmation of Pathway Inhibition) C->D E Lead Optimization (SAR Studies) D->E F In Vivo Efficacy Studies E->F

Caption: A generalized workflow for the screening and development of enzyme inhibitors.

Future Directions

The development of specific this compound synthetase inhibitors represents a significant opportunity in drug discovery. A focused effort employing high-throughput screening of diverse chemical libraries, coupled with structure-based drug design informed by the crystal structure of this compound synthetase, could lead to the identification of novel lead compounds. The experimental protocols outlined in this guide provide a solid foundation for such an endeavor. The successful development of this compound synthetase inhibitors would not only provide new therapeutic agents but also valuable chemical probes to further elucidate the regulation and cellular roles of the de novo purine synthesis pathway.

References

A Comparative Guide to the 5-Aminoimidazole Ribotide (AIR) Synthesis Pathway Across Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The de novo purine biosynthesis pathway, responsible for synthesizing purine nucleotides from simple precursors, is a fundamental metabolic process essential for the creation of DNA, RNA, and various energy carriers.[1][2] A key intermediate in this pathway is 5-aminoimidazole ribotide (AIR). The series of enzymatic reactions leading to this compound synthesis exhibits notable differences across the domains of life, particularly in the structural organization of the enzymes involved.[3] Understanding these variations is critical for the development of targeted therapeutics, such as antimicrobial and anticancer agents.[1][4][5]

Cross-Species Comparison of the this compound Synthesis Pathway

The synthesis of this compound is the fifth step in the ten-step conversion of phosphoribosyl pyrophosphate (PRPP) to inosine monophosphate (IMP), the precursor for all purine nucleotides.[1][6] The pathway to this compound involves several enzymatic conversions, with significant organizational differences between bacteria (like E. coli) and eukaryotes (like Homo sapiens).

In bacteria, the pathway is predominantly catalyzed by a series of monofunctional enzymes. In contrast, vertebrates utilize multifunctional enzymes that combine several catalytic activities into a single polypeptide chain.[3][7] This consolidation is thought to enhance catalytic efficiency through substrate channeling and coordinated regulation.

Specifically, the conversion of Glycinamide Ribonucleotide (GAR) to this compound involves three enzymatic steps:

  • GAR → FGAR: Catalyzed by GAR transformylase.

  • FGAR → FGAM: Catalyzed by FGAM synthetase.

  • FGAM → this compound: Catalyzed by this compound synthetase.

In humans, the enzymes for steps 1 and 3 (GAR transformylase and this compound synthetase), along with an earlier pathway enzyme (GARS, step 2 of purine synthesis), are fused into a single trifunctional GART protein .[1][3][6] In bacteria, these three activities are carried out by separate, monofunctional enzymes encoded by the purN, purL, and purM genes, respectively.

Below is a table summarizing the key enzymatic differences leading to this compound synthesis between E. coli and H. sapiens.

Step (in Purine Pathway)ReactionE. coli Enzyme (Gene)H. sapiens Enzyme (Gene)
Step 3 GAR → FGARGART (PurN)Trifunctional GART (GART)
Step 4 FGAR → FGAMFGAMS (PurL)FGAMS (PFAS)
Step 5 FGAM → this compoundAIRS (PurM)Trifunctional GART (GART)

GART: Glycinamide ribonucleotide transformylase; FGAMS: Formylglycinamide ribonucleotide synthetase; AIRS: Aminoimidazole ribonucleotide synthetase.

Quantitative Comparison of Key Enzymes

While comprehensive kinetic data across multiple species for all pathway enzymes are not uniformly available in the literature, the existing data highlight differences in substrate affinity and turnover rates. These parameters are crucial for understanding the metabolic flux through the pathway and for designing effective enzyme inhibitors.

Currently, directly comparable, side-by-side kinetic data for the complete set of this compound synthesis enzymes across E. coli and H. sapiens from a single study is limited. Kinetic parameters are highly dependent on assay conditions.

Visualizing the Pathway Divergence

The organizational differences in the enzymes for this compound synthesis can be clearly visualized. In bacteria, the pathway proceeds with distinct, individual proteins, whereas in humans, a multi-domain protein streamlines part of the process.

Caption: Enzymatic steps from GAR to this compound in E. coli vs. Humans.

Experimental Protocols

The study of the this compound synthesis pathway relies on robust experimental assays to determine enzyme activity and kinetics. A common method is the spectrophotometric enzyme assay, which measures the change in absorbance of a substrate or product over time.

Protocol: Spectrophotometric Assay for this compound Synthetase (PurM/AIRS domain) Activity

This protocol is adapted from general methodologies for ATP-dependent ligases.

Objective: To determine the kinetic parameters (Km and Vmax) of this compound synthetase by monitoring ATP consumption.

Principle: The activity of this compound synthetase, which converts FGAM to this compound, is coupled to the hydrolysis of ATP to ADP.[8] The rate of ADP production can be measured using a coupled enzyme system where ADP is used to oxidize NADH, a compound that absorbs light at 340 nm. The decrease in absorbance at 340 nm is proportional to the this compound synthetase activity.

Materials:

  • Purified this compound synthetase (or trifunctional GART protein)

  • FGAM (substrate)

  • ATP

  • Assay Buffer: 50 mM HEPES or Tris-HCl, pH 8.0, containing 100 mM KCl, 10 mM MgCl2

  • Coupling enzyme system:

    • Pyruvate kinase (PK)

    • Lactate dehydrogenase (LDH)

    • Phosphoenolpyruvate (PEP)

    • NADH

  • UV/Vis Spectrophotometer with temperature control (e.g., 37°C)

  • 96-well UV-transparent microplates or quartz cuvettes

Procedure:

  • Prepare Reagent Mix: In the assay buffer, prepare a master mix containing saturating concentrations of PEP (e.g., 2 mM), NADH (e.g., 0.2 mM), and an excess of the coupling enzymes PK and LDH (e.g., 5-10 units/mL each).

  • Reaction Setup:

    • To a well or cuvette, add the reagent mix.

    • Add ATP to the desired final concentration.

    • Add the substrate FGAM at varying concentrations for kinetic analysis.

    • Initiate the reaction by adding a known amount of the purified this compound synthetase enzyme. The total reaction volume is typically 100-200 µL for plates or 1 mL for cuvettes.

  • Measurement: Immediately place the sample in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time (e.g., every 15-30 seconds for 5-10 minutes). The rate of reaction should be linear during the initial phase.

  • Data Analysis:

    • Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm = 6220 M⁻¹cm⁻¹).

    • Plot the initial velocities against the varying concentrations of the substrate (FGAM or ATP).

    • Fit the data to the Michaelis-Menten equation to determine the Km (substrate concentration at half-maximal velocity) and Vmax (maximum reaction velocity).[9][10]

Workflow Visualization:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Prepare Assay Buffer & Reagent Master Mix (PEP, NADH, PK, LDH) a1 Combine Reagents & Substrates in Plate/Cuvette p1->a1 p2 Purify AIRS Enzyme a2 Initiate Reaction with Enzyme p2->a2 p3 Prepare Substrate Dilutions (FGAM, ATP) p3->a1 a1->a2 a3 Measure A340 Decrease in Spectrophotometer a2->a3 d1 Calculate Initial Velocities (v₀) a3->d1 d2 Plot v₀ vs. [Substrate] d1->d2 d3 Fit to Michaelis-Menten Equation d2->d3 d4 Determine Km & Vmax d3->d4

Caption: Workflow for kinetic analysis of this compound synthetase.

References

The Archaeal Enigma: Unraveling the Presence of Amino-Imidazole Ribonucleotide

Author: BenchChem Technical Support Team. Date: November 2025

The universal building blocks of life, purines, are synthesized through a conserved pathway in which 5-aminoimidazole ribonucleotide (AIR) stands as a key intermediate. While this pathway is well-characterized in bacteria and eukaryotes, its landscape in the domain of Archaea presents a mosaic of conserved elements and unique adaptations. This guide delves into the evidence for the existence of this compound in archaea, compares the canonical and variant purine biosynthesis pathways, and provides detailed experimental frameworks for its investigation, tailored for researchers, scientists, and drug development professionals.

The de novo synthesis of purines is a fundamental metabolic process found across all three domains of life, underscoring the critical role of these molecules in cellular processes. In the vast majority of studied organisms, the pathway proceeds through a series of enzymatic steps leading to the formation of inosine monophosphate (IMP), the precursor to adenosine and guanosine nucleotides. A central intermediate in this pathway is 5-aminoimidazole ribonucleotide (this compound). Genomic and indirect experimental evidence strongly suggests that this compound is indeed a component of the purine biosynthesis pathway in most archaea. However, the archaeal pathway exhibits greater variability compared to its bacterial and eukaryotic counterparts, particularly in the later steps of the pathway.

The Canonical Purine Biosynthesis Pathway and its Archaeal Context

The synthesis of this compound is the fifth step in the canonical de novo purine biosynthesis pathway. This reaction is catalyzed by this compound synthetase (PurM), which cyclizes formylglycinamidine ribonucleotide (FGAM) in an ATP-dependent manner. The subsequent steps involve the carboxylation of this compound to carboxyaminoimidazole ribonucleotide (Cthis compound), followed by a series of reactions to complete the imidazole and pyrimidine rings of the purine structure.

While the core logic of this pathway is conserved, genomic analyses of a wide range of archaea have revealed a patchy distribution of the genes encoding purine biosynthesis enzymes. This suggests that the pathway has been shaped by horizontal gene transfer, gene duplication, and gene loss throughout archaeal evolution.[1] A significant portion of archaeal species possess a nearly complete set of genes for de novo purine biosynthesis, indicating their capacity to produce purines, and by extension, this compound. Conversely, some archaea lack the genes for this pathway and likely rely on salvage pathways to acquire purines from their environment.

The connection between purine and thiamine biosynthesis provides further evidence for the presence of this compound in archaea. This compound is a direct precursor for the pyrimidine moiety of thiamine (vitamin B1), and archaea that synthesize their own thiamine are expected to produce this compound.

Variations in the Archaeal Purine Biosynthesis Pathway

A key area of divergence in the archaeal purine pathway lies in the steps immediately following the formation of this compound. In bacteria and eukaryotes, the carboxylation of this compound to Cthis compound is a well-defined process. However, archaea display a variety of enzymatic solutions for this conversion and subsequent steps.

Notably, some archaea utilize a folate-independent mechanism for certain formylation steps in the pathway. For instance, the conversion of 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) to 5-formaminoimidazole-4-carboxamide ribonucleotide (FAICAR) can be catalyzed by PurP, an enzyme that uses formate directly, in contrast to the folate-dependent PurH enzyme found in many bacteria and eukaryotes. Furthermore, some archaea possess unique enzymes like PurO for the final cyclization to IMP. These variations highlight the metabolic plasticity of archaea and present interesting targets for comparative biochemical studies.

Experimental Evidence and Methodologies

Direct experimental detection of the transient this compound intermediate in archaeal cell extracts is challenging due to its low intracellular concentration and instability. However, its presence can be inferred through the characterization of the enzymes that produce and consume it.

Table 1: Comparison of Enzymes Involved in this compound Metabolism
EnzymeEC NumberFunctionPresence in ArchaeaKey Differences from Bacteria/Eukaryotes
PurM (this compound synthetase) 6.3.3.1Catalyzes the formation of this compound from FGAM.Widespread in purine-synthesizing archaea.Generally conserved.
PurK & PurE (Class I) 6.3.4.18 & 5.4.99.18Two-step conversion of this compound to Cthis compound via N⁵-Cthis compound.Found in many archaea.Similar to the bacterial system.
PurE (Class II) 4.1.1.21Direct carboxylation of this compound to Cthis compound.Less common in archaea.A single-step, ATP-independent reaction.
PurC (SAICAR synthetase) 6.3.2.6Catalyzes the conversion of Cthis compound to SAICAR.Present in most purine-synthesizing archaea.Generally conserved.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments to investigate the presence and metabolism of this compound in archaea. These protocols are designed to be adaptable to the specific conditions required for extremophilic archaeal enzymes, such as high temperatures and salt concentrations.

Preparation of Archaeal Cell-Free Extracts

Objective: To obtain active enzymes for subsequent assays.

Protocol:

  • Grow the archaeal strain of interest to mid-logarithmic phase under optimal conditions.

  • Harvest the cells by centrifugation at 10,000 x g for 15 minutes at 4°C.

  • Wash the cell pellet twice with a buffer compatible with the organism's physiology (e.g., high salt buffer for halophiles).

  • Resuspend the pellet in a lysis buffer containing a suitable detergent (e.g., Triton X-100) and protease inhibitors.

  • Lyse the cells by sonication or by using a French press.

  • Centrifuge the lysate at 100,000 x g for 1 hour at 4°C to remove cell debris and membranes.

  • The resulting supernatant is the cell-free extract and should be kept on ice for immediate use or stored at -80°C.

Enzyme Assay for PurM (this compound Synthetase)

Objective: To measure the activity of this compound synthetase by detecting the formation of ADP, a co-product of the reaction.

Protocol:

  • The assay mixture (100 µL) should contain:

    • 50 mM buffer (e.g., Tris-HCl) at the optimal pH and salt concentration for the archaeal enzyme.

    • 10 mM MgCl₂

    • 5 mM ATP

    • 0.2 mM FGAM (substrate)

    • A coupled enzyme system for ADP detection (e.g., pyruvate kinase and lactate dehydrogenase) with necessary co-factors (phosphoenolpyruvate and NADH).

    • Archaeal cell-free extract or purified PurM enzyme.

  • Initiate the reaction by adding the cell-free extract or purified enzyme.

  • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH and is proportional to the amount of ADP produced.

  • One unit of PurM activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of ADP per minute under the assay conditions.

Enzyme Assay for PurC (SAICAR Synthetase)

Objective: To measure the activity of SAICAR synthetase.

Protocol:

  • The assay mixture (100 µL) should contain:

    • 50 mM buffer at the optimal pH and salt concentration.

    • 10 mM MgCl₂

    • 5 mM ATP

    • 1 mM L-aspartate

    • 0.5 mM Cthis compound (substrate)

    • Archaeal cell-free extract or purified PurC enzyme.

  • Incubate the reaction at the optimal temperature for the archaeal enzyme.

  • Stop the reaction at different time points by adding perchloric acid.

  • Analyze the formation of SAICAR using high-performance liquid chromatography (HPLC) with a C18 reverse-phase column. The mobile phase can be a gradient of ammonium phosphate buffer and methanol.

  • Monitor the absorbance at a wavelength where SAICAR has a distinct peak (e.g., ~260 nm).

  • Quantify the amount of SAICAR produced by comparing the peak area to a standard curve.

Visualizing the Archaeal Purine Biosynthesis Pathway

The following diagrams illustrate the central role of this compound in the de novo purine biosynthesis pathway and highlight some of the known variations in archaea.

Purine_Biosynthesis_Pathway PRPP PRPP PRA PRA PRPP->PRA PurF GAR GAR PRA->GAR PurD FGAR FGAR GAR->FGAR PurN/PurT FGAM FGAM FGAR->FGAM PurL/PurQ/PurS This compound Amino-Imidazole Ribonucleotide (this compound) FGAM->this compound PurM Cthis compound Cthis compound This compound->Cthis compound PurK, PurE (Class I) or PurE (Class II) Thiamine Thiamine Biosynthesis This compound->Thiamine SAICAR SAICAR Cthis compound->SAICAR PurC AICAR AICAR SAICAR->AICAR PurB FAICAR FAICAR AICAR->FAICAR PurH or PurP IMP IMP FAICAR->IMP PurH or PurO

Caption: De novo purine biosynthesis pathway highlighting this compound.

The diagram above illustrates the central role of Amino-Imidazole Ribonucleotide (this compound) in the de novo purine biosynthesis pathway, leading to the synthesis of Inosine Monophosphate (IMP). It also shows the branch point where this compound is utilized for thiamine biosynthesis. The enzymes responsible for each step are indicated. The pathway in archaea can have variations, particularly in the enzymes used for the conversion of AICAR to IMP.

Conclusion

References

Comparative Validation of a Novel AIR Pathway Inhibitor: Inhibitor-X

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of Inhibitor-X , a novel compound targeting the human aminoimidazole ribonucleotide (AIR) pathway, against the known inhibitor, 4-nitro-5-aminoimidazole ribonucleotide (Nthis compound). This document is intended for researchers, scientists, and drug development professionals interested in the de novo purine biosynthesis pathway as a therapeutic target.

Introduction to the this compound Pathway

The de novo purine biosynthesis pathway is essential for the production of purine nucleotides, which are fundamental building blocks for DNA, RNA, and energy-carrying molecules like ATP. A key step in this pathway is the conversion of 5-aminoimidazole ribonucleotide (this compound). Interestingly, this conversion differs between humans and most microbes, presenting a valuable opportunity for selective drug design.[1]

  • In humans and other vertebrates, the enzyme This compound carboxylase (hAIRc) directly converts this compound and CO2 into 4-carboxy-5-aminoimidazole ribonucleotide (Cthis compound).[1][2]

  • In most bacteria, fungi, and plants, this process requires two separate enzymes: N5-Cthis compound synthetase (PurK) and N5-Cthis compound mutase (PurE) .[1]

This divergence makes the enzymes in the this compound pathway attractive targets for developing antimicrobial agents or, in the case of the human enzyme, potential anticancer or antiviral therapies.[1] This guide focuses on the validation of Inhibitor-X , a new small molecule designed to target the human this compound carboxylase.

AIR_Pathway cluster_human Human Pathway cluster_microbe Microbial Pathway AIR_H 5-Aminoimidazole Ribonucleotide (this compound) CAIR_H 4-Carboxy-5-aminoimidazole Ribonucleotide (Cthis compound) AIR_H->CAIR_H hthis compound Carboxylase + CO2 IMP IMP CAIR_H->IMP AIR_M 5-Aminoimidazole Ribonucleotide (this compound) N5CAIR_M N5-Carboxyaminoimidazole Ribonucleotide (N5-Cthis compound) AIR_M->N5CAIR_M PurK + ATP + HCO3- CAIR_M 4-Carboxy-5-aminoimidazole Ribonucleotide (Cthis compound) N5CAIR_M->CAIR_M PurE CAIR_M->IMP PRPP PRPP PRPP->AIR_H PRPP->AIR_M Experimental_Workflow cluster_workflow Inhibitor Validation Workflow start Start: Purified Enzyme + Inhibitor assay Enzyme Kinetic Assay start->assay itc Isothermal Titration Calorimetry (ITC) start->itc spr Surface Plasmon Resonance (SPR) start->spr data_kinetics Determine: - IC50 - Ki - Mode of Inhibition assay->data_kinetics data_thermo Determine: - Binding Affinity (KD) - Stoichiometry (n) - Enthalpy (ΔH) itc->data_thermo data_rates Determine: - Association Rate (kon) - Dissociation Rate (koff) spr->data_rates end End: Comprehensive Inhibitor Profile data_kinetics->end data_thermo->end data_rates->end

References

Decoding the Editome: A Comparative Guide to AIR Detection Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate detection of Adenosine-to-Inosine (A-to-I) RNA editing (AIR) is crucial for understanding its role in gene regulation, cellular function, and disease pathogenesis. This guide provides an objective comparison of the leading methodologies for this compound detection, supported by available experimental data, to aid researchers in selecting the most appropriate technique for their specific needs. We delve into the principles, performance, and protocols of both computational and wet-laboratory approaches, offering a comprehensive overview for investigating the dynamic landscape of the epitranscriptome.

At a Glance: Comparing this compound Detection Methods

The landscape of this compound detection is broadly divided into two major categories: computational methods that identify editing sites from sequencing data, and wet-lab methods that biochemically label or manipulate inosine-containing RNA for detection. The choice of method depends on factors such as the required sensitivity and specificity, the availability of genomic DNA sequence, and the scale of the experiment.

Method Category Specific Method Principle Throughput Sensitivity Specificity Quantitative Requires gDNA? Key Advantages Limitations
Computational REDItools2 Compares RNA-seq reads to a reference genome to identify A-to-G mismatches.HighModerate-HighModerateYesNo (but improves accuracy)Well-established, versatile, supports various analyses.Can be computationally intensive; prone to false positives from SNPs and sequencing errors.
JACUSA2 Detects single nucleotide variations by comparing RNA-DNA or RNA-RNA sequencing samples, integrating replicate information.HighHighHighYesYes (for RNA-DNA)Fast, multithreaded, effective at filtering SNPs.Higher memory usage compared to some other tools.
SPRINT Identifies RNA editing sites from RNA-seq data alone by leveraging a two-pass alignment strategy to minimize mapping bias.HighModerate-HighModerateYesNoGood performance without a reference genome; effective in repetitive regions.May have lower precision in non-repetitive regions compared to methods using gDNA.
RED-ML A machine learning-based approach that uses sequence features to predict this compound sites.HighHighHighYesNoHigh confidence in predictions due to probabilistic model.Can be time-consuming due to the machine learning model.
Wet-Laboratory ICE-seq Inosine Chemical Erasing followed by sequencing. Cyanoethylation of inosine blocks reverse transcription, leading to a depletion of reads from edited sites.HighHighHighSemi-quantitativeNoHigh specificity due to chemical modification; reduces false positives.Indirect detection method; chemical treatment can damage RNA.
EndoV-based Utilizes Endonuclease V, an enzyme that specifically recognizes and binds to inosine in RNA, to enrich for edited transcripts.Moderate-HighHighHighYesNoDirect enrichment of edited RNA; preserves full-length transcripts.Relies on enzyme efficiency and specificity; potential for off-target binding.

Delving Deeper: Experimental Protocols and Workflows

Computational Detection Workflow

The general workflow for computational this compound detection involves several key steps, from raw sequencing data to a list of candidate editing sites.

Figure 1. A generalized workflow for the computational detection of A-to-I RNA editing sites from RNA-sequencing data.

Inosine Chemical Erasing followed by Sequencing (ICE-seq) Protocol

ICE-seq is a powerful biochemical method for the transcriptome-wide identification of this compound sites.[1][2][3] The key principle is the specific chemical modification of inosine with acrylonitrile, which leads to the formation of N1-cyanoethylinosine. This adduct blocks reverse transcriptase, causing a "disappearance" of the edited signal in the sequencing data of the treated sample compared to an untreated control.[2][3]

Detailed Methodology:

  • RNA Preparation: Isolate total RNA from the sample of interest. Ensure high quality and integrity of the RNA.

  • Cyanoethylation Reaction:

    • Divide the RNA sample into two aliquots: one for treatment (+CE) and one for control (-CE).

    • For the +CE sample, incubate the RNA with acrylonitrile in a buffered solution (e.g., triethylammonium acetate) at 70°C. The reaction time can be optimized but is typically around 15-30 minutes.[2]

    • For the -CE sample, perform a mock incubation without acrylonitrile.

    • Purify the RNA from both reactions to remove unreacted acrylonitrile and other reaction components.

  • Reverse Transcription and Library Preparation:

    • Perform reverse transcription on both +CE and -CE RNA samples to generate cDNA.

    • Prepare sequencing libraries from the resulting cDNA. This typically involves fragmentation, end-repthis compound, A-tailing, and adapter ligation.

  • Sequencing: Sequence both the +CE and -CE libraries on a high-throughput sequencing platform.

  • Data Analysis:

    • Align the reads from both libraries to the reference genome.

    • Identify A-to-G mismatches in the -CE library as potential this compound sites.

    • Compare the read coverage at these sites between the +CE and -CE libraries. A significant reduction in G-containing reads at a specific site in the +CE library compared to the -CE library indicates a true inosine site.[2]

Figure 2. Experimental workflow for the Inosine Chemical Erasing sequencing (ICE-seq) method.

The Role of this compound in Cellular Signaling: A Focus on Neurotransmitter Receptors

A-to-I RNA editing plays a pivotal role in regulating the function of several key proteins, particularly in the nervous system. One of the most well-characterized examples is the editing of the pre-mRNA encoding the glutamate ionotropic receptor AMPA type subunit 2 (GluA2).[4][5] This editing event results in a single amino acid change (glutamine to arginine, Q/R) in the ion channel pore, which profoundly alters its calcium permeability.[4][5]

The editing is catalyzed by the ADAR2 enzyme and is essential for normal brain function. Dysregulation of GluA2 editing has been implicated in neurological disorders such as amyotrophic lateral sclerosis (ALS) and epilepsy.

adar_signaling cluster_0 Gene Expression cluster_2 Protein Function & Signaling gria2_gene GRIA2 Gene gria2_pre_mrna GluA2 pre-mRNA (Q-codon) gria2_gene->gria2_pre_mrna Transcription adar2 ADAR2 Enzyme gria2_pre_mrna->adar2 edited_mrna Edited GluA2 mRNA (R-codon) adar2->edited_mrna Catalyzes A-to-I editing gria2_protein GluA2 Protein (Arginine) edited_mrna->gria2_protein ampa_receptor AMPA Receptor Assembly gria2_protein->ampa_receptor ca_influx Reduced Ca2+ Influx ampa_receptor->ca_influx neuronal_function Normal Neuronal Function ca_influx->neuronal_function

Figure 3. Signaling pathway illustrating the role of ADAR2-mediated editing of GluA2 pre-mRNA in regulating neuronal function.

Conclusion and Future Outlook

The field of this compound detection is continually evolving, with ongoing efforts to improve the accuracy and efficiency of both computational and experimental methods. While computational approaches offer high-throughput and cost-effective solutions, they are often challenged by the need to distinguish true editing events from genetic variations and sequencing errors. Wet-lab methods, such as ICE-seq and enzyme-assisted approaches, provide a higher degree of specificity by directly targeting inosine, but can be more labor-intensive.

Future developments will likely focus on the integration of both approaches to create a more robust and comprehensive picture of the editome. The use of synthetic spike-in controls and standardized benchmark datasets will be critical for the objective evaluation and comparison of different methods.[6][7] As our understanding of the functional consequences of this compound continues to grow, the development of more sensitive, specific, and quantitative detection methods will be paramount for advancing research and therapeutic development in a wide range of diseases.

References

A Comparative Analysis of 5-Aminoimidazole Ribonucleotide (AIR) and Other Key Ribonucleotides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structural and physicochemical properties of 5-aminoimidazole ribonucleotide (AIR) with other vital ribonucleotides: adenosine triphosphate (ATP), guanosine triphosphate (GTP), cytidine triphosphate (CTP), and uridine triphosphate (UTP). This objective analysis, supported by experimental data and detailed methodologies, aims to be a valuable resource for researchers in cellular biology, biochemistry, and pharmacology.

Structural and Physicochemical Comparison

The fundamental structure of a ribonucleotide consists of a ribose sugar, a nitrogenous base, and one or more phosphate groups. While all the ribonucleotides discussed here share this basic framework, the variation in their nitrogenous bases and the number of phosphate groups leads to significant differences in their chemical properties and biological functions.

5-Aminoimidazole ribonucleotide (this compound) is a crucial intermediate in the de novo biosynthesis of purines.[1] Unlike the other ribonucleotides in this comparison, which typically function as cellular energy carriers or building blocks for RNA synthesis, this compound's primary role is that of a precursor molecule. Structurally, this compound is a monophosphate ribonucleotide with a distinct aminoimidazole base.[2]

In contrast, ATP, GTP, CTP, and UTP are all nucleoside triphosphates, playing central roles in cellular metabolism and signaling. ATP is widely recognized as the primary energy currency of the cell.[3] GTP is essential for protein synthesis and signal transduction.[4][5] CTP is involved in the synthesis of glycerophospholipids, and UTP acts as an activator of substrates in various metabolic reactions.[6][7]

The following table summarizes the key physicochemical properties of these ribonucleotides for a direct comparison.

Property5-Aminoimidazole Ribonucleotide (this compound)Adenosine Triphosphate (ATP)Guanosine Triphosphate (GTP)Cytidine Triphosphate (CTP)Uridine Triphosphate (UTP)
Chemical Formula C8H14N3O7P[2]C10H16N5O13P3[8]C10H16N5O14P3C9H16N3O14P3[9]C9H15N2O15P3[10]
Molecular Weight ( g/mol ) 295.186[2]507.18[8]523.18483.16[9]484.14[10]
Nitrogenous Base 5-AminoimidazoleAdenineGuanineCytosineUracil
Number of Phosphate Groups 13333
pKa (Strongest Acidic) ~1.86 (for a similar compound)~0.9[3]Not readily availableNot readily available~0.9
UV λmax (nm) Not readily available259253271262

Signaling and Metabolic Pathways

This compound is a key intermediate in the de novo purine biosynthesis pathway, a fundamental process for producing the purine nucleotides necessary for DNA and RNA synthesis. The pathway begins with ribose-5-phosphate and culminates in the synthesis of inosine monophosphate (IMP), which then serves as a precursor for AMP and GMP.

Purine_Biosynthesis cluster_0 De Novo Purine Biosynthesis cluster_1 IMP Branch Point Ribose-5-Phosphate Ribose-5-Phosphate PRPP PRPP Ribose-5-Phosphate->PRPP PRPP Synthetase 5-Phosphoribosylamine 5-Phosphoribosylamine PRPP->5-Phosphoribosylamine GPAT GAR GAR 5-Phosphoribosylamine->GAR GARS FGAR FGAR GAR->FGAR GART FGAM FGAM FGAR->FGAM PFAS This compound This compound FGAM->this compound AIRS Cthis compound Cthis compound This compound->Cthis compound AIRC SAICAR SAICAR Cthis compound->SAICAR PAICS AICAR AICAR SAICAR->AICAR ADSL FAICAR FAICAR AICAR->FAICAR ATIC IMP IMP FAICAR->IMP ATIC sAMP sAMP IMP->sAMP ADSS XMP XMP IMP->XMP IMPDH AMP AMP sAMP->AMP ADSL GMP GMP XMP->GMP GMPS

De Novo Purine Biosynthesis Pathway Highlighting this compound.

Experimental Protocols for Structural Determination

The three-dimensional structures of ribonucleotides are primarily determined using X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques provide atomic-level insights into their conformation and interactions.

Representative Protocol for Ribonucleotide Crystallization and X-ray Diffraction

This protocol outlines the general steps for obtaining ribonucleotide crystals and analyzing them using X-ray diffraction.

  • Sample Preparation:

    • Synthesize or purchase the ribonucleotide of interest with high purity (>95%).

    • Dissolve the ribonucleotide in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.5, 50 mM NaCl) to a final concentration of 5-10 mg/mL.

    • Filter the solution through a 0.22 µm filter to remove any precipitates.

  • Crystallization Screening:

    • Utilize commercially available sparse-matrix screens (e.g., Hampton Research Crystal Screen, Emerald BioSystems Wizard Screens) to test a wide range of crystallization conditions.

    • Set up sitting-drop or hanging-drop vapor diffusion experiments by mixing the ribonucleotide solution with the screen solution in a 1:1 ratio.

    • Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.

  • Crystal Optimization and Harvesting:

    • Once initial crystals are obtained, optimize the crystallization conditions by fine-tuning the precipitant concentration, pH, and temperature.

    • Carefully harvest the best-diffracting crystals using a cryo-loop and flash-cool them in liquid nitrogen, often with the addition of a cryoprotectant (e.g., glycerol, ethylene glycol) to the mother liquor.

  • X-ray Diffraction Data Collection:

    • Mount the cryo-cooled crystal on a goniometer in a synchrotron X-ray beamline.

    • Collect a complete diffraction dataset by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.

  • Structure Determination and Refinement:

    • Process the diffraction data using software such as HKL2000 or XDS to determine the unit cell parameters and space group.

    • Solve the crystal structure using molecular replacement (if a homologous structure is available) or experimental phasing methods.

    • Build and refine the atomic model using software like Coot and Phenix or Refmac5.

XRay_Crystallography_Workflow Sample_Preparation Ribonucleotide Sample Preparation & Purification Crystallization Crystallization Screening & Optimization Sample_Preparation->Crystallization Harvesting Crystal Harvesting & Cryo-cooling Crystallization->Harvesting Data_Collection X-ray Diffraction Data Collection Harvesting->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution

Workflow for Ribonucleotide X-ray Crystallography.
Representative Protocol for NMR Spectroscopy of Ribonucleotides

NMR spectroscopy is a powerful technique for studying the structure and dynamics of ribonucleotides in solution.

  • Sample Preparation:

    • For heteronuclear NMR experiments, isotopically label the ribonucleotide with ¹³C and/or ¹⁵N during its synthesis.

    • Dissolve the lyophilized ribonucleotide in a suitable NMR buffer (e.g., 10 mM sodium phosphate, pH 6.5, 50 mM NaCl) prepared in 99.9% D₂O or a 90% H₂O/10% D₂O mixture.

    • The final concentration should typically be in the range of 0.5-2 mM.

    • Transfer the sample to a high-quality NMR tube.

  • NMR Data Acquisition:

    • Acquire a series of one-dimensional (¹H, ³¹P) and two-dimensional (e.g., ¹H-¹H COSY, TOCSY, NOESY; ¹H-¹³C HSQC; ¹H-¹⁵N HSQC) NMR spectra on a high-field NMR spectrometer (e.g., 600-900 MHz).

    • Optimize acquisition parameters such as temperature, spectral width, and number of scans for each experiment.

  • Spectral Processing and Analysis:

    • Process the raw NMR data using software such as NMRPipe or Bruker TopSpin (e.g., Fourier transformation, phase correction, baseline correction).

    • Assign the chemical shifts of the protons, carbons, and nitrogens of the ribonucleotide using the suite of 2D NMR spectra.

  • Structure Calculation and Refinement:

    • Extract distance restraints from NOESY spectra and dihedral angle restraints from coupling constants measured in COSY-type experiments.

    • Use these experimental restraints in molecular dynamics-based software packages (e.g., CYANA, Xplor-NIH, AMBER) to calculate an ensemble of 3D structures consistent with the NMR data.

    • Validate the quality of the final structural ensemble.

NMR_Spectroscopy_Workflow Sample_Prep Isotopically Labeled Ribonucleotide Preparation Data_Acquisition NMR Data Acquisition (1D & 2D Spectra) Sample_Prep->Data_Acquisition Data_Processing Spectral Processing & Resonance Assignment Data_Acquisition->Data_Processing Structure_Calculation Structure Calculation & Refinement Data_Processing->Structure_Calculation

Workflow for Ribonucleotide NMR Spectroscopy.

References

Comparative Genomics of Genes in Aminoimidazole Ribotide (AIR) Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the genetic architecture of aminoimidazole ribotide (AIR) synthesis across different domains of life. Supported by experimental data, this document details the evolutionary conservation, variation, and experimental validation of the genes involved in this critical metabolic pathway.

Aminoimidazole ribotide (this compound) is a key intermediate in the de novo biosynthesis of purines, fundamental building blocks of DNA and RNA.[1] The pathway leading to this compound is highly conserved, yet exhibits significant variations in gene organization and regulation across bacteria, archaea, and eukarya, offering potential targets for novel therapeutic interventions.

Data Presentation: Comparative Analysis of this compound Synthesis Genes

The synthesis of this compound from 5-phosphoribosyl-1-pyrophosphate (PRPP) involves five key enzymatic steps. The table below summarizes the presence or absence of the genes encoding these enzymes in representative organisms from the three domains of life. This comparative analysis highlights instances of gene fusions, where multiple enzymatic functions are encoded by a single gene, a common evolutionary strategy to enhance metabolic efficiency.

Enzyme Gene (E. coli) Function E. coli (Bacteria) S. cerevisiae (Eukarya) M. jannaschii (Archaea) Notes
Amidophosphoribosyl­transferasepurFConverts PRPP to 5-phosphoribosylaminePresentPresent (ADE4)PresentThe committed step in de novo purine biosynthesis.
Glycinamide ribonucleotide synthetasepurDSynthesizes glycinamide ribonucleotide (GAR)PresentPresent (ADE5/7)PresentIn eukaryotes, this function is part of a bifunctional protein.
Glycinamide ribonucleotide formyltransferasepurN / purTFormylates GAR to formylglycinamide ribonucleotide (FGAR)PresentPresent (ADE5/7)Present (purP)Bacteria often have two distinct enzymes (purN and purT). Archaea can have purP.
Formylglycinamidine ribonucleotide synthetasepurLSynthesizes formylglycinamidine ribonucleotide (FGAM)PresentPresent (ADE6)Present
This compound synthetasepurMCyclizes FGAM to form this compoundPresentPresent (ADE2)Present

Gene Fusion Events in this compound Synthesis:

Gene fusions are a notable feature of the de novo purine biosynthesis pathway, particularly in eukaryotes. These fusions can lead to multifunctional proteins that channel substrates between active sites, increasing catalytic efficiency.

Fused Gene Organism(s) Component Enzymatic Functions
ADE5/7S. cerevisiaeGlycinamide ribonucleotide synthetase and Glycinamide ribonucleotide formyltransferase
Trifunctional Purine Biosynthetic ProteinHumans and other vertebratesPhosphoribosylglycinamide synthetase (GARS), Phosphoribosylglycinamide formyltransferase (GART), and Phosphoribosylaminoimidazole synthetase (AIRS)

Signaling Pathways and Experimental Workflows

The de novo purine biosynthesis pathway is tightly regulated to meet the cell's demand for nucleotides. This regulation occurs at both the genetic and allosteric levels. The following diagrams, generated using Graphviz, illustrate the core pathway and a general workflow for the comparative genomic analysis of the genes involved.

de_novo_purine_biosynthesis cluster_regulation Allosteric Regulation PRPP 5-Phosphoribosyl-1-pyrophosphate (PRPP) PRA 5-Phosphoribosylamine (PRA) PRPP->PRA purF (PPAT) GAR Glycinamide ribonucleotide (GAR) PRA->GAR purD (GARS) FGAR Formylglycinamide ribonucleotide (FGAR) GAR->FGAR purN/T (GART) FGAM Formylglycinamidine ribonucleotide (FGAM) FGAR->FGAM purL (FGAMS) This compound Aminoimidazole ribotide (this compound) FGAM->this compound purM (AIRS) AMP AMP AMP->PRPP GMP GMP GMP->PRPP IMP IMP IMP->PRPP

De novo purine biosynthesis pathway to this compound.

comparative_genomics_workflow cluster_data_acquisition Data Acquisition cluster_analysis Computational Analysis cluster_validation Experimental Validation genome_selection Select Representative Genomes (Bacteria, Archaea, Eukarya) sequence_retrieval Retrieve Protein Sequences of Purine Biosynthesis Genes genome_selection->sequence_retrieval msa Multiple Sequence Alignment (e.g., ClustalW, MUSCLE) sequence_retrieval->msa ortho_analysis Ortholog and Paralog Identification sequence_retrieval->ortho_analysis phylo_tree Phylogenetic Tree Construction (e.g., MEGA, RAxML) msa->phylo_tree gene_knockout Gene Knockout / Knockdown (e.g., CRISPR-Cas9, RNAi) phylo_tree->gene_knockout fusion_analysis Gene Fusion Analysis ortho_analysis->fusion_analysis fusion_analysis->gene_knockout functional_comp Functional Complementation Assays gene_knockout->functional_comp phenotype_analysis Phenotypic Analysis of Mutants functional_comp->phenotype_analysis

References

Safety Operating Guide

Proper Disposal Procedures for Argentum Ion Resin (AIR)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of specialized laboratory materials like Argentum Ion Resin (AIR) is paramount for both personnel safety and environmental compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of silver-impregnated ion exchange resins.

Immediate Safety and Handling Precautions

When handling this compound, particularly used resin that may be dry, it is crucial to mitigate the risk of inhaling airborne silver particles.[1] Always handle the resin in a well-ventilated area or under a fume hood.[2] Personal Protective Equipment (PPE) is mandatory and should include:

  • Gloves: Chemical-resistant gloves to prevent skin contact.

  • Eye Protection: Safety glasses or goggles to protect from splashes or dust.

  • Respiratory Protection: A NIOSH-approved respirator is recommended if there is a risk of dust generation, especially when handling dry, used resin.[3]

Waste Characterization and Regulatory Compliance

Before disposal, the this compound must be characterized to determine if it qualifies as a hazardous waste. This is primarily dictated by the concentration of silver that could potentially leach into the environment.

Under the Resource Conservation and Recovery Act (RCRA), a solid waste is classified as hazardous for silver if the Toxicity Characteristic Leaching Procedure (TCLP) extract contains silver at a concentration of 5.0 mg/L or greater.[4][5][6] It is the generator's responsibility to make this determination through testing or process knowledge.[7]

The Occupational Safety and Health Administration (OSHA) has established a Permissible Exposure Limit (PEL) for silver to protect workers. The 8-hour time-weighted average PEL for soluble silver compounds is 0.01 mg/m³.[8][9][10]

ParameterRegulatory Limit/GuidelineAgency/Regulation
Toxicity Characteristic Leaching Procedure (TCLP) Limit for Silver 5.0 mg/LEPA (RCRA)[4][5][6]
Permissible Exposure Limit (PEL) - 8-hour TWA (Soluble Silver) 0.01 mg/m³OSHA[8][9][10]
Threshold Limit Value (TLV) - 8-hour TWA (Silver Metal and Dust) 0.1 mg/m³ACGIH[10]
Disposal and Regeneration Pathways

There are two primary pathways for managing used this compound: direct disposal as hazardous waste or regeneration for silver recovery and resin reuse. The choice depends on factors such as the volume of waste, the concentration of silver, and the cost-effectiveness of recovery.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper management of used Argentum Ion Resin.

AIR_Disposal_Workflow start Used Argentum Ion Resin (this compound) Generated assess_hazard Assess for Additional Hazardous Contaminants start->assess_hazard is_silver_only Is the resin hazardous ONLY due to silver? assess_hazard->is_silver_only multi_hazard Manage as Multi-Hazardous Waste (Follow institutional protocols for mixed waste) is_silver_only->multi_hazard No evaluate_options Evaluate Disposal vs. Regeneration Options is_silver_only->evaluate_options Yes dispose_haz Dispose as RCRA Hazardous Waste (Use a certified hazardous waste vendor) multi_hazard->dispose_haz is_regeneration_feasible Is regeneration economically and practically feasible? evaluate_options->is_regeneration_feasible is_regeneration_feasible->dispose_haz No regenerate Perform Resin Regeneration (Recover silver and reuse resin) is_regeneration_feasible->regenerate Yes end_disposal End of Life: Disposal dispose_haz->end_disposal end_reuse End of Life: Reuse/Recycle regenerate->end_reuse

Caption: Decision workflow for the proper management of used Argentum Ion Resin.

Experimental Protocol: In-Situ Precipitation for Silver Recovery and Resin Regeneration

This protocol describes a method for regenerating the this compound by precipitating the silver within the resin matrix. This allows for the recovery of silver and the potential reuse of the resin.[11]

Materials:

  • Used Argentum Ion Resin

  • Dilute Sulfuric Acid (H₂SO₄)

  • Deionized Water

  • Appropriate glass column or beaker

  • Peristaltic pump or gravity feed setup

  • pH indicator strips or pH meter

Procedure:

  • Resin Preparation: Carefully transfer the used this compound into a suitable column. If handling in a beaker, ensure adequate mixing capability.

  • Initial Rinse: Pass deionized water through the resin bed to remove any non-adsorbed contaminants.

  • Acid Wash (Precipitation): Slowly introduce dilute sulfuric acid into the resin bed. The acid will decompose the silver thiosulfate complex, causing silver sulfide (Ag₂S), a black precipitate, to form within the resin beads.[11] Monitor the effluent pH to ensure the acid has fully penetrated the resin bed.

  • Rinsing: Once the precipitation is complete, thoroughly rinse the resin with deionized water until the effluent is neutral. This removes any residual acid.

  • Resin Reuse: The regenerated resin, now containing insoluble silver sulfide, can be reused for further ion exchange cycles.[11] The capacity should be re-evaluated after several cycles.

  • Final Silver Recovery: After multiple regeneration cycles, the resin will become saturated with silver sulfide. The accumulated silver can then be recovered by sending the resin to a specialized facility for incineration and smelting.[11]

This regeneration process offers a more sustainable and potentially cost-effective alternative to direct disposal, aligning with principles of waste minimization and resource recovery.[12] Always consult your institution's safety and environmental health offices before implementing any new chemical procedure.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.